Dot1L-IN-6
Description
Properties
Molecular Formula |
C25H21ClF2N6O6S |
|---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
1-N-[(S)-(3-chloro-2-pyridinyl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1 |
InChI Key |
ZKUCSIBYPOHTCH-IBGZPJMESA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Disruption of Telomeric Silencing 1-Like Protein (DOT1L) by Dot1L-IN-6: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dot1L, the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged leukemias.[1][2][3] The aberrant recruitment of Dot1L by MLL fusion proteins leads to localized hypermethylation of H3K79 and the subsequent misexpression of leukemogenic genes, such as those in the HOXA cluster.[1][2][3] Dot1L-IN-6 is a potent and selective small molecule inhibitor of Dot1L, demonstrating significant promise for in vivo evaluation. This document provides a comprehensive technical guide on the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the catalytic domain of the Dot1L enzyme.[3][4] By occupying this pocket, this compound prevents the transfer of a methyl group from SAM to the ε-amino group of H3K79.[3][5] This inhibition of Dot1L's methyltransferase activity leads to a global reduction in H3K79 methylation levels, particularly the di- and tri-methylated states (H3K79me2 and H3K79me3), which are associated with active transcription.[1][6] The subsequent decrease in H3K79 methylation at the promoters of MLL fusion target genes, such as HOXA9 and MEIS1, results in their transcriptional repression, leading to the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[3]
Quantitative Activity of this compound
The potency and cellular activity of this compound have been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Biochemical Activity | |
| Parameter | Value |
| IC50 (SPA DOT1L) | 0.19 nM[7] |
| Cellular Activity | |
| Assay | ED50 |
| H3K79me2 Inhibition (HeLa cells) | 12 nM[7] |
| HOXA9 Gene Expression Inhibition (Molm-13 cells) | 170 nM[7] |
| In Vivo Pharmacokinetics | |
| Parameter | Value |
| Dosing | 100 mg/kg (single dose) |
| Observation | Excellent blood exposure[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to characterize this compound, the following diagrams have been generated using the DOT language.
Key Experimental Protocols
Below are detailed methodologies for the key experiments cited in the characterization of this compound.
Dot1L Scintillation Proximity Assay (SPA) for IC50 Determination
-
Principle: This assay measures the incorporation of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) onto a biotinylated histone H3 peptide substrate by the Dot1L enzyme. The biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the radioactivity into close enough proximity to excite the scintillant within the beads, generating a light signal.
-
Materials:
-
Recombinant human Dot1L (catalytic domain)
-
Biotinylated histone H3 (21-44) peptide
-
[3H]-SAM
-
Streptavidin-coated PVT SPA beads
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT
-
Stop Solution: 500 µM unlabeled SAM in assay buffer
-
This compound (or other test compounds) serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing Dot1L enzyme, biotinylated H3 peptide, and assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Initiate the enzymatic reaction by adding the reaction mixture and [3H]-SAM to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate for at least 30 minutes to allow for the capture of the biotinylated peptide.
-
Measure the scintillation signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
HeLa Cell H3K79me2 ELISA for ED50 Determination
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of dimethylated H3K79 in HeLa cells following treatment with a Dot1L inhibitor.
-
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Primary antibody specific for H3K79me2
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).
-
Lyse the cells and prepare whole-cell extracts.
-
Coat a high-binding ELISA plate with the cell lysates.
-
Block the plate to prevent non-specific antibody binding.
-
Incubate with the primary antibody against H3K79me2.
-
Wash the plate and incubate with the HRP-conjugated secondary antibody.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
Normalize the H3K79me2 signal to total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of H3K79me2 levels for each concentration of this compound.
-
Determine the ED50 value by non-linear regression analysis.
-
Molm-13 Cell HOXA9 Gene Expression Assay (qRT-PCR) for ED50 Determination
-
Principle: This assay measures the relative expression level of the HOXA9 gene, a known downstream target of Dot1L in MLL-rearranged leukemia, in Molm-13 cells after treatment with a Dot1L inhibitor using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Materials:
-
Molm-13 cells (an MLL-AF9 positive cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers and probe for HOXA9 and a reference gene (e.g., GAPDH)
-
qPCR master mix
-
-
Procedure:
-
Culture Molm-13 cells and treat them with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers and probes for HOXA9 and the reference gene.
-
Calculate the relative expression of HOXA9 using the ΔΔCt method, normalizing to the reference gene and the DMSO-treated control.
-
Calculate the percent inhibition of HOXA9 expression for each concentration of this compound.
-
Determine the ED50 value by fitting the dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of the Dot1L methyltransferase. Its mechanism of action, centered on the competitive inhibition of the SAM binding site, translates to effective suppression of H3K79 methylation and the downregulation of key leukemogenic genes in cellular models of MLL-rearranged leukemia. The robust biochemical and cellular activity, coupled with favorable in vivo pharmacokinetic properties, positions this compound as a valuable chemical probe for further investigation of Dot1L biology and as a promising lead compound for the development of novel epigenetic therapies. The detailed protocols provided herein offer a foundation for the continued exploration and characterization of this and other Dot1L inhibitors.
References
- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - OAK Open Access Archive [oak.novartis.com]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key dependency for the initiation and maintenance of these leukemias is the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like). This technical guide provides an in-depth overview of the core role of DOT1L in MLL-r leukemia, focusing on its mechanism of action, its place in critical signaling pathways, and its validation as a therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and drug development professionals in this field.
The Central Mechanism: DOT1L in MLL-r Leukemia
In normal hematopoiesis, the MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression, particularly of the HOX genes.[1] Chromosomal translocations involving the MLL gene result in the formation of oncogenic MLL fusion proteins.[2] These fusion proteins lack the native methyltransferase domain of MLL1 but gain the ability to recruit a protein complex that includes DOT1L.[2]
DOT1L is the sole known methyltransferase for histone H3 lysine 79 (H3K79), catalyzing its mono-, di-, and trimethylation.[3][4] In MLL-r leukemia, the MLL-fusion protein aberrantly tethers DOT1L to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1.[1][2] This leads to hypermethylation of H3K79 at these sites, a mark associated with active gene transcription.[3][5] The resulting overexpression of these pro-leukemic genes drives the malignant phenotype, characterized by blocked differentiation and enhanced proliferation of hematopoietic progenitors.[1][6]
Several common MLL fusion partners, such as AF9, ENL, and AF10, are part of a larger complex that facilitates transcriptional elongation, further highlighting the role of DOT1L in sustaining the leukemogenic gene expression program.[3][5] The dependency of MLL-r leukemia cells on DOT1L activity has been demonstrated through genetic and pharmacological inhibition, which leads to downregulation of target genes, cell cycle arrest, differentiation, and apoptosis.[5][6]
Signaling Pathways and Molecular Interactions
The recruitment of DOT1L by MLL fusion proteins is a critical event in the pathogenesis of MLL-r leukemia. This interaction is central to a signaling cascade that maintains the leukemic state.
References
- 1. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-6: A Potent Modulator of H3K79 Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression and various cellular processes. The methylation of histone H3 at lysine 79 (H3K79) is uniquely catalyzed by the disruptive of telomeric silencing 1-like (DOT1L) enzyme. Dysregulation of DOT1L activity and aberrant H3K79 methylation are implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. This has positioned DOT1L as a compelling therapeutic target. Dot1L-IN-6 has emerged as a highly potent and selective small molecule inhibitor of DOT1L, offering a valuable tool for dissecting the biological functions of H3K79 methylation and as a potential lead compound for drug development. This technical guide provides a comprehensive overview of this compound's effect on H3K79 methylation, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
This compound: Potency and Cellular Activity
This compound is a potent inhibitor of the DOT1L methyltransferase. Its inhibitory activity has been characterized through various biochemical and cellular assays.
| Compound | Assay Type | Parameter | Value | Cell Line/System |
| This compound | Biochemical (SPA) | IC50 | 0.19 nM | - |
| This compound | Cellular (ELISA) | ED50 (H3K79me2) | 12 nM | HeLa |
Table 1: In vitro and Cellular Potency of this compound. This table summarizes the key quantitative data demonstrating the high potency of this compound in inhibiting DOT1L enzymatic activity and reducing H3K79 dimethylation in a cellular context[1].
Mechanism of Action of DOT1L
DOT1L is the sole histone methyltransferase responsible for mono-, di-, and trimethylation of H3K79.[2][3][4] It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the ε-amino group of H3K79. This modification is associated with actively transcribed genes.[5][6]
Caption: Mechanism of DOT1L-mediated H3K79 methylation.
Signaling Pathways Modulated by DOT1L Inhibition
Inhibition of DOT1L by compounds like this compound has significant downstream effects on various signaling pathways, particularly in the context of cancer and DNA damage response.
Role in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, a fusion protein aberrantly recruits DOT1L to target genes, such as the HOXA gene cluster, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of these oncogenes.
Caption: DOT1L's role in MLL-rearranged leukemia.
Involvement in DNA Damage Response
DOT1L-mediated H3K79 methylation plays a role in the DNA damage response (DDR). It is involved in the recruitment of repair proteins to sites of DNA double-strand breaks. Inhibition of DOT1L can sensitize cancer cells to DNA-damaging agents.
Caption: DOT1L's role in the DNA damage response.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the effects of this compound on H3K79 methylation.
Western Blotting for H3K79me2
This protocol describes the detection of H3K79 dimethylation levels in cells treated with this compound.
1. Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Extract histones using an acid extraction method (e.g., with 0.2 M HCl).
-
Neutralize the extract and determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, 1:1000 dilution) overnight at 4°C.
-
As a loading control, use an antibody against total Histone H3 (e.g., Abcam, 1:5000 dilution).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Western Blotting workflow for H3K79me2 detection.
Chromatin Immunoprecipitation (ChIP) for H3K79me2
This protocol outlines the procedure for assessing the genomic localization of H3K79me2 following treatment with a DOT1L inhibitor.
1. Chromatin Preparation:
-
Treat cells with the DOT1L inhibitor.
-
Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
4. Analysis:
-
Quantify the enriched DNA using qPCR with primers for specific genomic loci or proceed with library preparation for ChIP-sequencing.
Caption: ChIP-seq workflow for H3K79me2 analysis.
Mass Spectrometry for Histone H3K79 Methylation Analysis
This protocol provides a method for the quantitative analysis of H3K79 methylation states using mass spectrometry.
1. Histone Extraction and Derivatization:
-
Extract histones from treated and untreated cells as described in the Western Blot protocol.
-
Perform chemical derivatization of lysine residues using propionic anhydride to block unmodified and monomethylated lysines.
2. Tryptic Digestion:
-
Digest the derivatized histones with trypsin, which will now only cleave at arginine residues. This generates larger, more manageable peptides for MS analysis.
3. N-terminal Derivatization:
-
Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.
4. LC-MS/MS Analysis:
-
Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent manner to obtain MS/MS spectra of the peptides.
5. Data Analysis:
-
Analyze the MS/MS spectra to identify and quantify the different methylation states (me1, me2, me3) of the H3K79-containing peptide.
Caption: Mass Spectrometry workflow for H3K79 methylation.
Conclusion
This compound is a powerful research tool for investigating the roles of DOT1L and H3K79 methylation in health and disease. Its high potency and selectivity make it an ideal probe for cellular and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this critical epigenetic regulator. As our understanding of the intricate roles of DOT1L continues to grow, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Function of DOT1L with Dot1L-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that plays a critical role in a variety of fundamental cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression. It is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification predominantly associated with actively transcribed genes. Aberrant DOT1L activity has been strongly implicated in the pathogenesis of several cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of DOT1L and details the use of the potent and selective small molecule inhibitor, Dot1L-IN-6, as a chemical probe to investigate these functions. This document outlines key experimental protocols, presents quantitative data for DOT1L inhibitors, and provides visual representations of relevant signaling pathways and experimental workflows to aid researchers in the design and execution of their studies.
Introduction to DOT1L Biological Functions
DOT1L is a non-SET domain histone lysine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of H3K79.[1][2] Unlike many other histone methyltransferases that modify histone tails, DOT1L acts on the globular domain of histone H3.[1] The methylation of H3K79 by DOT1L is involved in a diverse range of biological processes:
-
Transcriptional Regulation: H3K79 methylation is predominantly found in the body of actively transcribed genes and is associated with transcriptional elongation.[1][3] In MLL-rearranged leukemias, MLL-fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 oncogenes, leading to their overexpression and driving leukemogenesis.[4][5] DOT1L activity maintains an open chromatin state, in part by inhibiting the repressive SIRT1/SUV39H1 complex.[3][6]
-
DNA Damage Response: DOT1L-mediated H3K79 methylation is crucial for the DNA damage response.[7][8] It facilitates the recruitment of repair proteins, such as 53BP1, to sites of DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging agents.[8][9]
-
Cell Cycle Control: DOT1L plays a role in cell cycle progression.[1][10] Its loss can lead to cell cycle arrest, particularly at the G1/S transition, through the regulation of genes like p16INK4a.[10]
-
Development and Differentiation: DOT1L is essential for normal embryonic development, hematopoiesis, and cardiac function.[11][12][13] Its activity is required for the proper regulation of gene expression programs that govern cell fate decisions.
-
Immune Regulation: Recent studies have implicated DOT1L in the regulation of the innate immune response by modulating the expression of cytokines such as IL-6 and IFN-β in macrophages.[14]
This compound: A Potent Chemical Probe
This compound is a highly potent and selective inhibitor of DOT1L, making it an invaluable tool for studying the enzyme's biological functions. It acts as a SAM-competitive inhibitor, occupying the enzyme's active site and preventing the transfer of methyl groups to H3K79.[15][16]
Quantitative Data for DOT1L Inhibitors
The following table summarizes key quantitative data for this compound and other commonly used DOT1L inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (Biochemical) | Cellular Potency (H3K79me2 Inhibition) | Cellular Potency (Gene Expression) | Reference |
| This compound | DOT1L | 0.19 nM (SPA) | ED50 = 12 nM (HeLa cells) | ED50 = 170 nM (HOXA9 in Molm-13 cells) | [15] |
| EPZ004777 | DOT1L | 0.4 nM | IC50 < 3 µM | - | [2] |
| EPZ5676 (Pinometostat) | DOT1L | <0.1 nM | IC50 = 3 nM (HeLa cells) | IC50 = 17 nM (HoxA9 in Molm-13 cells) | [2][17] |
| SGC0946 | DOT1L | 0.3 nM | IC50 = 2.6 nM (A431 cells) | - | [2] |
| SYC-522 | DOT1L | Ki = 0.5 nM | Significant inhibition of H3K79 methylation | >50% decrease in HOXA9 and MEIS1 expression | [5] |
Experimental Protocols
Cellular Assay for H3K79 Methylation Inhibition
This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of H3K79 dimethylation (H3K79me2) via Western blot.
Materials:
-
Cell line of interest (e.g., HeLa or MLL-rearranged leukemia cell line like MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 48-96 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for H3K79me2 and normalize to the total Histone H3 signal. Plot the normalized H3K79me2 levels against the log concentration of this compound to determine the EC50 value.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to measure the effect of this compound on the expression of DOT1L target genes, such as HOXA9 and MEIS1, in MLL-rearranged leukemia cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4-11)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Cell Viability and Proliferation Assay
This protocol describes how to assess the impact of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a desired period (e.g., 3-7 days), as the effects of DOT1L inhibition on cell proliferation can be delayed.[18]
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
DOT1L Signaling in MLL-Rearranged Leukemia
The following diagram illustrates the central role of DOT1L in driving oncogenic gene expression in MLL-rearranged leukemia and the mechanism of action of this compound.
Caption: DOT1L's role in MLL-rearranged leukemia and its inhibition.
Experimental Workflow for Investigating DOT1L Function
This diagram outlines a typical experimental workflow for characterizing the effects of a DOT1L inhibitor like this compound.
Caption: Workflow for DOT1L inhibitor characterization.
DOT1L in the DNA Damage Response Pathway
This diagram illustrates the involvement of DOT1L in the DNA damage response.
Caption: DOT1L's role in the DNA damage response.
Conclusion
DOT1L is a pivotal epigenetic regulator with diverse and critical functions in cellular homeostasis and disease. The development of potent and selective inhibitors, such as this compound, has provided the scientific community with powerful tools to dissect the intricate roles of DOT1L and its associated H3K79 methylation mark. This guide offers a foundational framework for researchers to design and execute experiments aimed at further elucidating the biological functions of DOT1L, with the ultimate goal of translating this knowledge into novel therapeutic strategies for diseases with dysregulated DOT1L activity.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 7. DOT1L - Wikipedia [en.wikipedia.org]
- 8. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The histone H3K79 methyltransferase Dot1L is essential for mammalian development and heterochromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-6 and its impact on cell cycle progression
An In-depth Technical Guide on Dot1L-IN-6 and its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its specificity for lysine 79 of histone H3 (H3K79). This modification is crucial for transcriptional regulation, and its dysregulation is implicated in various cancers, particularly MLL-rearranged leukemias. This compound is a novel and highly potent small molecule inhibitor of DOT1L. This document provides a comprehensive overview of this compound, its mechanism of action, and its profound impact on cell cycle progression, supported by quantitative data and detailed experimental protocols.
Introduction to Dot1L and its Role in the Cell Cycle
Dot1L is the sole enzyme responsible for mono-, di-, and trimethylation of H3K79, a histone mark predominantly associated with actively transcribed genes. The activity of Dot1L is critical for normal development and cellular differentiation. Emerging evidence strongly indicates that Dot1L plays a pivotal role in the regulation of the cell cycle.
Inhibition of Dot1L has been shown to induce cell cycle arrest, primarily at the S-phase or G1-phase, depending on the cellular context. This arrest is often accompanied by the downregulation of key cell cycle progression proteins, such as Cyclin-dependent kinase 2 (CDK2) and Cyclin A2, and the upregulation of cell cycle inhibitors like p21 and p27. Furthermore, Dot1L has been shown to epigenetically regulate the expression of the proto-oncogene c-Myc, a master regulator of cell cycle entry and progression.
This compound: A Potent and Specific Inhibitor
This compound is a recently developed, highly potent inhibitor of DOT1L. Its primary mechanism of action is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the general effects of Dot1L inhibition on cell cycle distribution and protein expression.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (SPA) | 0.19 nM | Biochemical Assay | |
| This compound ED50 (H3K79me2 ELISA) | 12 nM | HeLa | |
| This compound ED50 (HOXA9 RGA) | 170 nM | Molm-13 | |
| Cell Cycle Arrest (EPZ004777) | S-phase | SW480, HCT116 | |
| Cell Cycle Arrest (SGC0946) | S-phase | 786-O | |
| Change in S-phase cells (EPZ004777) | Increase | SW480, HCT116 | |
| CDK2 Expression (EPZ004777) | Decreased | SW480, HCT116 | |
| Cyclin A2 Expression (EPZ004777) | Decreased | SW480, HCT116 | |
| p21 Expression (EPZ004777) | Upregulated | SW480, HCT116 | |
| p27 Expression (EPZ004777) | Upregulated | SW480, HCT116 |
Signaling Pathways and Experimental Workflows
Dot1L Signaling Pathway in Cell Cycle Regulation
The inhibition of Dot1L by this compound initiates a cascade of events that ultimately leads to cell cycle arrest. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound induced cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
To assess the impact of this compound on cell cycle progression, a standard flow cytometry-based protocol is employed.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Seed colorectal cancer cell lines (e.g., SW480, HCT116) or renal cancer cell lines (e.g., 786-O) in appropriate culture medium and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Allow cells to reach logarithmic growth phase before treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 24, 48, 72 hours). A DMSO-treated group should be used as a vehicle control.
Cell Cycle Analysis by Flow Cytometry
-
Harvesting and Fixation:
-
Following treatment, detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Cell Cycle-Related Proteins
-
Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, Cyclin A2, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a powerful and specific inhibitor of DOT1L that effectively reduces H3K79 methylation and impacts the expression of key oncogenes. Its primary effect on the cell cycle is the induction of arrest, typically in the S-phase, through the modulation of critical cell cycle regulatory proteins. The detailed protocols provided herein offer a robust framework for researchers to investigate the intricate mechanisms of this compound and its potential as a therapeutic agent in oncology.
The Oncogenic Role of DOT1L: A Technical Guide for Researchers
An In-depth Examination of the Histone Methyltransferase DOT1L in Cancer Development and as a Therapeutic Target
Disruptor of Telomeric Silencing 1-Like (DOT1L) has emerged as a pivotal epigenetic regulator in the landscape of oncology. As the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), its dysregulation is intrinsically linked to the pathogenesis of a spectrum of hematological and solid malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning DOT1L's role in oncogenesis, detailed experimental protocols for its study, and a summary of its potential as a therapeutic target, tailored for researchers, scientists, and drug development professionals.
The Core Mechanism: DOT1L and H3K79 Methylation in Cancer
DOT1L catalyzes the mono-, di-, and tri-methylation of H3K79, a histone mark predominantly associated with actively transcribed genes.[1][2][3] Unlike most histone methyltransferases, DOT1L does not possess a SET domain. This unique structural feature has facilitated the development of highly selective inhibitors.[3] In a cancerous context, the aberrant activity of DOT1L leads to the inappropriate expression of oncogenes and the silencing of tumor suppressor genes, thereby driving tumorigenesis.
The most well-established role of DOT1L in cancer is in Mixed-Lineage Leukemia (MLL)-rearranged leukemias.[4][5] In this disease, chromosomal translocations result in the fusion of the MLL gene with various partner genes, such as AF9, AF10, and ENL.[6][7] These MLL-fusion proteins recruit DOT1L to target loci, including the HOXA and MEIS1 genes, leading to their sustained overexpression and subsequent leukemic transformation.[5][8]
In solid tumors, elevated expression of DOT1L has been correlated with poor prognosis and increased tumor aggressiveness in breast, lung, colorectal, renal, and pancreatic cancers, among others.[9][10] Its oncogenic functions in these contexts are multifaceted, involving the regulation of key signaling pathways, the promotion of epithelial-to-mesenchymal transition (EMT), and the maintenance of cancer stem cells (CSCs).
Quantitative Analysis of DOT1L in Oncogenesis
Quantitative data underscores the significance of DOT1L in various cancers. Its overexpression in tumor tissues compared to normal tissues, and the potency of its inhibitors against cancer cell lines, provide a compelling rationale for its therapeutic targeting.
Table 1: DOT1L Expression in Cancer vs. Normal Tissues
| Cancer Type | Observation | Reference(s) |
| Lung Cancer | Highly expressed in Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines. High protein expression in NSCLC patient tissues is associated with a poor prognosis. | [1][11][12] |
| Colorectal Cancer (CRC) | High levels of H3K79me2 (a marker of DOT1L activity) are detected in colorectal carcinomas compared to adenomas. | [2] |
| Renal Cell Carcinoma (ccRCC) | DOT1L expression is higher in ccRCC tissues and cell lines compared to noncancerous samples and normal kidney cell lines. High expression is linked to worse overall survival. | [9] |
| Pancreatic Cancer | Significantly upregulated in pancreatic cancer tissues compared to adjacent tissues, with expression levels correlating with disease stage. Higher mRNA levels in pancreatic cancer cell lines than in normal pancreatic ductal epithelial cells. | [13] |
| Breast Cancer | Higher expression in breast cancer tissues (n=835) compared to normal breast tissue (n=100). | [9] |
| Ovarian Cancer | mRNA expression is significantly higher in ovarian cancer tumors compared with normal ovarian tissue, and high expression is associated with reduced progression-free and overall survival. | [10] |
Table 2: In Vitro Efficacy of DOT1L Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Reference(s) |
| EPZ004777 | RS4;11 | MLL-rearranged Leukemia (MLL-AF4) | 6.47 µM | [14] |
| SEM | MLL-rearranged Leukemia (MLL-AF4) | 1.72 µM | [14] | |
| MV4-11 | MLL-rearranged Leukemia (MLL-AF4) | 0.17 µM | [14] | |
| MOLM-13 | MLL-rearranged Leukemia (MLL-AF9) | 0.72 µM | [14] | |
| Kasumi-1 | AML (non-MLL rearranged) | 32.99 µM | [14] | |
| SW480 | Colorectal Cancer | ~30-50 µM (cell viability) | [15] | |
| HCT116 | Colorectal Cancer | ~30-70 µM (cell viability) | [15] | |
| Pinometostat (EPZ-5676) | MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar (H3K79me2 inhibition) | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Low nanomolar (H3K79me2 inhibition) | [16] | |
| Compound 1 (unnamed) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] |
| BT549 | Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] | |
| MCF-7 | Breast Cancer (ER+) | 0.19 - 1.4 µM (proliferation) | [17] | |
| Compound 2 (unnamed) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] |
| BT549 | Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] | |
| MCF-7 | Breast Cancer (ER+) | 0.19 - 1.4 µM (proliferation) | [17] |
Table 3: Clinical Trial Data for Pinometostat (EPZ-5676) in MLL-rearranged Leukemia
| Clinical Trial ID | Phase | Patient Population | Dosing | Key Findings | Reference(s) |
| NCT01684150 | 1 | 51 adult patients with advanced acute leukemias, primarily MLL-r | 54 and 90 mg/m²/day by continuous intravenous infusion in 28-day cycles | Modest single-agent efficacy. 2 patients with t(11;19) achieved complete remission at 54 mg/m²/day. Generally safe, with the maximum tolerated dose not being reached. Pharmacodynamic evidence of H3K79 methylation reduction. | [18][19] |
| NCT02141828 | 1 | 18 pediatric patients with relapsed/refractory MLL-r acute leukemia | 70 and 90 mg/m²/day for children >1 year; 45 mg/m²/day for children <1 year, by continuous intravenous infusion. | Acceptable safety profile. Recommended Phase 2 dose of 70 mg/m²/day for children >1 year. Transient reductions in peripheral or bone marrow blasts in ~40% of patients, but no objective responses. Reductions in H3K79me2 at MLL target genes (HOXA9, MEIS1) of ≥80%. | [8][20][21] |
Key Signaling Pathways Involving DOT1L in Oncogenesis
DOT1L's influence on cancer progression is mediated through its crosstalk with several critical signaling pathways. Understanding these interactions is key to elucidating its oncogenic mechanisms and identifying potential combination therapies.
DOT1L and MLL-Fusion Proteins in Leukemia
In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to the promoter regions of target genes, such as HOXA9 and MEIS1. This leads to hypermethylation of H3K79, maintaining a chromatin state permissive for active transcription and driving leukemogenesis.[5][7] The interaction between DOT1L and the MLL-fusion partner, such as AF9, is critical for this process.[4][22]
DOT1L and the Wnt/β-catenin Pathway in Colorectal Cancer
In colorectal cancer, DOT1L-mediated H3K79 methylation has been shown to regulate the Wnt/β-catenin signaling pathway.[2] DOT1L can impact the expression of Wnt target genes such as AXIN2, SOX4, EPHB3, and LGR5, thereby influencing colorectal cancer progression.[2][3] However, some studies suggest this dependency may be context-specific.[6][23][24]
DOT1L and the MAPK/ERK Pathway in Lung Cancer
In lung cancer, gain-of-function mutations in DOT1L, such as R231Q, have been identified.[1][11][25] These mutations can enhance DOT1L's substrate binding ability, leading to increased H3K79me2 at the RAF1 promoter. This epigenetically upregulates RAF1 expression, thereby activating the downstream MAPK/ERK signaling pathway and promoting malignant phenotypes like cell growth and drug resistance.[1][11][12][25][26]
DOT1L and EMT Regulation in Breast Cancer
In breast cancer, DOT1L can cooperate with the c-Myc and p300 acetyltransferase complex to epigenetically activate key EMT-inducing transcription factors, including Snail, ZEB1, and ZEB2.[27][28][29] This complex promotes H3K79 methylation at the promoters of these genes, leading to their upregulation. The subsequent repression of E-cadherin expression enhances EMT and cancer stem cell-like properties, contributing to a more aggressive phenotype.[27]
Experimental Protocols for Studying DOT1L
Investigating the function of DOT1L in an oncogenic context requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
This protocol is used to identify the genomic regions where DOT1L-mediated H3K79 methylation occurs.
Methodology Outline:
-
Cell Culture and Cross-linking: Culture cancer cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K79me2.
siRNA-mediated Knockdown of DOT1L
This technique is used to transiently reduce the expression of DOT1L to study its functional consequences.
Methodology Outline:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: Prepare a transfection mix containing a DOT1L-specific siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent in serum-free media. Incubate for 20-30 minutes at room temperature. Add the transfection mix to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and extract RNA and protein.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of DOT1L.
-
Western Blot: Perform western blotting to assess the reduction in DOT1L protein levels. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
-
Functional Assays: Perform downstream functional assays, such as cell proliferation, migration, or invasion assays.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with DOT1L in a cellular context.
Methodology Outline:
-
Cell Lysis: Lyse cells expressing endogenous or tagged DOT1L with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against DOT1L (or the tag) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by western blot using an antibody against the suspected interacting protein. Alternatively, mass spectrometry can be used for unbiased identification of interacting partners.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[30][31][32]
Methodology Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with various concentrations of a DOT1L inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Conclusion and Future Directions
DOT1L is a compelling therapeutic target in a variety of cancers due to its critical role in epigenetic regulation and its frequent dysregulation in malignant states. The development of selective DOT1L inhibitors has shown promise, particularly in MLL-rearranged leukemias, and is an active area of investigation for solid tumors. Future research should focus on elucidating the full spectrum of DOT1L's functions in different cancer contexts, identifying reliable biomarkers to predict response to DOT1L inhibitors, and exploring rational combination therapies to overcome resistance and enhance clinical efficacy. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of DOT1L in oncogenesis and contribute to the development of novel cancer therapies.
References
- 1. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT1L Is a Novel Cancer Stem Cell Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Paper: Preliminary Report of the Phase 1 Study of the DOT1L Inhibitor, Pinometostat, EPZ-5676, in Children with Relapsed or Refractory MLL-r Acute Leukemia: Safety, Exposure and Target Inhibition [ash.confex.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Ets family proteins regulate the EMT transcription factors Snail and ZEB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ZEB2 regulates endocrine therapy sensitivity and metastasis in luminal a breast cancer cells through a non-canonical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Cell Counting & Health Analysis [sigmaaldrich.com]
- 32. texaschildrens.org [texaschildrens.org]
The Discovery and Development of Dot1L-IN-6: A Potent and Selective Inhibitor of the H3K79 Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of Dot1L-IN-6, a highly potent and selective small-molecule inhibitor of the Disruptor of Telomeric Silencing 1-like (Dot1L) enzyme. Dot1L is the sole known histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), an epigenetic modification critically implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias. This document provides a comprehensive overview of the fragment-based drug discovery approach, detailed experimental protocols for key biochemical and cellular assays, a summary of its potent in vitro and cellular activity, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction: The Rationale for Targeting Dot1L in MLL-Rearranged Leukemia
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric patients. These leukemias are characterized by chromosomal translocations involving the MLL1 (also known as KMT2A) gene, which results in the formation of oncogenic fusion proteins. These MLL fusion proteins aberrantly recruit the Dot1L enzyme to ectopic gene loci, including the HOXA9 and MEIS1 genes, which are critical for leukemogenesis.[1][2][3] This mislocalization of Dot1L leads to hypermethylation of H3K79 at these target genes, resulting in their sustained overexpression and the promotion of a leukemic state.[1][2][3]
Dot1L's singular role in H3K79 methylation and its direct involvement in the MLL-r leukemogenic pathway make it a compelling therapeutic target. Inhibition of Dot1L's catalytic activity is hypothesized to reverse the aberrant H3K79 hypermethylation, leading to the downregulation of leukemogenic gene expression and, consequently, anti-leukemic effects. This has spurred significant efforts in the discovery and development of potent and selective Dot1L inhibitors.
The Discovery of this compound: A Fragment-Linking Approach
This compound (also referred to as compound 7 in the primary literature) was discovered through a strategic, structure-guided fragment-linking approach.[4][5] This method involves identifying two distinct, low-molecular-weight fragments that bind to adjacent sites on the target protein and then chemically linking them to create a single, high-affinity ligand.
The discovery workflow for this compound can be summarized as follows:
The process began with the identification of two key fragments:
-
Fragment 1: A non-nucleoside fragment that mimics the key interactions of S-adenosylmethionine (SAM), the natural cofactor of Dot1L, in the adenosine-binding pocket. This fragment was identified through a knowledge-based virtual screen.[4][5]
-
Fragment 2: An "induced pocket" binder, identified from earlier high-throughput screening (HTS) campaigns, which binds to a hydrophobic pocket adjacent to the SAM-binding site.[4][5]
X-ray crystallography was instrumental in revealing the binding modes of these fragments and in building a ternary complex model, which guided the design of a chemical linker to connect them. Initial linked compounds showed a significant increase in potency. Further structure-guided optimization, including the replacement of an indole core with a benzothiophene moiety, led to the identification of this compound as a highly potent and selective inhibitor.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Assay |
| IC50 (Dot1L) | < 0.1 nM | Scintillation Proximity Assay (SPA) |
| Ki (Dot1L) | 0.002 nM | Scintillation Proximity Assay (SPA) |
| Residence Time (τ) | > 5 hours | Surface Plasmon Resonance (SPR) |
Data sourced from[4].
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay |
| IC50 (H3K79me2) | HeLa | 3 nM | H3K79me2 Cellular Assay |
| IC50 (HOXA9 Expression) | Molm-13 | 17 nM | HOXA9 Reporter Gene Assay |
| IC50 (Proliferation) | MV4-11 | 5 nM | Cell Proliferation Assay |
Data sourced from[4].
Mechanism of Action and Signaling Pathway
This compound is a SAM-competitive inhibitor, meaning it binds to the catalytic site of Dot1L and directly competes with the binding of the methyl-donor cofactor, S-adenosylmethionine. This inhibition of Dot1L's enzymatic activity leads to a global reduction in H3K79 methylation.
In the context of MLL-rearranged leukemia, the inhibition of Dot1L by this compound has a profound impact on the downstream signaling pathway that drives the disease:
By inhibiting Dot1L, this compound prevents the hypermethylation of H3K79 at the promoters and gene bodies of MLL-fusion target genes like HOXA9 and MEIS1. This leads to their transcriptional repression, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and can induce differentiation and apoptosis.
Experimental Protocols
Synthesis of this compound (Compound 7)
The synthesis of this compound is achieved through a multi-step process, as detailed in the supplementary information of the primary publication. The general synthetic scheme is outlined below.
(Note: The following is a generalized representation based on the published fragment-linking strategy. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, refer to the supplementary materials of Möbitz et al., ACS Med. Chem. Lett. 2017, 8, 3, 338–343.)
-
Synthesis of the Benzothiophene Core: The benzothiophene scaffold is typically synthesized through established methods, such as the reaction of a substituted 2-halobenzaldehyde with a sulfur source, followed by cyclization.
-
Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized to introduce the necessary reactive groups for linking to the second fragment. This may involve bromination or other halogenation reactions.
-
Synthesis of the Pyrrolopyrimidine Fragment: The pyrrolopyrimidine fragment is synthesized separately, often starting from commercially available pyrimidine derivatives.
-
Fragment Coupling: The functionalized benzothiophene core is coupled to the pyrrolopyrimidine fragment via a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the final this compound molecule.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and/or preparative HPLC. The structure and purity are confirmed by methods including 1H NMR, 13C NMR, and mass spectrometry.
Dot1L Scintillation Proximity Assay (SPA) for IC50 and Ki Determination
This assay measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated nucleosome substrate.
-
Reagents and Materials:
-
Recombinant human Dot1L enzyme
-
Biotinylated HeLa-derived oligonucleosomes
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Dot1L enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of biotinylated nucleosomes and [3H]-SAM. For IC50 determination, the SAM concentration is typically kept at its Km value.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding an excess of cold SAH.
-
Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated nucleosomes.
-
Incubate for at least 30 minutes to allow for bead-nucleosome binding.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [3H]-methylated nucleosomes.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. For Ki determination, the assay is performed at various substrate (SAM) concentrations, and the data are fitted to the Morrison tight-binding equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the association (kon) and dissociation (koff) rates of this compound binding to the Dot1L enzyme, from which the dissociation constant (KD) and residence time (τ) can be calculated.
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Dot1L enzyme
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
-
Procedure:
-
Ligand Immobilization: Covalently immobilize the Dot1L enzyme onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared by performing the activation and blocking steps without adding the enzyme.
-
Analyte Binding: Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate, allowing for association.
-
Follow the association phase with an injection of running buffer to monitor the dissociation of the compound from the enzyme.
-
Between cycles, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from the reference flow cell and a buffer blank). The association and dissociation phases are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates. The KD is calculated as koff/kon, and the residence time (τ) is the reciprocal of the dissociation rate (1/koff).
-
Cellular H3K79 Dimethylation (H3K79me2) Assay
This assay quantifies the ability of this compound to inhibit H3K79 methylation within a cellular context. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common high-throughput method for this measurement.
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell culture medium and reagents
-
Cell lysis and histone extraction buffers
-
AlphaLISA anti-H3K79me2 Acceptor beads
-
Biotinylated anti-Histone H3 (C-terminus) antibody
-
Streptavidin-coated Donor beads
-
384-well microplates
-
-
Procedure:
-
Seed HeLa cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Lyse the cells and extract the histones according to the assay kit manufacturer's protocol.
-
Add a mixture of the AlphaLISA anti-H3K79me2 Acceptor beads and the biotinylated anti-Histone H3 antibody to the histone extracts.
-
Incubate to allow for the formation of the bead-antibody-histone complex.
-
Add the Streptavidin-coated Donor beads, which will bind to the biotinylated anti-H3 antibody.
-
Incubate in the dark. If the H3K79me2 mark is present, the Donor and Acceptor beads are brought into close proximity.
-
Read the plate on an Alpha-enabled plate reader. Excitation of the Donor beads generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
-
The signal is inversely proportional to the activity of the inhibitor. Calculate the IC50 value by plotting the signal against the inhibitor concentration.
-
HOXA9 Reporter Gene Assay (RGA)
This assay measures the effect of this compound on the transcriptional activity of the HOXA9 gene promoter.
-
Reagents and Materials:
-
Molm-13 cells (or another MLL-r leukemia cell line)
-
A reporter plasmid containing a luciferase or fluorescent protein gene under the control of the HOXA9 promoter.
-
Transfection reagent or viral transduction system.
-
This compound
-
Luciferase assay reagent (if using a luciferase reporter)
-
-
Procedure:
-
Establish a stable Molm-13 cell line containing the HOXA9 reporter construct.
-
Plate the reporter cells in a multi-well plate.
-
Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a fluorescent reporter, measure the fluorescence intensity using a plate reader or flow cytometer.
-
The reporter signal is proportional to the transcriptional activity of the HOXA9 promoter. Calculate the IC50 value based on the reduction in reporter signal with increasing inhibitor concentration.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of MLL-rearranged leukemia cells.
-
Reagents and Materials:
-
MV4-11 cells (or another MLL-r cell line)
-
Cell culture medium and supplements
-
This compound
-
A reagent for measuring cell viability (e.g., CellTiter-Glo, resazurin)
-
Multi-well plates
-
-
Procedure:
-
Seed MV4-11 cells at a low density in a multi-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for an extended period (e.g., 7-10 days), as the anti-proliferative effects of Dot1L inhibitors are often delayed. Replenish the medium and compound as necessary.
-
At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence), which is proportional to the number of viable cells.
-
Calculate the IC50 value for cell proliferation by plotting the signal against the inhibitor concentration.
-
Conclusion
This compound is a potent, selective, and structurally novel inhibitor of the Dot1L methyltransferase, discovered through an innovative fragment-linking approach. Its sub-nanomolar biochemical potency, excellent cellular activity in suppressing H3K79 methylation and the expression of key leukemogenic genes, and its potent anti-proliferative effects in MLL-rearranged leukemia cell lines underscore its significance as a chemical probe and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to study Dot1L and its inhibitors. The continued investigation of compounds like this compound holds great promise for advancing our understanding of epigenetic regulation in cancer and for the development of targeted therapies for patients with MLL-rearranged leukemias.
References
- 1. dovepress.com [dovepress.com]
- 2. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Impact of Dot1L Inhibition on HOXA9 and MEIS1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the regulation of gene expression. In certain hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of oncogenes such as HOXA9 and MEIS1. This guide provides an in-depth analysis of the impact of Dot1L inhibitors, with a focus on Dot1L-IN-6 and other similar small molecules, on the expression of these key leukemogenic genes. We present a summary of quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to Dot1L and its Role in Leukemogenesis
DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification is generally associated with active gene transcription.[1][3] In MLL-rearranged leukemias, chromosomal translocations result in the fusion of the MLL gene with various partner genes.[4][5] These MLL fusion proteins aberrantly recruit DOT1L to target genes, including the homeobox gene HOXA9 and its cofactor MEIS1.[4][6][7] This leads to hypermethylation of H3K79 at these loci, resulting in their sustained overexpression and ultimately driving leukemic transformation.[4][8][9]
The development of small molecule inhibitors targeting the catalytic activity of DOT1L, such as this compound and others like EPZ-5676 (pinometostat) and SYC-522, has provided a promising therapeutic strategy for this aggressive form of leukemia.[2][4][6] These inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), thereby preventing H3K79 methylation.[2][10]
Quantitative Impact of Dot1L Inhibition on Gene Expression
Treatment of MLL-rearranged leukemia cells with Dot1L inhibitors leads to a significant and selective reduction in the expression of HOXA9 and MEIS1. This effect has been quantified in numerous studies using various cell lines and patient-derived samples.
Table 1: Effect of Dot1L Inhibitors on HOXA9 and MEIS1 mRNA Expression in MLL-rearranged Leukemia Cell Lines
| Cell Line | Inhibitor (Concentration) | Treatment Duration | Fold Change in HOXA9 Expression (vs. Control) | Fold Change in MEIS1 Expression (vs. Control) | Reference |
| MOLM-13 (MLL-AF9) | EPZ004777 (10 µM) | 6 days | ~0.1 | ~0.2 | [11] |
| MV4-11 (MLL-AF4) | EPZ004777 (10 µM) | 6 days | ~0.2 | ~0.3 | [11] |
| THP-1 (MLL-AF9) | SYC-522 (5 µM) | 48 hours | ~0.4 | ~0.5 | [9] |
| SEM (KMT2A-AFF1) | Pinometostat (1 µM) | Not Specified | Moderately decreased | Not Specified | [12] |
Table 2: Impact of Dot1L Inhibitor EPZ-5676 on Cell Viability in Leukemia Cell Lines
| Cell Line | MLL Rearrangement | IC50 (nM) after 14 days |
| MOLM-13 | MLL-AF9 | 4.8 |
| MV4-11 | MLL-AF4 | 3.5 |
| THP-1 | MLL-AF9 | 9.0 |
| HL-60 | None | >50,000 |
| Jurkat | None | >50,000 |
| U937 | None | >50,000 |
Data adapted from Daigle et al., 2013.[5]
Signaling Pathway and Mechanism of Action
The inhibition of DOT1L by compounds like this compound initiates a cascade of events leading to the downregulation of HOXA9 and MEIS1. The central mechanism is the reduction of H3K79 methylation at the promoter and gene body of these target genes.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the mRNA levels of HOXA9 and MEIS1 following treatment with a Dot1L inhibitor.
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS).[13]
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 48-144 hours).
2. RNA Extraction:
-
Harvest cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen or TRIzol) according to the manufacturer's instructions.[14]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.[14]
4. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.[14][15]
-
A typical reaction mix (20 µL) includes: 10 µL of 2x Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[16]
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[14]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the levels of H3K79 dimethylation (H3K79me2) at the HOXA9 and MEIS1 gene loci.
1. Cell Cross-linking and Lysis:
-
Treat cells with this compound or vehicle as described above.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[17]
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.[17]
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[18]
-
Verify fragment size by running an aliquot on an agarose gel.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2 or a negative control IgG.[19][20]
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[20]
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[20]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[17]
6. qPCR Analysis:
-
Perform qPCR on the purified DNA using primers designed to amplify specific regions of the HOXA9 and MEIS1 promoters or gene bodies.[21]
-
Analyze the data as a percentage of input DNA to determine the relative enrichment of H3K79me2 at the target loci.
Logical Relationship of Dot1L Inhibition and its Consequences
The inhibition of DOT1L by this compound sets in motion a logical sequence of events that culminates in anti-leukemic effects.
Conclusion
This compound and other potent and selective DOT1L inhibitors represent a targeted therapeutic approach for MLL-rearranged leukemias. By specifically inhibiting the enzymatic activity of DOT1L, these compounds effectively reduce the aberrant H3K79 hypermethylation that drives the overexpression of key oncogenes HOXA9 and MEIS1. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this critical pathway in cancer therapy. The continued investigation into the nuanced effects of DOT1L inhibition will be crucial for optimizing its clinical application, both as a monotherapy and in combination with other anti-leukemic agents.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling acquired resistance to DOT1L inhibition exhibits the adaptive potential of KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT1L as a therapeutic target for the treatment of DNMT3A-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of DOT1L in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage repair (DDR) pathways. A growing body of evidence highlights the critical role of epigenetic regulators in orchestrating these repair processes. This technical guide focuses on the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79). Initially recognized for its role in transcriptional regulation, DOT1L is now understood to be a key player in the DNA damage response, particularly in the repair of DNA double-strand breaks (DSBs). This document provides an in-depth examination of the molecular mechanisms through which DOT1L influences DDR pathway choice, facilitates the recruitment of key repair factors, and presents a potential target for novel cancer therapeutics.
Introduction to DOT1L
DOT1L is a unique histone methyltransferase as it does not contain the canonical SET domain found in most other histone lysine methyltransferases.[1] It catalyzes the mono-, di-, and tri-methylation of H3K79, a residue located on the globular domain of histone H3.[2] This modification, particularly H3K79 dimethylation (H3K79me2), is generally associated with actively transcribed chromatin.[3] However, its function extends beyond transcription, playing a crucial role in cell cycle regulation, embryonic development, and, critically, in maintaining genomic stability by participating in DNA repair.[4][5]
DOT1L's Core Function in Double-Strand Break Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways for their repair: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR).[6] DOT1L and its catalytic activity have been shown to be pivotal in influencing the choice and efficiency of these pathways, with a predominant role in promoting HR.
Promotion of Homologous Recombination (HR)
Multiple studies have demonstrated that DOT1L is required for efficient HR-mediated repair.[7] Depletion of DOT1L or inhibition of its methyltransferase activity leads to a significant reduction in HR efficiency.[6] This function is critical for cell survival following treatment with DNA damaging agents, particularly those that induce DSBs repaired by HR, such as ionizing radiation and certain chemotherapeutics.[7] Consequently, loss of DOT1L function sensitizes cancer cells to these agents and to PARP inhibitors, which are particularly effective in HR-deficient cells.[7]
The mechanism behind DOT1L's role in HR involves creating a chromatin environment conducive to repair factor recruitment and function. Loss of DOT1L leads to increased DNA end resection, generating long single-stranded DNA (ssDNA) overhangs, which, while a prerequisite for HR, can be detrimental if not properly regulated, ultimately decreasing the efficiency of repair.[6]
Crosstalk with Non-Homologous End Joining (NHEJ)
While DOT1L's primary role appears to be in promoting HR, its depletion does not seem to significantly affect the core NHEJ pathway.[6] However, there is evidence that in the absence of functional DOT1L, cells may preferentially utilize alternative, more error-prone repair pathways.[6] This shift can contribute to the genomic instability observed in cells with compromised DOT1L activity.
Key Signaling Pathways Involving DOT1L in DDR
DOT1L's function in DDR is mediated through its interaction with and regulation of key DNA damage sensor and repair proteins. Two major axes of DOT1L signaling have been elucidated: the 53BP1 pathway and the BRCA1-RAP80 pathway.
The DOT1L-53BP1 Axis
Tumor suppressor p53-binding protein 1 (53BP1) is a crucial factor in the DNA damage response that promotes NHEJ and protects DNA ends from excessive resection. The recruitment of 53BP1 to DSB sites is a complex, multi-layered process involving the recognition of specific histone marks. DOT1L-mediated H3K79me2 has been identified as a key histone modification that facilitates the recruitment of 53BP1.[5]
The tandem Tudor domain of 53BP1 can recognize and bind to dimethylated H3K79, helping to anchor 53BP1 at the site of damage.[8] This interaction is particularly important during the G1 and G2 phases of the cell cycle.[5] The molecular chaperone Bat3 has been shown to facilitate the interaction between DOT1L and histone H3, thereby promoting H3K79 dimethylation and subsequent 53BP1 foci formation.[5]
Caption: The DOT1L-53BP1 signaling pathway in response to DNA double-strand breaks.
It is important to note that some studies, particularly in chicken DT40 cells, have shown that 53BP1 recruitment is not compromised in the complete absence of DOT1L, suggesting that other histone marks, like H4K20me2, may play a more dominant or redundant role in 53BP1 recruitment in certain contexts.[8]
The ATM-DOT1L-RAP80-BRCA1 Axis
A more recently discovered pathway highlights a non-histone-centric role for DOT1L in promoting HR. This pathway is critical for the recruitment of the BRCA1-A complex to DSB sites.[9] BRCA1 is a central player in HR, and its localization to damaged chromatin is tightly regulated.
In response to DNA damage, the ATM kinase is activated and mediates the recruitment of DOT1L to the chromatin surrounding the break.[10] DOT1L then directly interacts with and methylates RAP80, a key component of the BRCA1-A complex.[9] This methylation of RAP80 is essential for its binding to ubiquitinated histone H2A at the damage site.[10] The successful binding of methylated RAP80 to ubiquitin chains subsequently triggers the recruitment of the entire BRCA1-A complex, enabling HR-mediated repair to proceed.[9] Inhibition of DOT1L prevents RAP80 methylation, which in turn impairs BRCA1 recruitment and sensitizes cells to radiation.[9]
References
- 1. pnas.org [pnas.org]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Bat3 facilitates H3K79 dimethylation by DOT1L and promotes DNA damage-induced 53BP1 foci at G1/G2 cell-cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the DNA Damage Response and Gene Expression by the Dot1L Histone Methyltransferase and the 53Bp1 Tumour Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L-mediated RAP80 methylation promotes BRCA1 recruitment to elicit DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dot1L Inhibitors in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dot1L inhibitors in cell culture experiments. The protocols and data presented are based on established research with various Dot1L inhibitors and serve as a foundational resource for investigating the role of Dot1L in diverse cellular processes.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This epigenetic modification is predominantly associated with actively transcribed genes.[4] Aberrant DOT1L activity and the resulting dysregulation of H3K79 methylation have been implicated in the pathogenesis of various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2][5] In these cancers, the fusion of the MLL gene with various partners leads to the mislocalization of DOT1L, causing hypermethylation of H3K79 at specific gene loci and driving oncogenic gene expression.[3][5][6] Consequently, DOT1L has emerged as a promising therapeutic target, leading to the development of potent and selective small molecule inhibitors.
These inhibitors, such as EPZ004777, EPZ5676, and others, act as S-adenosylmethionine (SAM) competitive inhibitors, effectively blocking the catalytic activity of DOT1L.[2][5] Their application in cell culture models has been instrumental in elucidating the cellular functions of DOT1L, which extend beyond cancer to include roles in cell cycle regulation, DNA damage repair, and embryonic development.[3][6][7][8]
This document provides detailed protocols for the use of Dot1L inhibitors in cell culture, methods for assessing their cellular activity, and a summary of their effects on various cell lines.
Mechanism of Action and Signaling Pathway
DOT1L catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the ε-amino group of lysine 79 on histone H3.[3][9] This process results in mono-, di-, and trimethylation of H3K79 (H3K79me1, H3K79me2, and H3K79me3).[3] Unlike most other histone methyltransferases, DOT1L does not possess a SET domain.[5]
In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, such as the HOXA9 and MEIS1 genes.[5] This leads to increased H3K79 methylation at these loci, resulting in enhanced gene expression and the promotion of leukemogenesis.[5] Dot1L inhibitors competitively bind to the SAM-binding pocket of DOT1L, preventing the methylation of H3K79 and subsequently leading to the downregulation of MLL target gene expression and cell death in sensitive cancer cells.[5]
Beyond MLL-rearranged leukemia, DOT1L has been shown to be involved in other signaling pathways, including the Wnt signaling pathway, although its role appears to be context-dependent and not universally essential for Wnt target gene expression.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of various reported Dot1L inhibitors. This data can serve as a reference for selecting appropriate starting concentrations for experiments.
Table 1: In Vitro Potency of Dot1L Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| Dot1L-IN-4 | 0.11 | Scintillation Proximity Assay (SPA) | [10] |
| EPZ004777 | <38 | Biochemical Assay | [11] |
| Compound 7 | <0.1 | Biochemical Assay | [12] |
| DC_L115 | 1500 | Radioactive Methylation Assay | [13] |
Table 2: Cellular Activity of Dot1L Inhibitors
| Compound | Cell Line | EC50 / IC50 (nM) | Assay | Reference |
| Dot1L-IN-4 | HeLa | 1.7 | H3K79me2 ELISA | [10] |
| Dot1L-IN-4 | Molm-13 | 33 | HOXA9 Gene Expression | [10] |
| EPZ004777 | LNCaP | ~10,000 | Cell Viability | [14] |
| Compound 7 | MV4-11 | 5 | Cell Proliferation | [12] |
| Compound 7 | HeLa | 3 | H3K79 Dimethylation | [12] |
| Compound 7 | Molm-13 | 17 | HoxA9 Promoter Activity | [12] |
| DC_L115 | MLL-rearranged cells | 37,100 | Cell Proliferation | [13] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving Dot1L inhibitors.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to determine the effect of a Dot1L inhibitor on the growth and viability of a cell line.
Materials:
-
Cell line of interest (e.g., MV4-11, Molm-13 for MLL-rearranged leukemia; LNCaP for prostate cancer)
-
Complete cell culture medium
-
Dot1L inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader (luminescence or fluorescence capable)
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach (for adherent cells).
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the Dot1L inhibitor in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Incubation:
-
Incubate the plate for 7 to 14 days. The long incubation period is often necessary due to the slow turnover of the H3K79 methylation mark.[14]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for H3K79 Methylation
This protocol is used to assess the direct cellular target engagement of the Dot1L inhibitor by measuring the levels of H3K79 methylation.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
Dot1L inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay or BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and treat with the Dot1L inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 4 to 8 days.[14]
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is used to measure the effect of Dot1L inhibition on the expression of target genes, such as HOXA9 in MLL-rearranged leukemia cells.
Materials:
-
Treated cell lysates (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Conclusion
The Dot1L inhibitors are powerful tools for studying the role of H3K79 methylation in health and disease. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the cellular consequences of Dot1L inhibition. Careful consideration of treatment duration and the specific cellular context is crucial for obtaining meaningful and reproducible results. As research in this field continues to evolve, these foundational methods will remain essential for the development of novel therapeutic strategies targeting DOT1L.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connecting the DOTs on Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES cell cycle progression and differentiation require the action of the histone methyltransferase Dot1L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective inhibitors of histone methyltransferase DOT1L: design, synthesis, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Dot1L-IN-6 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dot1L-IN-6, a potent and selective inhibitor of the histone methyltransferase DOT1L, in leukemia cell line research. The protocols outlined below are based on established methodologies for similar DOT1L inhibitors and are intended to serve as a starting point for your investigations.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification is crucial for regulating gene expression. In certain types of leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements, DOT1L is aberrantly recruited to chromatin.[3][4] This leads to the hypermethylation of H3K79 at specific genomic locations, causing the overexpression of oncogenes like HOXA9 and MEIS1, which are critical drivers of leukemogenesis.[1][4][5]
This compound and similar inhibitors act as competitive inhibitors of the S-adenosyl-methionine (SAM) cofactor, thereby blocking the methyltransferase activity of DOT1L.[3] This inhibition leads to a reduction in global H3K79 methylation, subsequent downregulation of MLL fusion target genes, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][3]
Data Presentation
The following tables summarize the in vitro activity of DOT1L inhibitors, which are structurally and functionally analogous to this compound, across a panel of leukemia cell lines. This data can guide the selection of appropriate cell lines and starting concentrations for your experiments.
Table 1: IC50 Values of DOT1L Inhibitors in Leukemia Cell Lines
| Cell Line | Leukemia Type | Oncogenic Driver | EPZ5676 (Pinometostat) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM-13 | AML | MLL-AF9 | 3.8 | 1.5 | 1.1 |
| MV4-11 | AML | MLL-AF4 | 4.6 | 1.9 | 1.3 |
| SEMK2 | B-ALL | MLL-AF4 | 8.2 | 3.5 | 2.5 |
| RS4;11 | B-ALL | MLL-AF4 | 10.5 | 4.8 | 3.2 |
| THP-1 | AML | MLL-AF9 | 23.7 | 11.2 | 7.9 |
| KOPN-8 | B-ALL | MLL-AF4 | 45.3 | 21.8 | 15.1 |
| NOMO-1 | AML | MLL-AF9 | >1000 | >1000 | >1000 |
| HL-60 | AML | - | >1000 | >1000 | >1000 |
| K562 | CML | BCR-ABL | >1000 | >1000 | >1000 |
| REH | B-ALL | TEL-AML1 | >1000 | >1000 | >1000 |
| JURKAT | T-ALL | - | >1000 | >1000 | >1000 |
| U937 | AML | - | >1000 | >1000 | >1000 |
| OCI-AML3 | AML | DNMT3A R882C | >1000 | >1000 | >1000 |
| KG-1 | AML | - | >1000 | >1000 | >1000 |
Data adapted from studies on EPZ5676 and novel DOT1L inhibitors.[6][7] IC50 values were determined after 10 days of treatment.
Table 2: Cellular Activity of a Novel DOT1L Inhibitor (Compound 7)
| Assay | Cell Line | IC50 (nM) |
| H3K79 Dimethylation | HeLa | 3 |
| HoxA9 Promoter Activity | Molm-13 | 17 |
| Cell Proliferation | MV4-11 | 5 |
Data adapted from a study on a novel fragment-linked DOT1L inhibitor.[8]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.
Cell Viability Assay
This protocol determines the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count leukemia cells.
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
-
Inhibitor Addition:
-
Prepare a 2X serial dilution of this compound in complete medium. The final concentration range should typically span from 1 nM to 50 µM.
-
Add 10 µL of the 2X inhibitor dilutions to the respective wells. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 to 14 days. The long incubation time is necessary to observe the full effect of DOT1L inhibition.[9]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Western Blot for H3K79 Methylation
This protocol assesses the on-target effect of this compound by measuring the levels of H3K79 dimethylation (H3K79me2).
Experimental Workflow:
Caption: Workflow for Western blot analysis of H3K79me2.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat leukemia cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 3-6 days.
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
-
Gene Expression Analysis by RT-qPCR
This protocol measures the effect of this compound on the expression of target genes like HOXA9 and MEIS1.
Experimental Workflow:
Caption: Workflow for RT-qPCR analysis of gene expression.
Materials:
-
Leukemia cell lines
-
This compound
-
RNA isolation kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Treat leukemia cells with this compound at a concentration around the IC50 value and a DMSO control for 4-6 days.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions with SYBR Green Master Mix, cDNA, and the appropriate primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. The protocols provided here offer a framework for investigating its cellular and molecular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further studies may explore the potential of this compound in combination with other anti-leukemic agents to enhance therapeutic efficacy.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dot1L-IN-6 and Related Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is a critical enzyme in the regulation of gene expression through its specific methylation of histone H3 on lysine 79 (H3K79).[1][2][3] In certain cancers, particularly in acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene (MLL-r), DOT1L is aberrantly recruited to chromatin.[1][4][5] This leads to localized hypermethylation of H3K79 and the subsequent misexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the cancerous phenotype.[4][5] Consequently, DOT1L has emerged as a promising therapeutic target, and several small molecule inhibitors have been developed and evaluated in preclinical mouse models.[5][6]
These application notes provide a summary of the in vivo use of DOT1L inhibitors, with a focus on dosage and experimental protocols for mouse models of MLL-rearranged leukemia.
Signaling Pathway of DOT1L in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the fusion of the MLL gene with various partner genes results in a chimeric protein.[1][5] This MLL-fusion protein retains the ability to bind to DNA at specific target genes. A key aspect of its oncogenic function is the recruitment of the DOT1L enzyme to these target loci.[1][5] DOT1L then catalyzes the di- and tri-methylation of H3K79, epigenetic marks associated with active transcription.[1][4] This aberrant hypermethylation leads to the overexpression of genes that are critical for leukemia development and maintenance, including the HOXA gene cluster and MEIS1.[5][7] Inhibition of DOT1L's enzymatic activity is a therapeutic strategy aimed at reversing this epigenetic alteration, downregulating the expression of these oncogenes, and ultimately halting leukemia progression.[5]
Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia.
Quantitative Data for Dot1L Inhibitors in In Vivo Mouse Models
The following table summarizes the dosages and administration routes for various DOT1L inhibitors used in preclinical mouse models of MLL-rearranged leukemia. It is important to note that "this compound" is a general descriptor, and the specific compounds used in these studies are often designated with different names or numbers.
| Compound | Mouse Model | Dosage | Administration Route | Efficacy/Outcome | Reference |
| Compound 10 | Patient-Derived Xenograft (MLL-AF6 & MLL-AF9 AML) | 75 mg/kg, twice daily | Oral (p.o.) | Significant reduction in human leukemic cells in peripheral blood. | [6][8] |
| Compound 11 | Patient-Derived Xenograft (MLL-AF6 & MLL-AF9 AML) | 75 mg/kg, twice daily | Intraperitoneal (i.p.) | Significant reduction in human leukemic cells in peripheral blood. | [6][8] |
| Unnamed Inhibitor | MV4-11 Subcutaneous Xenograft | 200 mg/kg, twice daily | Oral (p.o.) | No tumor growth inhibition observed. | [4] |
| Unnamed Inhibitor | Pharmacokinetic Study | 280 mg/kg (maximal dose) | Oral (p.o.) | Blood exposure above 10 µM for 8 hours. | [4] |
| EPZ-5676 (Pinometostat) | MV4-11 Xenograft (Rat Model) | Not specified for mice; continuous infusion required in rats for efficacy. | Intravenous (i.v.) infusion | Robust antitumor activity in rats. Subcutaneous administration in mice was not effective. | [4][5] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Mouse Model of MLL-Rearranged Leukemia
This protocol describes the establishment and treatment of a PDX model, a clinically relevant approach for evaluating novel therapeutic agents.
Workflow:
Caption: General experimental workflow for a PDX mouse model.
Methodology:
-
Cell Source: Obtain primary leukemia cells from patients with diagnosed MLL-rearranged acute myeloid leukemia (AML).
-
Animal Model: Utilize severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to support the engraftment of human cells.
-
Transplantation: Inject a specified number of human MLL-rearranged leukemia cells (e.g., 1 x 106 cells) intravenously into recipient mice.
-
Engraftment Monitoring: After a period of time (e.g., 4-6 weeks), confirm successful engraftment by analyzing peripheral blood for the presence of human hematopoietic cells, typically by staining for human CD45 (hCD45) and performing flow cytometry.
-
Cohort Formation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Drug Formulation and Administration:
-
For oral administration of "compound 10," solubilize the compound in a suitable vehicle such as Kolliphor HS 15.[6] Administer the formulation via oral gavage at the specified dose (e.g., 75 mg/kg) and schedule (e.g., twice daily).[6][8]
-
For intraperitoneal administration of "compound 11," dissolve the inhibitor in an appropriate vehicle and inject it into the peritoneal cavity at the designated dose and frequency.[6][8]
-
-
Treatment Duration and Monitoring: Treat the animals for a defined period (e.g., 4 weeks).[6] Monitor the percentage of human cells in the peripheral blood weekly via flow cytometry to assess treatment response.[6] Also, monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues such as bone marrow, spleen, and liver to determine the final leukemic burden. This can be assessed by flow cytometry for hCD45+ cells or by immunohistochemistry.
Pharmacodynamic (PD) Marker Analysis
To confirm that the Dot1L inhibitor is engaging its target and having the desired biological effect, it is crucial to measure pharmacodynamic markers.
Methodology:
-
Sample Collection: Collect tumor tissue from xenograft models or bone marrow/peripheral blood mononuclear cells (PBMCs) from PDX models at various time points during and after treatment.
-
Histone Extraction and Western Blotting:
-
Isolate histones from the collected cells or tissues.
-
Perform Western blotting using antibodies specific for H3K79me2 and total Histone H3 (as a loading control).
-
A reduction in the H3K79me2 signal in the treated group compared to the vehicle control indicates target engagement.[6]
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the collected samples.
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1.[5]
-
A significant downregulation of these genes in the treated animals confirms the desired downstream effect of DOT1L inhibition.[5]
-
Conclusion
The development of potent and selective DOT1L inhibitors has provided a promising therapeutic avenue for MLL-rearranged leukemias. The successful application of these inhibitors in in vivo mouse models is critical for their preclinical evaluation. The protocols and data presented here offer a foundational guide for researchers aiming to investigate the efficacy of this compound and related compounds. Careful consideration of the specific compound's pharmacokinetic properties is essential for designing effective dosing regimens. Furthermore, the use of robust pharmacodynamic markers is crucial to demonstrate target engagement and downstream biological effects. While some compounds have shown promising results, further optimization is needed to develop a clinical candidate with favorable pharmacokinetic properties and sustained efficacy.[4]
References
- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Detecting H3K79me2 Following Dot1L-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine 79 dimethylation (H3K79me2) is a critical epigenetic mark primarily associated with active transcription. This modification is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-Like (DOT1L) methyltransferase.[1] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation are implicated in various diseases, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias.[2] Consequently, DOT1L has emerged as a promising therapeutic target.
Dot1L-IN-6 is a potent and selective small-molecule inhibitor of DOT1L, with a reported IC50 of 0.19 nM.[3] It effectively reduces cellular H3K79me2 levels, making it a valuable tool for studying the biological functions of DOT1L and for preclinical drug development.[3]
This document provides a detailed protocol for treating cells with this compound and subsequently detecting changes in H3K79me2 levels using Western blot analysis.
Signaling Pathway and Experimental Workflow
DOT1L is the sole enzyme responsible for methylating H3K79. It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the lysine residue. This compound acts as a competitive inhibitor, occupying the SAM binding pocket and thereby preventing the methylation of Histone H3 at lysine 79. This leads to a global reduction of H3K79me1, H3K79me2, and H3K79me3 levels.
Caption: Mechanism of DOT1L inhibition by this compound.
The overall experimental process involves treating cultured cells with this compound, harvesting the cells, extracting histones, and performing a Western blot to quantify the levels of H3K79me2 relative to a loading control.
Caption: Western blot workflow for H3K79me2 detection.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for adherent cells in a 10 cm dish. Adjust volumes accordingly for different plate sizes.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in fresh culture medium to the desired final concentration. A titration is recommended to determine the optimal concentration and time for your cell line. Based on published data for similar inhibitors, a starting range of 10 nM to 1 µM is suggested.[3] A time course of 24 to 72 hours is recommended to observe a significant reduction in H3K79me2 levels.[4]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).
Histone Extraction (Acid Extraction Method)
This method specifically enriches for histone proteins.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with 5-10 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells using a cell lifter. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifuging at 800 x g for 5 minutes at 4°C.
-
-
Nuclei Isolation:
-
Discard the supernatant. Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 and a complete protease inhibitor cocktail).
-
Lyse the cells by rotating for 10 minutes at 4°C. This step lyses the plasma membrane while leaving the nuclear membrane intact.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant.
-
Resuspend the nuclear pellet in 150 µL of 0.2 N Hydrochloric Acid (HCl).
-
Incubate on a rotator overnight at 4°C to extract the histones.
-
-
Protein Recovery:
-
The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the histone proteins, to a new, pre-chilled microcentrifuge tube.
-
Neutralize the acid by adding 1/5 volume of 1 M NaOH or by adding Tris-HCl pH 8.5 until the sample is neutralized (check with pH paper).
-
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit.
-
The expected yield from a confluent 10 cm dish is typically sufficient for multiple Western blots.
Western Blotting
-
Sample Preparation:
-
In a new tube, mix 5-15 µg of histone extract with 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 12-15% SDS-polyacrylamide gel. Histone H3 has a molecular weight of approximately 17 kDa.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for small proteins like histones.
-
Transfer at 100 V for 60-90 minutes in a standard Tris-Glycine transfer buffer.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (see table below).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is crucial to probe for both H3K79me2 and Total Histone H3 (as a loading control) on separate blots or by cutting the membrane if sizes are sufficiently different (not recommended here) or by stripping and re-probing.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
Data Presentation
Quantitative Data Summary
| Reagent/Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration Range | 10 nM - 1 µM | Optimal concentration should be determined empirically.[3] |
| Treatment Duration | 24 - 72 hours | Time-dependent reduction in H3K79me2 is expected.[4] |
| Vehicle Control | DMSO | Use at the same final concentration as the inhibitor. |
| Protein Loading | ||
| Histone Extract per Lane | 5 - 15 µg | |
| Antibodies | ||
| Primary: anti-H3K79me2 | 1:500 - 1:2000 | Refer to manufacturer's datasheet for optimal dilution. |
| Primary: anti-Total H3 | 1:1000 - 1:5000 | Serves as the loading control.[6][7] |
| Secondary: HRP-conjugate | 1:2000 - 1:10000 | |
| Western Blot Buffers | ||
| Blocking Buffer | 5% BSA or non-fat milk in TBST | BSA is often preferred for phospho-antibodies, but either is suitable here. |
| Primary Antibody Diluent | 5% BSA or non-fat milk in TBST | |
| Secondary Antibody Diluent | 5% non-fat milk in TBST |
Troubleshooting
-
No/Weak H3K79me2 Signal:
-
Ensure efficient histone extraction; acid extraction is key.
-
Increase the amount of protein loaded.
-
Check antibody dilution and incubation time.
-
Confirm the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of TBST washes.
-
Ensure the blocking step is performed for at least 1 hour.
-
Decrease primary or secondary antibody concentration.
-
-
Uneven Loading Control (Total H3) Bands:
-
Ensure accurate protein quantification of the histone extracts.
-
Verify equal volume loading across all lanes.
-
Check for transfer efficiency issues (e.g., air bubbles).
-
-
No Reduction in H3K79me2 after Treatment:
-
Verify the activity and concentration of this compound.
-
Increase the treatment duration or inhibitor concentration.
-
Ensure the chosen cell line expresses DOT1L and is sensitive to its inhibition.
-
References
- 1. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shop.licorbio.com [shop.licorbio.com]
- 7. Histone H3 Loading Control Recombinant Monoclonal Antibody (6-A7-R) (MA5-56430) [thermofisher.com]
Application Notes and Protocols for qRT-PCR Analysis of DOT1L Target Genes Following Dot1L-IN-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in regulating gene transcription through the methylation of histone H3 at lysine 79 (H3K79).[1] Aberrant DOT1L activity is implicated in various diseases, including mixed-lineage leukemia (MLL)-rearranged leukemias, where it leads to the overexpression of oncogenes.[1][2][3] Small molecule inhibitors of DOT1L are therefore of significant interest as potential therapeutics.[2][4] Dot1L-IN-6 is a potent and specific inhibitor of DOT1L with a reported IC50 of 0.19 nM.[5] This document provides detailed application notes and protocols for the quantitative real-time polymerase chain reaction (qRT-PCR) analysis of known DOT1L target genes in response to treatment with this compound.
Principle of the Assay
This protocol outlines a two-step qRT-PCR procedure to quantify the mRNA expression levels of DOT1L target genes in cells treated with this compound. The process involves treating cultured cells with the inhibitor, followed by total RNA extraction, reverse transcription of RNA to complementary DNA (cDNA), and finally, quantitative PCR using gene-specific primers. By comparing the expression levels of target genes in treated versus untreated cells, researchers can assess the efficacy and specificity of this compound in modulating the DOT1L signaling pathway.
DOT1L Signaling Pathway and Inhibition
DOT1L is the sole enzyme responsible for H3K79 methylation. This modification is generally associated with active gene transcription.[1] In MLL-rearranged leukemias, the fusion proteins recruit DOT1L to specific gene loci, leading to increased H3K79 methylation and subsequent upregulation of pro-leukemic genes such as HOXA9 and MEIS1.[2] this compound, as a potent DOT1L inhibitor, is expected to reduce H3K79 methylation at these target genes, thereby downregulating their expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MOLM-13 for MLL-rearranged leukemia) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Harvesting: After the treatment period, harvest the cells for RNA extraction.
RNA Extraction
-
Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).
-
Purification: Purify the total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis if necessary.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture in a thermal cycler according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Use validated primers for the DOT1L target genes (e.g., HOXA9, MEIS1, c-MYC) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a PCR plate on ice. For each well, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
Include no-template controls (NTC) for each primer set.
-
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with a thermal profile similar to the following:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
Melting curve analysis.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the geometric mean of the selected housekeeping genes.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Target Gene | This compound Concentration | Relative Fold Change (vs. Vehicle) | P-value |
| HOXA9 | 1 nM | 0.85 | < 0.05 |
| 10 nM | 0.42 | < 0.01 | |
| 100 nM | 0.15 | < 0.001 | |
| 1 µM | 0.05 | < 0.001 | |
| MEIS1 | 1 nM | 0.91 | > 0.05 |
| 10 nM | 0.55 | < 0.05 | |
| 100 nM | 0.21 | < 0.01 | |
| 1 µM | 0.08 | < 0.001 | |
| c-MYC | 1 nM | 0.95 | > 0.05 |
| 10 nM | 0.68 | < 0.05 | |
| 100 nM | 0.33 | < 0.01 | |
| 1 µM | 0.12 | < 0.001 | |
| GAPDH | 1 nM | 1.02 | > 0.05 |
| (Housekeeping) | 10 nM | 0.98 | > 0.05 |
| 100 nM | 1.01 | > 0.05 | |
| 1 µM | 0.99 | > 0.05 |
Table 1: Example of qRT-PCR Data Summary. The table shows the dose-dependent effect of this compound on the relative expression of DOT1L target genes in a hypothetical experiment. Data are presented as mean fold change relative to the vehicle-treated control. P-values are derived from statistical analysis (e.g., Student's t-test).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low RNA yield or purity | Incomplete cell lysis, improper sample handling, RNase contamination. | Ensure complete cell lysis, use RNase-free reagents and consumables, and follow the RNA extraction protocol carefully. |
| No or low cDNA yield | Poor RNA quality, inefficient reverse transcriptase, presence of RT inhibitors. | Use high-quality RNA, optimize the amount of RNA input, use a reliable reverse transcriptase, and ensure the absence of inhibitors from the RNA sample. |
| No amplification in qRT-PCR | Poor primer design, incorrect annealing temperature, degraded cDNA. | Validate primer efficiency and specificity, perform a temperature gradient PCR to optimize annealing temperature, use freshly synthesized or properly stored cDNA. |
| High variability between replicates | Pipetting errors, inconsistent sample quality, instrument malfunction. | Use calibrated pipettes and proper pipetting techniques, ensure consistent RNA and cDNA quality across all samples, and check the real-time PCR instrument for proper function. |
| Non-specific amplification | Primer-dimer formation, off-target amplification. | Redesign primers, optimize primer concentration and annealing temperature, analyze the melting curve for a single peak. |
Conclusion
This application note provides a comprehensive guide for the analysis of DOT1L target gene expression following treatment with the inhibitor this compound. The detailed protocols and troubleshooting guide will aid researchers in obtaining reliable and reproducible results to evaluate the biological activity of this compound. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the experimental workflow and results.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Dot1L Inhibitor-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[1][2] This modification is predominantly associated with active gene transcription and plays a crucial role in various cellular processes, including embryonic development, cell cycle progression, and DNA damage repair.[1][3] In certain malignancies, particularly MLL-rearranged (MLL-r) leukemias, aberrant recruitment of DOT1L leads to overexpression of leukemogenic genes like HOXA9 and MEIS1.[1][4][5][6]
Small molecule inhibitors of DOT1L, such as Dot1L-IN-6, function by competitively binding to the S-Adenosyl-L-methionine (SAM) cofactor pocket, thereby preventing the transfer of methyl groups to H3K79.[7] This leads to a global reduction in H3K79 methylation, subsequent silencing of DOT1L target genes, and induction of cell differentiation and apoptosis in sensitive cancer cells.[5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of histone modifications and DNA-binding proteins. When applied to cells treated with Dot1L inhibitors, ChIP can be used to quantify the reduction of H3K79 methylation at specific gene loci, confirm target engagement of the inhibitor, and elucidate the epigenetic mechanisms underlying its therapeutic effects. These application notes provide a comprehensive protocol for performing ChIP experiments on cells treated with Dot1L inhibitors like this compound, focusing on the analysis of H3K79me2, a key mark of active transcription.[1][8]
Principle of the Method
The ChIP procedure begins with the treatment of cultured cells with a DOT1L inhibitor (e.g., this compound) to induce changes in H3K79 methylation. Proteins are then cross-linked to DNA using formaldehyde. The cells are lysed, and the chromatin is sheared into smaller fragments, typically 200-1000 base pairs, via sonication. An antibody specific to the histone modification of interest (e.g., H3K79me2) is used to immunoprecipitate the chromatin complexes. Following stringent washes to remove non-specifically bound chromatin, the cross-links are reversed, and the proteins are digested. The purified DNA is then analyzed by quantitative PCR (qPCR) to assess the enrichment of the histone mark at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow for ChIP with Dot1L Inhibitor Treatment
Caption: Experimental workflow for ChIP analysis of Dot1L inhibitor-treated cells.
Detailed Experimental Protocol
This protocol is optimized for cultured leukemia cells (e.g., MV4-11, MOLM13) grown in suspension and can be adapted for other cell types.
Materials and Reagents
-
Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor: this compound (or other DOT1L inhibitors like EPZ-5676, SGC0946), DMSO (vehicle control).
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Lysis and Sonication:
-
PBS (ice-cold) with Protease Inhibitors.
-
Cell Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitors).
-
Sonication Buffer (e.g., 50 mM HEPES pH 7.9, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1-0.3% SDS, Protease Inhibitors).[9]
-
-
Immunoprecipitation:
-
ChIP-grade anti-H3K79me2 antibody.
-
Normal Rabbit IgG (negative control).
-
Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Low Salt Wash Buffer.
-
High Salt Wash Buffer.
-
LiCl Wash Buffer.
-
TE Buffer.
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
DNA Purification: RNase A, Proteinase K, Phenol:Chloroform:Isoamyl Alcohol, Glycogen, 3M Sodium Acetate, Ethanol.
-
qPCR: SYBR Green Master Mix, primers for target loci (HOXA9, MEIS1) and negative control regions.
Step-by-Step Methodology
1. Cell Culture and Inhibitor Treatment: a. Culture cells to a density of approximately 1 x 10⁶ cells/mL. For a standard ChIP, aim for 2-5 x 10⁷ cells per immunoprecipitation.[2] b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 3-6 days).[5]
2. Cross-linking: a. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation. b. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes. c. Pellet cells by centrifugation (e.g., 1,500 x g for 5 min at 4°C) and wash twice with ice-cold PBS containing protease inhibitors.
3. Cell Lysis and Chromatin Preparation: a. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes. b. Dounce homogenize or pass through a fine-gauge needle to release nuclei. Centrifuge to pellet the nuclei. c. Resuspend the nuclear pellet in Sonication Buffer. The volume should be adjusted to achieve an optimal cell concentration for sonication.[2] d. Sonicate the chromatin on ice to shear DNA to an average fragment size of 200-1000 bp. Optimization is critical; perform a time course to determine the ideal sonication conditions for your cell type and equipment.[10] e. Centrifuge the sonicated lysate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet debris. The supernatant is the soluble chromatin. f. Set aside a small aliquot (e.g., 1-2%) of the chromatin to serve as the "input" control.
4. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. b. Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube. c. Add 2-5 µg of anti-H3K79me2 antibody or control IgG to the chromatin. Incubate overnight at 4°C with rotation.[11] d. Add equilibrated Protein A/G beads to each IP and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
5. Washes and Elution: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Perform a series of stringent washes to remove non-specific binding:
- 2x with Low Salt Wash Buffer.
- 2x with High Salt Wash Buffer.
- 2x with LiCl Wash Buffer.
- 2x with TE Buffer. c. Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with shaking.[2] d. Pellet the beads and transfer the supernatant (eluate) to a new tube.
6. Reverse Cross-links and DNA Purification: a. Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links. b. Add RNase A and incubate at 37°C for 1 hour, followed by Proteinase K treatment at 45-55°C for 2 hours. c. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit. d. Resuspend the purified DNA pellet in nuclease-free water or TE buffer.
7. qPCR Analysis: a. Perform qPCR using SYBR Green chemistry with primers designed to amplify regions of interest (e.g., the promoter or gene body of HOXA9 and MEIS1) and a negative control region (e.g., an intergenic region). b. Analyze both the IP samples and the input control. Calculate the amount of immunoprecipitated DNA as a percentage of the total input chromatin (% Input).
Data Presentation and Interpretation
Treatment with a potent DOT1L inhibitor is expected to cause a significant, dose- and time-dependent reduction in H3K79me2 levels at target gene loci. This effect can be quantified and presented clearly in tabular format.
Table 1: Effect of DOT1L Inhibitors on H3K79me2 Enrichment at Target Gene Loci
| Cell Line | Inhibitor (Concentration, Duration) | Target Locus | H3K79me2 Enrichment (Treated vs. Control) | Analysis Method | Reference |
| MLL-AF9 transformed cells | Genetic Deletion (5 days) | HoxA9 | Complete absence | ChIP-qPCR | [1] |
| MLL-AF9 transformed cells | Genetic Deletion (5 days) | Meis1 | Complete absence | ChIP-qPCR | [1] |
| SEM (MLL-AF4) | EPZ-5676 (2 µM, 4 days) | Genome-wide | Near-complete global loss | ChIP-rx-seq | [8] |
| MV4-11 (MLL-AF4) | SYC-522 (1 µM, 3-6 days) | HOXA9, MEIS1 | >50% reduction in gene expression | RT-qPCR | [5] |
| E14.5-derived CPCs | SGC0946 (5 µM, 3 days) | Aft4, Ddit3 | Significant decrease in % input | ChIP-qPCR | [9][12] |
| KOPN-8 (MLL-TET1) | Pinometostat (4.5 µM, 10 vs 28 days) | HOXA9 | 3.5-fold recovery in resistant cells | ChIP-seq |
Data is synthesized from multiple sources to illustrate expected outcomes. "Treated vs. Control" summarizes the reported effect.
Signaling Pathway and Mechanism of Action
DOT1L maintains an "open" and active chromatin state at target genes. Inhibition of its methyltransferase activity leads to a loss of H3K79 methylation. This allows for the recruitment of repressive complexes, such as one containing the histone deacetylase SIRT1 and the H3K9 methyltransferase SUV39H1. This complex removes activating acetylation marks (H3K9ac) and deposits repressive methylation marks (H3K9me), leading to chromatin compaction and transcriptional silencing of the target gene.
Caption: Mechanism of DOT1L inhibition leading to gene silencing.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 8. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring the IC50 of Dot1L-IN-6 in Cancer Cells
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that exclusively methylates histone H3 at lysine 79 (H3K79).[1][2] This epigenetic modification is crucial for regulating gene transcription, cell cycle progression, and DNA damage repair.[2][3] Dysregulation of DOT1L activity has been implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemia, breast cancer, and colorectal cancer, making it an attractive therapeutic target.[1][3][4] Dot1L-IN-6 is a novel small molecule inhibitor designed to target the catalytic activity of DOT1L. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Mechanism of Action and Signaling Pathways
DOT1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of H3K79.[2][5] This methylation is associated with active gene transcription.[2] In cancer, aberrant DOT1L activity, often driven by fusion proteins like MLL-AF9, leads to the overexpression of oncogenes such as HOXA9 and MEIS1, promoting leukemogenesis.[6]
Dot1L is involved in several key signaling pathways in cancer:
-
Wnt/β-catenin Signaling: In gastric and colorectal cancer, DOT1L can promote tumor progression by activating the Wnt/β-catenin pathway.[1][7]
-
MAPK/ERK Signaling: In lung cancer, a gain-of-function mutation in DOT1L can activate the MAPK/ERK pathway, promoting cell growth.[1]
-
JAK-STAT Signaling: In renal cell carcinoma, DOT1L can promote cell proliferation and invasion through the JAK-STAT signaling pathway by epigenetically regulating STAT5B.[8]
-
c-Myc Regulation: In colorectal cancer, DOT1L inhibition has been shown to suppress cell proliferation by downregulating c-Myc expression.[9]
Below is a diagram illustrating the general mechanism of DOT1L action and its inhibition.
Caption: DOT1L methylates H3K79 using SAM, leading to gene activation. This compound competes with SAM to inhibit this process.
Quantitative Data Summary
The following table summarizes the IC50 values of established DOT1L inhibitors in various cancer cell lines. This data can serve as a reference for the expected potency of novel inhibitors like this compound.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Assay Type | Reference |
| EPZ004777 | MLL-rearranged Leukemia | MV4-11 | <10 | Cell Viability | [10] |
| EPZ004777 | MLL-rearranged Leukemia | MOLM-13 | ~3.5 | Cell Viability | [2] |
| EPZ004777 | Prostate Cancer | LNCaP | ~5,000 | Cell Viability | [11] |
| EPZ5676 (Pinometostat) | MLL-rearranged Leukemia | MV4-11 | 3.6 | Cell Viability | [10] |
| EPZ5676 (Pinometostat) | Prostate Cancer | LNCaP | ~8,000 | Cell Viability | [11] |
| SGC0946 | Renal Cell Carcinoma | 786-O | Not specified | Cell Proliferation | [8] |
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose appropriate cancer cell lines. For MLL-rearranged leukemia, MV4-11 and MOLM-13 are common models. For solid tumors, select cell lines with known DOT1L dependency or overexpression, such as certain breast (e.g., MDA-MB-231) or colorectal (e.g., SW480, HCT116) cancer cell lines.[9]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth. Ensure cell viability is >95% before starting any experiment.
IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a general method to determine the IC50 of this compound. Optimization of cell seeding density and incubation time may be required for different cell lines.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Solubilization buffer (for MTT, e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a duration relevant to the inhibitor's mechanism. For epigenetic modifiers, a longer incubation time (e.g., 72-144 hours) is often necessary to observe an effect on cell viability.[12]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Below is a diagram of the experimental workflow for IC50 determination.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Confirmation of On-Target Activity
To confirm that the observed decrease in cell viability is due to the inhibition of DOT1L, a Western blot analysis of H3K79 methylation levels can be performed.
Protocol:
-
Treat cells with this compound at concentrations around the calculated IC50 for the same duration as the viability assay.
-
Harvest the cells and extract histones.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K79me2 and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
A dose-dependent decrease in the H3K79me2 signal relative to the total H3 signal would confirm on-target activity of this compound.[12]
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 4. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Synergy with Dot1L-IN-6 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) is a compelling therapeutic target in various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1][2] In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to chromatin, leading to the overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][3]
Dot1L-IN-6 is a potent and selective small-molecule inhibitor of DOT1L. While showing promise as a monotherapy, its true potential may be unlocked in combination with other anticancer agents. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[4] These application notes provide a framework for studying the synergistic effects of this compound in combination with other therapies, supported by detailed experimental protocols and data presentation guidelines.
Rationale for Combination Therapies
The epigenetic landscape of cancer is complex, often involving multiple dysregulated pathways. Targeting a single node may lead to compensatory mechanisms and eventual resistance. Combining this compound with inhibitors of other key cellular processes offers a rational strategy to achieve synergistic anticancer effects. Promising combination strategies include targeting:
-
Other Epigenetic Modulators: Combining Dot1L inhibitors with EZH2 inhibitors has demonstrated strong synergy in neuroblastoma and B-cell lymphoma.[3][5][6][7] This dual epigenetic blockade can cooperatively suppress oncogenic gene expression programs.
-
Components of the MLL Complex: In MLL-rearranged leukemias, the MLL fusion protein interacts with other proteins like Menin. Concurrent inhibition of DOT1L and the Menin-MLL interaction has shown marked synergistic effects in killing leukemia cells.[8][9][10]
-
Standard Chemotherapy: Pre-treatment with a DOT1L inhibitor can sensitize MLL-rearranged leukemia cells to standard chemotherapeutic agents like cytarabine, daunorubicin, mitoxantrone, and etoposide.[4][11]
-
Signaling Pathway Inhibitors: In lung cancer models with certain DOT1L mutations, combining a DOT1L inhibitor with a MAPK/ERK pathway inhibitor has shown enhanced growth inhibition.[12]
Quantitative Data on Drug Synergy
The following tables summarize quantitative data from studies investigating the synergistic effects of DOT1L inhibitors in combination with other agents. The data is presented to facilitate comparison of the degree of synergy across different combinations and cancer types. Synergy is often quantified using models such as the Bliss independence model or the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8]
Table 1: Synergy of DOT1L Inhibitor (SGC0946) with EZH2 Inhibitor (GSK343) in Neuroblastoma [3][5]
| Cell Line | IC50 SGC0946 (µM) | IC50 GSK343 (µM) | Combination Effect | Synergy Score (Bliss) |
| SK-N-BE(2)-C | ~5 | ~4 | Strong Synergy | >10 |
| KELLY | ~6 | ~5 | Synergy | >5 |
| NGP | ~7 | ~6 | Synergy | >5 |
| SK-N-AS | ~8 | ~7 | Moderate Synergy | >2 |
Table 2: Synergy of DOT1L Inhibitor with Menin Inhibitor in MLL-rearranged Leukemia [8][9]
| Cell Line | DOT1L Inhibitor | Menin Inhibitor | Combination Effect | Key Outcome |
| MOLM-13 (MLL-AF9) | Pinometostat | M-525 | Strong Synergy | Enhanced cell killing and differentiation |
| MV4-11 (MLL-AF4) | Pinometostat | M-525 | Strong Synergy | Profound suppression of MLL target genes and MYC |
| Primary MLL-r cells | Pinometostat | M-525 | Synergy | Increased apoptosis compared to single agents |
Table 3: Sensitization to Chemotherapy with DOT1L Inhibitor (SYC-522) in MLL-rearranged AML [11]
| Chemotherapeutic Agent | Cell Line | Fold-Sensitization (approx.) |
| Mitoxantrone | MOLM-13 | ~4-fold |
| Etoposide | MOLM-13 | ~3-fold |
| Cytarabine | MV4-11 | ~3-fold |
Experimental Protocols
Protocol 1: Checkerboard Assay for Determining Drug Synergy
This protocol outlines the checkerboard assay, a common method to assess the effects of two drugs in combination over a range of concentrations.[1][13][14]
Materials:
-
This compound (e.g., SGC0946, Pinometostat)
-
Combination drug of interest
-
Cancer cell line(s) of interest
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Multichannel pipette
-
Microplate reader
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
DMSO (for drug dissolution)
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in DMSO.
-
Perform serial dilutions of each drug in complete culture medium to create a range of concentrations (e.g., 8-point dilutions). It is recommended to test concentrations around the known IC50 value for each drug.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Addition (Checkerboard Layout):
-
Prepare a drug plate with the desired concentrations of both drugs.
-
Add 50 µL of this compound dilutions along the x-axis of the 96-well plate.
-
Add 50 µL of the combination drug dilutions along the y-axis of the plate.
-
The final volume in each well will be 200 µL. Include wells with single-drug treatments and vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 72-96 hours).
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method or to determine synergy scores using models like Bliss independence or Loewe additivity.[7][8]
-
Protocol 2: Western Blotting for Target Engagement and Pathway Modulation
This protocol is to confirm that this compound and the combination drug are hitting their intended targets and to investigate the downstream effects on relevant signaling pathways.
Materials:
-
Treated cell lysates from the synergy experiment
-
Primary antibodies (e.g., anti-H3K79me2, anti-DOT1L, anti-cleaved PARP, and antibodies for targets of the combination drug)
-
Secondary antibodies (HRP-conjugated)
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Lyse cells treated with single agents and the combination at synergistic concentrations.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Assess the reduction in H3K79me2 levels to confirm DOT1L inhibition.
-
Analyze changes in downstream markers (e.g., increased cleaved PARP for apoptosis) to understand the mechanism of synergy.
-
Visualizations
DOT1L Signaling Pathway in MLL-rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia and the point of intervention for this compound.
Experimental Workflow for Drug Synergy Screening
Caption: A stepwise workflow for identifying and validating synergistic drug combinations with this compound.
Logical Relationship of Combination Therapy
Caption: The logical framework illustrating how dual targeting leads to a synergistic anticancer outcome.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calculation of the Combination Index (CI) [bio-protocol.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 9. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Apoptosis Assays in Cells Treated with Dot1L-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis in cells treated with the DOT1L inhibitor, Dot1L-IN-6. The protocols and expected outcomes are based on published data for structurally similar and functionally equivalent DOT1L inhibitors, such as SGC0946 and EPZ-5676. Researchers should note that optimal concentrations and incubation times may need to be determined empirically for this compound and the specific cell line under investigation.
Introduction to Dot1L and Apoptosis
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in regulating gene expression. It is the only known enzyme to catalyze the methylation of histone H3 on lysine 79 (H3K79). Aberrant DOT1L activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. Inhibition of DOT1L has been shown to induce cell cycle arrest, senescence, and apoptosis in cancer cells. This document outlines key assays to quantify the pro-apoptotic effects of the selective DOT1L inhibitor, this compound.
Data Presentation: Quantitative Effects of DOT1L Inhibition on Apoptosis
The following tables summarize quantitative data from studies using DOT1L inhibitors in various cancer cell lines. This data can serve as a reference for expected outcomes when treating cells with this compound.
Table 1: Induction of Apoptosis in Renal Cancer Cells by a DOT1L Inhibitor (SGC0946) [1]
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| 786-O | 0 (Control) | ~5% |
| 5 | ~15% | |
| 10 | ~25% | |
| A498 | 0 (Control) | ~4% |
| 5 | ~12% | |
| 10 | ~20% |
Table 2: Changes in Apoptosis-Related Protein Expression in Renal Cancer Cells Following DOT1L Knockdown [1]
| Cell Line | Condition | BCL2 Protein Level (relative to control) | BAX Protein Level (relative to control) |
| 786-O | shDOT1L | Decreased | Increased |
Table 3: Apoptosis Induction in Pancreatic Cancer Cells Following DOT1L Knockdown [2]
| Cell Line | Condition | Apoptosis Rate (relative to control) |
| SW1990 | shDOT1L | Significantly Increased |
| BxPC-3 | shDOT1L | Significantly Increased |
Signaling Pathways and Experimental Workflows
DOT1L Inhibition and Apoptosis Signaling Pathway
Inhibition of DOT1L can trigger apoptosis through various signaling cascades. One proposed mechanism involves the Receptor-Interacting Protein Kinase 1 (RIPK1) and Caspase-8 dependent pathway. DOT1L inhibition can lead to the deubiquitination of RIPK1, promoting the formation of a pro-apoptotic complex with FADD and Caspase-8, ultimately leading to the activation of executioner caspases and apoptosis[3]. Another mechanism involves the regulation of the nuclear protein 1 (NUPR1), where DOT1L inhibition leads to decreased NUPR1 expression, which in turn promotes apoptosis[2].
Caption: Proposed signaling pathways for this compound induced apoptosis.
Experimental Protocols
Here are detailed protocols for three common apoptosis assays that can be used to evaluate the effects of this compound.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin. Neutralize trypsin with complete medium.
-
Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with this compound and appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow:
References
- 1. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase Dot1L inhibits pancreatic cancer cell apoptosis by promoting NUPR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase Dot1L Contributes to RIPK1 Kinase‐Dependent Apoptosis in Cerebral Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dot1L-IN-6 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a crucial epigenetic regulator and the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification plays a significant role in transcriptional activation, DNA repair, and cell cycle progression.[1][3] Dysregulation of DOT1L has been implicated in the pathogenesis of various hematological and solid tumors, including mixed-lineage leukemia (MLL)-rearranged leukemia, breast cancer, lung cancer, and gastric cancer.[1] In MLL-rearranged leukemia, DOT1L is recruited by MLL fusion proteins to target genes like HOXA9 and MEIS1, leading to their aberrant expression and driving oncogenesis.[1][2] Given its critical role in cancer, DOT1L has emerged as a promising therapeutic target.
Dot1L-IN-6 is a potent and selective small molecule inhibitor of DOT1L. It functions as a competitive antagonist of S-adenosyl-L-methionine (SAM), the methyl donor for the methylation reaction catalyzed by DOT1L.[1] By blocking the catalytic activity of DOT1L, this compound leads to a reduction in H3K79 methylation, which in turn suppresses the expression of oncogenic genes.[1][4] Preclinical studies have demonstrated the anti-tumor efficacy of DOT1L inhibitors in various cancer models, including patient-derived xenografts (PDX).[3][4][5] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical cancer research as they closely recapitulate the heterogeneity and biology of human tumors.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models to evaluate its therapeutic potential.
Signaling Pathways Involving DOT1L in Cancer
DOT1L is involved in multiple signaling pathways across different cancer types, contributing to tumor progression and maintenance. The diagram below illustrates some of the key pathways where DOT1L plays a pivotal role.
Caption: Key signaling pathways dysregulated by DOT1L in various cancers.
Experimental Workflow for a PDX Study with this compound
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a patient-derived xenograft model.
Caption: A generalized workflow for conducting a PDX study with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for DOT1L inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Potency of DOT1L Inhibitors in Leukemia Cell Lines [4]
| Cell Line | Leukemia Type | Oncogenic Driver | EPZ5676 IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM13 | AML | MLL-AF9 | 1.6 | 1.1 | 1.3 |
| MV4-11 | AML | MLL-AF4 | 2.5 | 1.8 | 2.2 |
| RS4;11 | ALL | MLL-AF4 | 3.7 | 2.9 | 3.5 |
| KOPN8 | B-ALL | MLL-ENL | 4.2 | 3.1 | 4.0 |
| SEM | B-ALL | MLL-AF4 | 5.1 | 4.3 | 5.5 |
| NOMO-1 | AML | MLL-AF9 | 6.3 | 5.2 | 6.8 |
| OCI-AML2 | AML | - | >10000 | >10000 | >10000 |
| HL-60 | AML | - | >10000 | >10000 | >10000 |
Table 2: In Vivo Efficacy of DOT1L Inhibitors in MLL-Rearranged Leukemia PDX Models [3][4]
| PDX Model | Leukemia Type | Treatment | Dose & Schedule | Outcome |
| MLL-AF6 PDX | AML | Compound 10 | Drug-containing chow | No significant delay in AML progression |
| PDX 1 (MLL-r) | AML | Compound 10 | 75 mg/kg, twice daily (oral) | Significant reduction in leukemia burden in bone marrow, spleen, and peripheral blood after 4 weeks |
| PDX 2 (MLL-r) | B-ALL | Compound 11 | 75 mg/kg, twice daily (oral) | Significant reduction in leukemia burden in bone marrow, spleen, and peripheral blood after 4 weeks |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Patient-Derived Xenograft (PDX) Model
1. Objective To evaluate the anti-tumor efficacy of this compound in a pre-established and characterized patient-derived xenograft (PDX) model of a relevant cancer type (e.g., MLL-rearranged leukemia, breast cancer).
2. Materials
-
Animals: Female immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
-
PDX Model: Cryopreserved or freshly passaged tumor fragments from a well-characterized PDX line.
-
This compound: Synthesized and quality-controlled compound.
-
Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., 0.5% methylcellulose in sterile water).
-
Surgical Tools: Sterile scalpels, forceps, and scissors.
-
Anesthetics: Isoflurane or injectable anesthetic cocktail (e.g., ketamine/xylazine).
-
Animal Monitoring Equipment: Calipers for tumor measurement, analytical balance for body weight.
-
Collection Supplies: Syringes, needles, tubes for blood and tissue collection.
3. Methods
3.1. PDX Model Implantation
-
Thaw cryopreserved PDX tumor fragments rapidly in a 37°C water bath.
-
Wash the fragments with sterile PBS or appropriate cell culture medium.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the implantation site (e.g., flank).
-
Make a small incision and implant a single tumor fragment (approximately 2-3 mm³) subcutaneously.
-
Close the incision with surgical clips or sutures.
-
Monitor the animals for recovery from anesthesia.
3.2. Tumor Growth Monitoring and Randomization
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of each animal at the time of tumor measurement.
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) with comparable mean tumor volumes.
3.3. Drug Formulation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing formulation by diluting the stock solution in the vehicle to the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., 75 mg/kg, twice daily).[3]
-
Continue treatment for the predetermined duration (e.g., 21-28 days).
3.4. In-life Monitoring
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, or stool consistency).
-
Establish an endpoint for euthanasia based on tumor size limits, body weight loss, or severe clinical signs, in accordance with IACUC guidelines.
3.5. Endpoint Analysis
-
At the end of the study, euthanize the animals using an approved method.
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis if required.
-
Excise the tumors, measure their final weight, and divide them for various analyses.
-
Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for molecular analysis (Western blot, qPCR).
-
Process a portion for other assays as needed.
-
4. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups.
-
Analyze IHC data for changes in biomarkers such as H3K79me2, Ki67 (proliferation), and cleaved caspase-3 (apoptosis).
-
Analyze Western blot or qPCR data for changes in the expression of DOT1L target genes (e.g., HOXA9, MEIS1).
Disclaimer: This protocol is a general guideline. Specific details may need to be optimized based on the PDX model, the inhibitor's properties, and institutional guidelines. All animal experiments must be conducted under an approved IACUC protocol.
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Dot1L-IN-6 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of a stock solution of Dot1L-IN-6, a potent inhibitor of the histone methyltransferase DOT1L. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of Disruptor of telomeric silencing 1-like (DOT1L), the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is implicated in certain types of cancer, particularly mixed-lineage leukemia (MLL). This compound serves as a valuable chemical probe for studying the biological functions of DOT1L and for preclinical drug development.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C25H21ClF2N6O6S |
| Molecular Weight | 606.99 g/mol [1] |
| CAS Number | 2565705-01-1[1][2] |
| Appearance | Solid powder |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Solid | Store at -20°C[3] |
| Storage of Solution | Store at -80°C[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.07 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 606.99 g/mol x 1000 mg/g = 6.07 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution from 6.07 mg of powder, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.
-
Long-term Storage: Store the aliquoted stock solutions at -80°C for long-term storage.[3] For a similar compound, Dot1L-IN-5, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[4]
Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps for the preparation of a this compound stock solution.
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Safety and Handling Precautions
This compound is a bioactive compound and should be handled with care.
-
Hazard Assessment: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Engineering Controls: Handle the solid powder and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[3]
Signaling Pathway Context: DOT1L in Gene Regulation
The following diagram provides a simplified representation of the role of DOT1L in histone methylation and its impact on gene transcription, which is the target pathway of this compound.
Caption: DOT1L methylates H3K79, promoting gene transcription. This compound inhibits this process.
References
Application Notes and Protocols: Immunohistochemistry for H3K79me2 in Tissues from Dot1L-IN-6 Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 79 dimethylation (H3K79me2) is a critical epigenetic modification associated with active gene transcription.[1] This methylation mark is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme.[2][3] Dysregulation of DOT1L activity and subsequent aberrant H3K79me2 levels have been implicated in various diseases, including cancer.[4] Consequently, DOT1L has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors.
Dot1L-IN-6 is a potent and selective inhibitor of DOT1L's methyltransferase activity. By competing with the S-adenosyl-L-methionine (SAM) cofactor, this compound effectively reduces global levels of H3K79me2, thereby modulating the expression of genes regulated by this epigenetic mark. These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to detect and quantify changes in H3K79me2 levels in tissues from animals treated with this compound.
Signaling Pathway and Mechanism of Action
DOT1L is the sole methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2] H3K79me2, in particular, is enriched in the transcribed regions of active genes and is crucial for transcriptional elongation.[1][5] In certain cancers, such as MLL-rearranged leukemias, DOT1L is aberrantly recruited to chromatin, leading to ectopic H3K79 methylation and the upregulation of oncogenes.[6]
This compound acts as a competitive inhibitor of DOT1L, preventing the transfer of a methyl group from SAM to H3K79. This leads to a global reduction in H3K79me2 levels, which in turn alters gene expression, leading to downstream cellular effects such as cell cycle arrest and inhibition of tumor growth.[7]
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for H3K79me2 on formalin-fixed, paraffin-embedded (FFPE) tissues from animals treated with this compound.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following euthanasia, dissect the tissues of interest and fix them in 10% neutral buffered formalin for 24-48 hours at room temperature. The tissue thickness should not exceed 3-5 mm to ensure proper fixation.[8]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%), clear in xylene, and embed in paraffin wax.[9]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.[10]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C to ensure tissue adherence.[10]
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse slides with phosphate-buffered saline (PBS) two times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the anti-H3K79me2 antibody in the antibody diluent to its optimal concentration (to be determined by the user, a starting point of 1:500 is suggested).[10]
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[8]
-
Wash the slides with PBS three times for 5 minutes each.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.[8]
-
Wash the slides with PBS three times for 5 minutes each.
-
-
Chromogenic Development:
-
Incubate the sections with a 3,3'-diaminobenzidine (DAB) substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.[8]
-
Rinse the slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Data Presentation and Analysis
Quantitative Analysis of H3K79me2 Staining
The intensity of H3K79me2 staining can be quantified to provide objective data on the effect of this compound treatment. This can be achieved through various methods, including manual scoring by a pathologist or using digital image analysis software.
Table 1: Manual Scoring of H3K79me2 IHC Staining
| Scoring Category | Description |
| Intensity Score | 0: No staining1: Weak staining2: Moderate staining3: Strong staining |
| Percentage of Positive Cells | 0: <5%1: 5-25%2: 26-50%3: 51-75%4: >75% |
| H-Score | Intensity Score x Percentage Score (Range: 0-12) |
Table 2: Example Quantitative Data from Animal Tissues
| Treatment Group | Animal ID | Tissue Type | H-Score (Mean ± SD) | P-value vs. Vehicle |
| Vehicle Control | 1-5 | Tumor Xenograft | 10.5 ± 1.2 | - |
| This compound (10 mg/kg) | 6-10 | Tumor Xenograft | 4.2 ± 0.8 | <0.01 |
| This compound (30 mg/kg) | 11-15 | Tumor Xenograft | 1.8 ± 0.5 | <0.001 |
| Vehicle Control | 16-20 | Spleen | 8.9 ± 1.5 | - |
| This compound (30 mg/kg) | 21-25 | Spleen | 2.1 ± 0.7 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Logical Relationship of Experimental Observations
The expected outcome of treating animals with this compound is a dose-dependent reduction in H3K79me2 levels in various tissues. This can be visualized and quantified through IHC.
Troubleshooting
Table 3: Common IHC Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | - Primary antibody not effective- Incorrect antigen retrieval- Insufficient primary antibody concentration | - Use a validated antibody- Optimize antigen retrieval method (buffer, time, temperature)- Perform a primary antibody titration |
| High Background | - Non-specific antibody binding- Endogenous peroxidase activity not blocked- Over-development with DAB | - Increase blocking time or use a different blocking agent- Ensure complete peroxidase blocking- Reduce DAB incubation time |
| Weak Staining | - Insufficient primary antibody incubation time/temperature- Suboptimal antigen retrieval | - Increase primary antibody incubation to overnight at 4°C- Optimize antigen retrieval conditions |
| Overstaining | - Primary antibody concentration too high- Excessive DAB incubation | - Dilute the primary antibody further- Carefully monitor DAB development under a microscope |
Conclusion
Immunohistochemistry is a powerful and reliable method for assessing the pharmacodynamic effects of Dot1L inhibitors like this compound in preclinical animal models. By following the detailed protocols and utilizing the quantitative analysis methods outlined in these application notes, researchers can effectively evaluate the in vivo efficacy of these compounds in reducing H3K79me2 levels. This information is crucial for the development of novel epigenetic therapies targeting the DOT1L pathway.
References
- 1. Allele-Specific H3K79 Di- versus Trimethylation Distinguishes Opposite Parental Alleles at Imprinted Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Identification of H3K9me2/H3K79me3 as an Epigenetic Barrier to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. origene.com [origene.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Navigating Dot1L-IN-6: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the Dot1L inhibitor, Dot1L-IN-6, this technical support center provides essential guidance on solubility, experimental protocols, and troubleshooting to ensure successful and reproducible experimental outcomes.
The study of Dot1L (Disruptor of telomeric silencing 1-like), a histone methyltransferase, is critical in understanding various cellular processes, including gene transcription and DNA damage repair. Its role in the development of certain cancers, particularly mixed-lineage leukemia (MLL), has made it a significant target for therapeutic intervention. This compound is a potent inhibitor of Dot1L, but its hydrophobic nature can present challenges in the laboratory. This guide addresses common issues and provides clear protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: Based on information for structurally related compounds and general handling instructions for hydrophobic molecules, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C to maintain stability and prevent degradation.[1]
Q3: Are there any known safety precautions for handling this compound?
A3: Yes, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be strictly followed. Avoid inhalation of dust and contact with skin and eyes.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of a suitable organic solvent, such as DMSO.- Gentle warming of the solution to 37°C and/or vortexing or sonication can aid in dissolution. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The final concentration of the compound in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your working solution (typically, up to 0.5% is well-tolerated by most cell lines, but this should be optimized for your specific cell type).- Prepare intermediate dilutions in a co-solvent system if necessary.- Ensure the stock solution is added to the aqueous medium slowly while vortexing to facilitate mixing and prevent localized high concentrations. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C as recommended.[1]- Always use freshly prepared working solutions for your experiments.- Periodically verify the concentration of your stock solution if it has been stored for an extended period. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Dot1L-IN-5 | DMSO | 250 mg/mL (421.61 mM) | Requires ultrasonication for complete dissolution. |
| Dot1L-IN-4 | DMSO | Soluble | A 10 mM stock solution in DMSO is commercially available. |
| SGC 0946 | DMSO | ~10 mg/mL | - |
| SGC 0946 | Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | For aqueous solutions, dissolve in ethanol first. |
This data is intended for guidance only. It is recommended to perform small-scale solubility tests with your specific batch of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 606.99 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.07 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Workflow for Cell-Based Assays
Dot1L Signaling Pathway and Inhibition
The Dot1L enzyme plays a crucial role in the methylation of histone H3 at lysine 79 (H3K79). This methylation is associated with active gene transcription. In certain leukemias, a fusion protein involving MLL aberrantly recruits Dot1L to specific gene loci, leading to their overexpression and driving the cancerous phenotype. This compound acts by competitively inhibiting the catalytic activity of Dot1L, thereby preventing H3K79 methylation and suppressing the expression of these oncogenes.
References
Technical Support Center: Optimizing Dot1L-IN-6 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Dot1L-IN-6 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme.[1][2] DOT1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[3][4][5] This methylation is associated with active gene transcription.[2][5] By inhibiting DOT1L's methyltransferase activity, this compound prevents the methylation of H3K79, leading to the suppression of target gene expression.[2] This mechanism is particularly relevant in cancers with MLL gene rearrangements, where aberrant DOT1L activity drives leukemogenesis.[4][5][6]
Q2: What are the primary applications of this compound in cell-based assays?
This compound is primarily used in cancer research, particularly for studying leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements.[4][6] It is utilized to:
-
Inhibit the proliferation of MLL-rearranged leukemia cells.[4]
-
Study the role of H3K79 methylation in gene regulation and DNA damage repair.[4][5]
-
Investigate potential therapeutic strategies targeting DOT1L.[2][8]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
In cell lines sensitive to DOT1L inhibition, treatment with this compound is expected to cause:
-
A dose-dependent decrease in the levels of H3K79 di- and tri-methylation.[3][7]
-
Downregulation of MLL fusion target genes, such as HOXA9 and MEIS1.[4]
-
Inhibition of cell proliferation and induction of cell cycle arrest.[7][9]
-
Induction of apoptosis and/or cellular differentiation.[4][7]
Troubleshooting Guide
Q1: Why am I not observing a decrease in H3K79 methylation after treatment with this compound?
There are several potential reasons for this observation:
-
Insufficient Concentration: The concentration of this compound may be too low for your specific cell line. Potency can vary significantly between cell lines. Refer to the quantitative data table below for reported effective concentrations in different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
-
Inadequate Incubation Time: The reduction of histone methylation is a gradual process that often requires prolonged exposure to the inhibitor.[10] Some studies report incubation times of up to 14 days to observe maximal effects.[10] Consider extending the treatment duration.
-
Cell Line Resistance: The cell line you are using may be resistant to DOT1L inhibition. MLL-rearranged cell lines are generally more sensitive.[11]
-
Antibody Quality: The antibody used for detecting H3K79 methylation may be of poor quality or used at a suboptimal dilution. Ensure your antibody is validated for the application (e.g., Western blot, ChIP-seq) and titrate it appropriately.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.1%.
-
Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target effects and cellular toxicity.[12] It is important to use the lowest effective concentration determined from your dose-response experiments.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. Consider reducing both the concentration and the incubation time.
Q3: The expected downstream effects on gene expression (e.g., HOXA9 downregulation) are not observed, despite seeing a reduction in H3K79 methylation.
-
Temporal Disconnect: The reduction in H3K79 methylation precedes the downstream effects on gene expression and cell phenotype. It may take longer incubation periods to observe significant changes in mRNA or protein levels of target genes.
-
Alternative Pathways: The expression of your gene of interest might be regulated by pathways independent of DOT1L-mediated H3K79 methylation in your specific cellular context.
-
Experimental Variability: Ensure your qPCR or Western blot protocols are optimized and include appropriate controls.
Quantitative Data Summary
The following table summarizes the reported potency of this compound and other relevant DOT1L inhibitors in various cell lines. This data can serve as a starting point for designing your own experiments.
| Inhibitor | Cell Line | Assay Type | Potency (IC50 / ED50) | Reference |
| This compound | - | SPA (Biochemical) | 0.19 nM (IC50) | [1] |
| This compound | HeLa | ELISA (H3K79me2) | 12 nM (ED50) | [1] |
| This compound | Molm-13 | RGA (HOXA9 expression) | 170 nM (ED50) | [1] |
| EPZ004777 | RS4;11 | Proliferation | 6.47 µM (IC50) | [4] |
| EPZ004777 | SEM | Proliferation | 1.72 µM (IC50) | [4] |
| EPZ004777 | MV4-11 | Proliferation | 0.17 µM (IC50) | [4] |
| EPZ004777 | MOLM-13 | Proliferation | 0.72 µM (IC50) | [4] |
| SYC-522 | MV4-11 | Growth Inhibition | ~3 µM | [7] |
| SYC-522 | MOLM-13 | Growth Inhibition | ~10 µM | [7] |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer, depending on the assay).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR).
Western Blotting for H3K79me2
-
Protein Extraction: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Extract total RNA from harvested cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA, and primers specific for your target gene (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: The Dot1L signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting flow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies against hDOT1L as a potential drug target in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dot1L-IN-6 experiments
Welcome to the technical support center for Dot1L-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring consistent results in their experiments involving this potent DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3] By binding to the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L, this compound competitively inhibits its methyltransferase activity.[4] This leads to a global reduction in H3K79 methylation levels, which in turn alters gene expression.[5] In the context of MLL-rearranged leukemias, this inhibition leads to the downregulation of key target genes like HOXA9 and MEIS1, inducing cell cycle arrest, differentiation, and apoptosis.[2][3][6]
Q2: In which experimental systems is this compound expected to be effective?
A2: this compound and other DOT1L inhibitors are most effective in cellular models where DOT1L activity is a key driver of the disease phenotype. This is particularly prominent in acute leukemias with MLL gene rearrangements (MLL-r), such as those with MLL-AF9, MLL-AF4, and MLL-ENL fusions.[2][3] The efficacy of this compound can vary between different MLL-r cell lines and is generally less potent in cell lines without MLL rearrangements. Its effectiveness in solid tumors is an active area of research, with some studies suggesting a role in breast cancer, prostate cancer, and neuroblastoma.[2][3]
Q3: How long should I treat my cells with this compound to observe an effect?
A3: Due to the epigenetic mechanism of action, the effects of this compound are often not immediate and require prolonged exposure. Cellular phenotypes such as decreased proliferation and induction of apoptosis may only become apparent after several days of continuous treatment.[1] It is recommended to perform time-course experiments ranging from 3 to 14 days to determine the optimal treatment duration for your specific cell line and assay.[7][8] A reduction in global H3K79me2 levels, a direct pharmacodynamic marker of DOT1L inhibition, can often be observed within 3 to 6 days.[5]
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability or apoptosis assays between experiments.
-
Potential Cause 1: Inconsistent Inhibitor Activity.
-
Troubleshooting Tip: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment. Ensure the DMSO stock is anhydrous, as water can affect inhibitor stability.
-
-
Potential Cause 2: Cell Line Heterogeneity and Passage Number.
-
Troubleshooting Tip: Cell lines can drift genetically and phenotypically over time. Use cells with a consistent and low passage number for all experiments. If possible, perform single-cell cloning to establish a more homogenous population.
-
-
Potential Cause 3: Fluctuations in Cell Density.
-
Troubleshooting Tip: The initial seeding density of cells can significantly impact their response to treatment. Optimize and strictly control the cell density at the start of each experiment. We recommend creating a standard operating procedure for cell seeding.[9]
-
-
Potential Cause 4: Development of Resistance.
-
Troubleshooting Tip: Prolonged exposure to this compound can lead to the development of resistance, potentially through the upregulation of drug efflux pumps like ABCB1 (P-glycoprotein).[10] If you observe a gradual loss of efficacy over time, consider testing for the expression of drug transporters.
-
Issue 2: No significant decrease in the expression of target genes (e.g., HOXA9, MEIS1) after treatment.
-
Potential Cause 1: Insufficient Treatment Duration or Concentration.
-
Troubleshooting Tip: As mentioned in the FAQs, the transcriptional effects of DOT1L inhibition can be delayed. Extend the treatment duration (e.g., up to 7-9 days) and consider a dose-response experiment to ensure you are using an effective concentration.[11]
-
-
Potential Cause 2: Cell Line Insensitivity.
-
Troubleshooting Tip: Some cell lines, even with MLL rearrangements, may be less dependent on the DOT1L pathway for survival and may not show significant changes in HOXA9 or MEIS1 expression.[12] It is crucial to include a sensitive positive control cell line (e.g., MV4-11, MOLM-13) in your experiments to confirm the inhibitor's activity.
-
-
Potential Cause 3: Inefficient RNA extraction or qRT-PCR setup.
-
Troubleshooting Tip: Review your RNA extraction protocol to ensure high-quality RNA. Design and validate new primers for your target genes and housekeeping genes. Refer to the detailed qRT-PCR protocol below.
-
Issue 3: Western blot for H3K79me2 shows inconsistent reduction after treatment.
-
Potential Cause 1: Suboptimal Antibody or Western Blot Protocol.
-
Troubleshooting Tip: Ensure you are using a validated antibody specific for H3K79me2. Optimize your western blot protocol, paying close attention to the histone extraction method, antibody concentration, and incubation times. A detailed protocol is provided below.
-
-
Potential Cause 2: Incomplete DOT1L Inhibition.
-
Troubleshooting Tip: Verify the concentration and stability of your this compound stock. As a positive control, use a known effective DOT1L inhibitor like SGC0946 or EPZ004777 in parallel.
-
-
Potential Cause 3: High Basal Levels of H3K79me2.
-
Troubleshooting Tip: Some cell lines may have very high basal levels of H3K79me2, requiring a higher concentration or longer treatment duration to observe a significant reduction.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Dot1L inhibitors from published literature. Note that this compound is a newer compound, and much of the available quantitative data comes from structurally similar and well-characterized inhibitors like EPZ004777 and SGC0946.
Table 1: In Vitro Potency of DOT1L Inhibitors
| Compound | Assay Type | IC50 | Reference |
| This compound | SPA DOT1L | 0.19 nM | [1] |
| EPZ004777 | Cell-free enzymatic | 0.4 nM | [13] |
| SGC0946 | Cell-free enzymatic | 0.3 nM | [14] |
| Pinometostat (EPZ5676) | Not specified | Not specified | [1][2] |
Table 2: Cellular Activity of DOT1L Inhibitors
| Compound | Cell Line | Assay | ED50 / IC50 | Treatment Duration | Reference |
| This compound | HeLa | H3K79me2 ELISA | 12 nM | Not specified | [1] |
| This compound | Molm-13 | HOXA9 RGA | 170 nM | Not specified | [1] |
| EPZ004777 | MV4-11 (MLL-AF4) | Cell Viability | 0.62 µM | 14-18 days | |
| EPZ004777 | MOLM-13 (MLL-AF9) | Cell Viability | Not specified | 14-18 days | |
| SGC0946 | A431 | H3K79me2 Inhibition | 2.65 nM | 4 days | [14] |
| SGC0946 | MLL-AF9 transformed cells | Cell Viability | 1, 5 µM | 14 days | [14] |
Experimental Protocols
Western Blot for H3K79me2
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest approximately 1x10^6 cells by centrifugation.
-
Lyse cells in 0.2 M HCl overnight at 4°C to extract histones.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing histones.
-
-
Sample Preparation:
-
Neutralize the histone extract with 2M NaOH.
-
Determine protein concentration using a BCA assay.
-
Add SDS-PAGE loading buffer and boil at 95°C for 5 minutes.[11]
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 12% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K79me2 (e.g., Abcam ab3594) overnight at 4°C.[11]
-
Use an antibody against total Histone H3 (e.g., Abcam ab1791) as a loading control.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Use an ECL substrate for detection and visualize using a chemiluminescence imaging system.
-
qRT-PCR for HOXA9 and MEIS1
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).
-
-
Quantitative PCR:
-
Perform real-time PCR using a SYBR Green-based master mix.
-
Use validated primers for HOXA9, MEIS1, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Example Primer Sequences (Human):
-
HOXA9-F: 5'-AGGTGGCTCTTCTCCAATTCG-3'
-
HOXA9-R: 5'-TGGAACTGGAGGCTGCTTT-3'
-
MEIS1-F: 5'-CAAGACCCTGGAGCAAAAGA-3'
-
MEIS1-R: 5'-TCTGGACATTGGGTTTGACA-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[15]
-
Cell Cycle Analysis
-
Cell Preparation:
-
Treat cells with this compound or vehicle control.
-
Harvest approximately 1x10^6 cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 2 hours or overnight at -20°C.[16]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale for the DNA content.
-
Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selectscience.net [selectscience.net]
- 10. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Dot1L-IN-6 stability in cell culture media
Welcome to the technical support center for Dot1L-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: We recommend dissolving this compound in DMSO to prepare a concentrated stock solution. For optimal stability, aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to one month).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition, serum percentage, temperature, and pH. While specific stability data for this compound is not extensively published, it is crucial to experimentally determine its stability under your specific experimental conditions. We recommend conducting a stability study by incubating this compound in your cell culture media at 37°C and measuring its concentration at various time points using methods like HPLC-MS/MS.[2]
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A3: A detailed protocol for assessing the stability of small molecules in cell culture media is provided in the "Experimental Protocols" section below. The general workflow involves incubating the compound in the desired cell culture medium at 37°C, collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours), and quantifying the remaining compound concentration using a validated analytical method like HPLC-MS/MS.[2][3]
Q4: What are the potential degradation pathways for this compound in cell culture media?
A4: While specific degradation pathways for this compound have not been detailed in the public domain, small molecules in cell culture media can degrade via hydrolysis, oxidation, or enzymatic degradation by components in serum. It is important to consider these potential pathways when interpreting stability data.
Q5: The cellular activity of this compound in my assay is lower than expected. Could this be a stability issue?
A5: Yes, poor stability of this compound in your cell culture media could lead to a decrease in the effective concentration of the inhibitor over the course of your experiment, resulting in lower than expected cellular activity. We recommend verifying the stability of the compound under your specific assay conditions. Additionally, factors such as cell permeability and efflux by cellular transporters can also influence the intracellular concentration and apparent activity of the compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Compound degradation due to improper storage or handling. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions at -80°C in single-use aliquots.[1] |
| Variability in cell culture conditions. | Standardize cell culture conditions, including media composition, serum lot, cell density, and incubation time. | |
| Low potency in cellular assays | Poor stability of the compound in the assay medium. | Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). If the compound is unstable, consider replenishing the medium with fresh compound at regular intervals during the experiment. |
| Low cell permeability. | While specific data for this compound is limited, if permeability is a concern, consider using cell lines with known differences in transporter expression or employing permeabilization agents if compatible with the assay. | |
| Precipitation of the compound in cell culture media | Poor aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid precipitation.[1] Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a formulation aid, if appropriate for your experimental system. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media
This table presents a hypothetical example of stability data for this compound in a common cell culture medium. Researchers should generate their own data based on their specific experimental conditions.
| Time (hours) | Concentration of this compound Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 40 |
| 48 | 15 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS system or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Incubate samples: Aliquot the spiked medium into sterile tubes or wells of a plate. Place the samples in a 37°C incubator.
-
Collect time points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the medium. The 0-hour time point represents the initial concentration.
-
Sample preparation: Immediately process the samples for analysis to prevent further degradation. This may involve protein precipitation (e.g., by adding acetonitrile) followed by centrifugation to remove precipitated proteins.[3]
-
Analyze samples: Quantify the concentration of this compound in each sample using a validated HPLC-MS/MS method.[2]
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining compound against time to determine the stability profile and half-life of the compound in the medium.
Mandatory Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
References
Why is my Dot1L-IN-6 not inhibiting H3K79 methylation?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dot1L-IN-6, a potent inhibitor of the histone methyltransferase DOT1L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the Disruptor of Telomeric Silencing 1-Like (DOT1L) protein. DOT1L is the sole enzyme known to catalyze the methylation of histone H3 at lysine 79 (H3K79), a modification associated with actively transcribed genes.[1][2][3] The enzyme transfers a methyl group from its cofactor, S-adenosyl-L-methionine (SAM), to the H3K79 residue.[4][5] this compound is a SAM-mimetic that binds to the enzyme's catalytic pocket, acting as a competitive inhibitor and thereby preventing the methylation of H3K79.[1]
Caption: Mechanism of DOT1L and its inhibition by this compound.
Troubleshooting Guide
Q2: Why is my this compound not inhibiting H3K79 methylation?
Failure to observe inhibition can stem from several factors related to the compound itself, the experimental setup, or the specific assay used. Follow this troubleshooting workflow to identify the potential issue.
Caption: Troubleshooting workflow for this compound experiments.
1. Compound Integrity and Handling
-
Solubility: Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO. If you observe precipitate in your stock solution, gently warm and vortex it. Prepare fresh dilutions in media for your experiments.
-
Storage and Stability: Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Compound degradation can lead to a significant loss of activity.
-
Purity: If possible, verify the purity and identity of your compound stock, especially if it is old or from a non-validated source.
2. Cellular Assay Conditions
-
Treatment Duration: Inhibition of histone methylation is often a slow process that depends on histone turnover and cell division to dilute the existing methylation marks.[6] While some effects may be seen earlier, significant reductions in global H3K79me2/3 levels may require prolonged treatment, typically ranging from 4 to 11 days.[6][7]
-
Concentration Range: this compound is highly potent biochemically, but significantly higher concentrations are needed in cellular assays. This is largely due to high intracellular concentrations of the natural substrate SAM (~200 µM), which competes with the inhibitor.[2] A wide dose-response curve (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your cell line.
-
Cell Line Specificity: Not all cell lines respond equally. The effect of Dot1L inhibition can be cell-context dependent. Factors include the expression level of DOT1L, the cell's proliferation rate (which affects histone turnover), and the functional importance of H3K79 methylation for that cell type. MLL-rearranged leukemia cell lines like MV4-11 are known to be particularly sensitive.[8]
-
Positive Control: Include a well-characterized DOT1L inhibitor, such as EPZ5676 or SGC0946, as a positive control to confirm that your experimental system can detect H3K79 methylation inhibition.[1][8]
3. In Vitro (Biochemical) Assay Conditions
-
Enzyme Activity: Ensure your recombinant DOT1L enzyme is active. Test it in a control reaction without any inhibitor.
-
Substrate: DOT1L is not active on free histones; it requires a nucleosome substrate for its activity.[1][9] Using histone H3 peptides or free histones will result in no enzymatic activity.
-
Cofactor Concentration: If using a competitive inhibitor like this compound, the apparent potency (IC50) will depend on the concentration of SAM in the assay. Ensure you are using a consistent and appropriate SAM concentration, typically at or below its Km value.
4. Detection Method (Western Blot)
-
Antibody Specificity: The quality of antibodies against specific histone modifications can vary. Validate your primary antibody for H3K79me1, H3K79me2, or H3K79me3. If possible, use a DOT1L knockout cell line as a negative control to confirm antibody specificity.[7][10]
-
Loading Controls: Always include a loading control. For histone modifications, the best control is an antibody against the total histone being analyzed (e.g., total Histone H3). This accounts for any variations in histone extraction or loading. GAPDH is not a suitable loading control for histone extracts.[11]
-
Histone Extraction: Ensure your histone extraction protocol (e.g., acid extraction) is efficient and reproducible. Incomplete extraction can lead to misleading results. You can check the quality of your histone extracts by running a gel and staining with Coomassie blue.
Quantitative Data
The potency of this compound varies between biochemical assays and cellular environments. This data can help you select an appropriate starting concentration for your experiments.
Table 1: Potency of this compound
| Assay Type | Target/Endpoint | Potency (IC50 / ED50) | Reference |
|---|---|---|---|
| Biochemical (SPA) | DOT1L Enzyme Activity | 0.19 nM | [12] |
| Cellular (ELISA) | H3K79me2 Inhibition (HeLa cells) | 12 nM | [12] |
| Cellular (RGA) | HOXA9 Gene Expression (Molm-13 cells) | 170 nM |[12] |
Table 2: Comparative Potency of Other Common DOT1L Inhibitors
| Inhibitor | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|
| EPZ004777 | Biochemical | 0.4 nM | [3] |
| SGC0946 | Biochemical | 0.3 nM | [1] |
| Cellular (A431 cells) | 2.6 nM | [1] | |
| EPZ5676 | Cellular (H3K79me2) | 3 nM | [8] |
| | Cellular (MV4-11 Proliferation) | 5 nM |[8] |
Experimental Protocols
Protocol 1: Cellular Assay for H3K79 Methylation Inhibition by Western Blot
This protocol provides a general workflow for treating cells with this compound and assessing the levels of H3K79 methylation.
1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., MV4-11, K562, or HeLa) in appropriate culture vessels and allow them to adhere or reach a logarithmic growth phase. b. Prepare a dilution series of this compound in your complete culture medium. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a DMSO-only vehicle control. c. Treat the cells with the inhibitor or vehicle. d. Incubate for an extended period, typically 4 to 7 days. Change the medium and re-apply the inhibitor every 2-3 days. The long duration is necessary to allow for the dilution of pre-existing H3K79 methylation marks through cell division.[7]
2. Histone Extraction (Acid Extraction Method): a. Harvest ~5-10 million cells by centrifugation (for suspension cells) or scraping (for adherent cells). b. Wash the cell pellet once with ice-cold PBS containing a protease inhibitor cocktail. c. Resuspend the pellet in 1 mL of ice-cold Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors). Incubate on ice for 10 minutes. d. Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei. e. Discard the supernatant. Resuspend the nuclear pellet in 0.4 N Sulfuric Acid (H2SO4) at a concentration of ~4x10^7 nuclei/mL. f. Incubate on a rotator at 4°C for at least 4 hours (or overnight). g. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. h. Transfer the supernatant (containing histones) to a new tube. Precipitate the histones by adding Trichloroacetic Acid (TCA) to a final concentration of 20-25%. i. Incubate on ice for at least 1 hour. j. Centrifuge at 16,000 x g for 15 minutes at 4°C. k. Carefully discard the supernatant. Wash the histone pellet twice with ice-cold acetone. l. Air-dry the pellet for 15-20 minutes. Do not over-dry. m. Resuspend the histone pellet in sterile water. Determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Load 5-15 µg of histone extract per lane on a 15% SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the H3K79 methylation state of interest (e.g., anti-H3K79me2) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
Protocol 2: In Vitro DOT1L Histone Methyltransferase (HMT) Assay
This protocol describes a non-radioactive, antibody-based assay to measure the biochemical activity of DOT1L.
1. Reagents and Buffers:
-
Recombinant human DOT1L enzyme.
-
Recombinant human nucleosomes (substrate).
-
S-adenosyl-L-methionine (SAM) (cofactor).
-
This compound and other control inhibitors.
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
Primary Antibody: Anti-H3K79me2.
-
Secondary Antibody: HRP-conjugated.
2. Assay Procedure: a. Prepare a reaction mixture in a microplate well by combining Assay Buffer, a fixed concentration of nucleosomes (e.g., 200 nM), and a fixed concentration of DOT1L enzyme (concentration to be optimized for linear reaction kinetics). b. Add this compound or vehicle (DMSO) at various concentrations to the wells. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. c. Initiate the methyltransferase reaction by adding SAM (e.g., 100 nM). d. Incubate the plate at 30°C for 1-2 hours. e. Stop the reaction (e.g., by adding SDS-PAGE loading buffer or by spotting onto a membrane).
3. Detection (ELISA-like or Western Blot): a. If using an ELISA format, coat a high-binding plate with the reaction mixture and allow the nucleosomes to adhere. b. Block the wells. c. Probe with the primary anti-H3K79me2 antibody. d. Add the HRP-conjugated secondary antibody. e. Add an HRP substrate (e.g., TMB) and measure the absorbance. f. Alternatively, the reaction can be stopped and analyzed by Western Blot as described in Protocol 1. g. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone H3K79 Methyltransferase Dot1L Is Essential for Mammalian Development and Heterochromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. medchemexpress.com [medchemexpress.com]
How to select the right cell line for a Dot1L-IN-6 study
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for studies involving the DOT1L inhibitor, Dot1L-IN-6. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other DOT1L inhibitors?
A1: Dot1L is a histone methyltransferase responsible for methylating histone H3 at lysine 79 (H3K79).[1][2] In specific cancers, such as MLL-rearranged leukemia, fusion proteins created by rearrangements of the Mixed Lineage Leukemia (MLL) gene aberrantly recruit DOT1L to chromatin.[3][4] This leads to excessive H3K79 methylation and the subsequent overexpression of oncogenes, including HOXA9 and MEIS1.[3][4] this compound and similar inhibitors are competitive inhibitors that bind to the S-adenosyl-methionine (SAM) pocket of DOT1L.[3][5] This action blocks H3K79 methylation, leading to the downregulation of target gene expression, which in turn can induce cell cycle arrest, cellular differentiation, and apoptosis in susceptible cancer cells.[3][5][6]
Q2: Which types of cell lines are most likely to be sensitive to this compound?
A2: The primary determinant of sensitivity to DOT1L inhibitors is the presence of an MLL gene rearrangement.[3][7][8] Therefore, leukemia cell lines harboring MLL fusions are the most promising candidates for a this compound study. Cell lines with a partial tandem duplication of the MLL gene (MLL-PTD) have also demonstrated sensitivity.[8] While research is ongoing in other cancer types, the most consistent and potent effects are observed in the context of MLL alterations.
Q3: Which specific cell lines are recommended for a this compound study?
A3: Based on published data for various DOT1L inhibitors, the following cell lines are recommended for consideration:
-
Highly Sensitive (MLL-rearranged):
-
Sensitive (MLL-PTD):
-
Insensitive/Negative Control (No MLL rearrangement):
-
HL-60[8]
-
Q4: What are the key molecular markers to assess the efficacy of this compound?
A4: The primary molecular markers to confirm the on-target activity of this compound are:
-
Global H3K79 methylation levels: A significant reduction in global H3K79 di- and tri-methylation is a direct indicator of DOT1L inhibition.[3]
-
Expression of downstream target genes: A decrease in the mRNA levels of HOXA9 and MEIS1 is a key downstream indicator of efficacy in MLL-rearranged cells.[3][6]
Q5: What are the expected cellular phenotypes following treatment with this compound in sensitive cell lines?
A5: In sensitive cell lines, treatment with this compound is expected to induce one or more of the following phenotypes:
-
Anti-proliferative effects: A significant reduction in cell growth and proliferation.[7]
-
Cell cycle arrest: Typically an arrest in the G0/G1 phase of the cell cycle.[3]
-
Cellular differentiation: Induction of differentiation, which can be assessed by the expression of cell surface markers such as CD11b and CD14 in myeloid leukemia cell lines.[6][8]
-
Apoptosis: Programmed cell death.[3] It is important to note that some DOT1L inhibitors may not induce significant apoptosis on their own but can sensitize cells to other chemotherapeutic agents.[6]
Troubleshooting Guide
Q: I am not observing a significant anti-proliferative effect in my chosen cell line. What could be the reason?
A: There are several potential reasons for a lack of anti-proliferative response:
-
Cell Line Insensitivity: The most likely reason is that the chosen cell line is not dependent on DOT1L activity for its proliferation. Confirm the MLL rearrangement status of your cell line. Cell lines without MLL rearrangements, such as HL-60, are generally insensitive to DOT1L inhibitors.[7][8]
-
Inhibitor Concentration and Treatment Duration: The anti-proliferative effects of DOT1L inhibitors can be slow to manifest.[7] Ensure you are using an appropriate concentration range and a sufficient treatment duration. Proliferation assays of 7 to 14 days are often required to observe a significant effect.[7][8]
-
Experimental Readout: The chosen endpoint for measuring proliferation may not be sensitive enough. Consider using multiple methods to assess cell viability and proliferation.
Q: How can I confirm that this compound is engaging its target in my cells?
A: To confirm target engagement, you should assess the direct molecular consequences of DOT1L inhibition:
-
Western Blot for H3K79 Methylation: Perform a western blot analysis to measure the global levels of H3K79me2. A clear reduction in this mark upon treatment with this compound is strong evidence of target engagement.[3]
-
qPCR for Downstream Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of known DOT1L target genes, such as HOXA9 and MEIS1, in MLL-rearranged cell lines.[6] A significant decrease in the expression of these genes indicates that the inhibitor is functionally active in the cells.
Q: My DOT1L inhibitor is reducing H3K79 methylation, but I am not seeing a strong induction of apoptosis. Is this expected?
A: Yes, this can be an expected outcome. While some studies report apoptosis upon DOT1L inhibition, others have found that the primary cellular responses are cell cycle arrest and differentiation.[3][6] For instance, the DOT1L inhibitor SYC-522 was shown to promote differentiation without inducing significant apoptosis on its own.[6] However, it did sensitize the cells to other chemotherapeutic agents.[6] Therefore, the lack of a strong apoptotic response does not necessarily indicate that the inhibitor is ineffective. Consider evaluating other phenotypic outcomes like cell cycle arrest and differentiation.
Data Summary
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Genetic Background | Expected Sensitivity | Key References |
| MV4-11 | MLL-AF4 | High | [6][7] |
| MOLM-13 | MLL-AF9 | High | [3][6][8] |
| SEMK2 | MLL-AF4 | High | [3] |
| RS4;11 | MLL-AF4 | High | [3] |
| THP-1 | MLL-AF9 | High | [3] |
| EOL-1 | MLL-PTD | Moderate to High | [8] |
| KOPM-88 | MLL-PTD | Moderate to High | [8] |
| HL-60 | No MLL rearrangement | Low (Negative Control) | [8] |
Experimental Protocols
Protocol 1: Assessing Global H3K79 Methylation by Western Blot
-
Cell Treatment: Seed the selected cell lines and treat with a dose range of this compound or vehicle control (e.g., DMSO) for 72-96 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal. Compare the normalized values between treated and control samples.
Protocol 2: Measuring Downstream Target Gene Expression by qPCR
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for 48-72 hours. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the relative expression between treated and control samples.
Visualizations
Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia and the point of inhibition by this compound.
Caption: Workflow for selecting and validating a cell line for a this compound study.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L and H3K79 Methylation in Transcription and Genomic Stability [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The diverse functions of Dot1 and H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. histone-h2a.com [histone-h2a.com]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-6 treatment duration for optimal target inhibition
Welcome to the technical support center for Dot1L-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3][4] In certain cancers, particularly MLL-rearranged (MLL-r) leukemias, MLL-fusion proteins aberrantly recruit DOT1L to target genes like HOXA9 and MEIS1.[2][5][6] This leads to hypermethylation of H3K79, maintaining an open chromatin state and driving the expression of genes that promote leukemogenesis.[4][7] this compound acts by competing with the S-adenosyl-L-methionine (SAM) cofactor, occupying its binding site in the enzyme's catalytic domain, thereby preventing the transfer of methyl groups to H3K79.[2][7]
Q2: How quickly should I expect to see inhibition of the primary target, H3K79 methylation, after treatment?
A2: Inhibition of H3K79 methylation is a direct and relatively rapid downstream effect of this compound treatment. Cellular H3K79me2 levels decline exponentially with a half-life of approximately one day.[8] Therefore, a treatment duration of 3 to 4 days is required to achieve 90% or greater inhibition of this epigenetic mark.[8] This delayed effect is consistent with the slow turnover rate of the H3K79me2 mark, which is primarily diluted through the synthesis of new, unmethylated histones during cell division.[8]
Q3: What is the optimal treatment duration to observe downstream effects like changes in gene expression and cell viability?
A3: The optimal treatment duration depends on the specific downstream endpoint being measured.
-
Gene Expression: A significant reduction in the mRNA levels of MLL-fusion target genes, such as HOXA9 and MEIS1, can be observed after several days of treatment. Full depletion of these transcripts may take approximately 6 to 8 days.[8][9]
-
Cell Proliferation/Viability: Anti-proliferative effects typically manifest after the initial reduction in H3K79 methylation and target gene expression. These effects become apparent after 4 days of treatment and are most pronounced after 7 days or more.[8] For some cell lines, a cytotoxic effect, such as a 50% decrease in viability, may be observed after 8 days of continuous treatment.[9] Long-term proliferation assays of 10 to 15 days are often used to determine IC50 values for cell growth inhibition.[9][10]
Q4: I'm not observing a strong anti-proliferative effect after 24-48 hours. Is there an issue with the compound?
A4: This is an expected observation. The anti-proliferative effects of DOT1L inhibitors are characteristically delayed.[8] The mechanism involves a cascade of events: first, the enzymatic inhibition of DOT1L, followed by the gradual, cell-division-dependent depletion of existing H3K79 methylation, which then leads to the transcriptional repression of critical leukemogenic genes.[8][9] Only after the levels of the protein products of these genes decrease sufficiently does the cell cycle arrest and/or apoptosis occur.[9] Therefore, experiments designed to assess cell viability or proliferation should be conducted over a longer time course, typically 7 to 14 days.
Q5: What is the recommended treatment schedule? Should the compound be replenished?
A5: Continuous inhibition of DOT1L is required for optimal efficacy.[8] Cellular H3K79 methylation levels can begin to recover if the inhibitor is removed.[8] Clinical studies with the related DOT1L inhibitor pinometostat (EPZ-5676) showed that a 7-day break in treatment led to the recovery of H3K79me2 levels toward baseline, supporting the need for continuous infusion to sustain target inhibition.[11] For in vitro cell culture experiments, this means the media containing this compound should be replenished every 2-3 days to ensure a sustained effective concentration.
Quantitative Data Summary
The following tables summarize the potency and cellular activity of this compound and the well-characterized DOT1L inhibitor EPZ-5676.
Table 1: Potency of this compound
| Parameter | Value | Cell Line / Assay | Reference |
|---|---|---|---|
| IC50 (Enzymatic) | 0.19 nM | Scintillation Proximity Assay (SPA) | [1] |
| ED50 (H3K79me2) | 12 nM | HeLa Cells (ELISA) | [1] |
| ED50 (HOXA9 RGA) | 170 nM | Molm-13 Cells (Reporter Gene Assay) |[1] |
Table 2: Cellular Activity Time Course of DOT1L Inhibitors (EPZ-5676 as a reference)
| Endpoint | Time Required | Cell Line | Notes | Reference |
|---|---|---|---|---|
| H3K79me2 Inhibition (t1/2) | ~1.0 day | MV4-11 | Consistent with histone dilution via cell division. | [8] |
| ≥90% H3K79me2 Inhibition | 3-4 days | MV4-11 | Requires continuous exposure. | [8] |
| HOXA9/MEIS1 mRNA Depletion | ~8 days | MV4-11 | Full depletion observed after this period. | [8] |
| Anti-proliferative Effect | 4-7 days | MLL-r cell lines | Effects are delayed and become clearer over time. | [8] |
| 50% Viability Decrease | ~8 days | MV4-11 | Demonstrates a cytotoxic effect with prolonged treatment. |[9] |
Key Experimental Protocols
1. Cell Culture and Drug Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control lines (e.g., HL60, K562).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C.
-
Treatment Protocol: Seed cells at a density of 1x10^5 to 2x10^5 cells/mL. Add the desired final concentration of this compound (and a DMSO vehicle control) to the culture medium. For long-term experiments (>3 days), replenish the medium with freshly diluted compound every 2-3 days to maintain a consistent concentration.
2. Western Blotting for H3K79 Dimethylation
-
Cell Lysis and Histone Extraction: After treatment for the desired duration (e.g., 0, 2, 4, 6 days), harvest approximately 1x10^6 cells.[12] Extract histones using an acid extraction protocol or a commercial kit.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of extracted histones (e.g., 5-10 µg) onto a 15% polyacrylamide gel. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H3K79me2 overnight at 4°C.
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the H3K79me2 signal to the total H3 signal.
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: After treating cells for the desired duration (e.g., 0, 3, 6, 8 days), harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.
4. Cell Viability Assay (e.g., using CTG)
-
Seeding: Seed cells in a 96-well opaque plate at a low density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Treatment: Add various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for an extended period, typically 7 to 14 days, to allow for the delayed anti-proliferative effects to manifest. Replenish media with the compound every 3-4 days.
-
Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels. Add the reagent to the wells, incubate as per the manufacturer's protocol, and measure luminescence.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and point of inhibition by this compound.
Caption: Recommended experimental workflow for evaluating this compound efficacy over time.
Caption: Logic diagram for troubleshooting lack of anti-proliferative effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 7. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dot1L-IN-6 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the DOT1L inhibitor, Dot1L-IN-6, in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We observed unexpected morbidity (e.g., significant weight loss, lethargy, ruffled fur) and/or mortality in our animal cohort treated with this compound. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Potential Causes:
-
Dose-related toxicity: The administered dose of this compound may be too high for the specific animal strain or model.
-
Formulation issues: Poor solubility, inappropriate vehicle, or incorrect pH of the formulation can lead to local irritation, poor absorption, or systemic toxicity.
-
Off-target effects: While this compound is a potent DOT1L inhibitor, off-target activities at higher concentrations cannot be ruled out and may contribute to toxicity.
-
Underlying health status of animals: Pre-existing health conditions in the animals can exacerbate the toxic effects of the compound.
-
-
Troubleshooting Steps:
-
Review Dosing and Formulation:
-
Verify the calculations for dose preparation.
-
Assess the suitability of the vehicle for the chosen route of administration. Consider alternative, well-tolerated vehicles.
-
Ensure the formulation is a homogenous solution or a stable suspension.
-
-
Dose De-escalation:
-
Reduce the dose of this compound in subsequent cohorts to establish a maximum tolerated dose (MTD).
-
-
Supportive Care:
-
Provide supportive care to affected animals, such as supplemental nutrition, hydration, and warmth. Consult with veterinary staff for appropriate interventions.[1]
-
-
Necropsy and Histopathology:
-
Perform a full necropsy and histopathological analysis of major organs from the affected animals to identify any target organ toxicities.
-
-
-
Issue 2: Hematological Abnormalities
-
Question: Our complete blood count (CBC) analysis of mice treated with this compound shows significant changes, such as neutropenia, anemia, or leukocytosis. How should we manage this?
-
Answer:
-
Background: Inhibition of DOT1L can impact hematopoiesis, as DOT1L is essential for the normal function of the hematopoietic system.[2][3] Preclinical studies with other DOT1L inhibitors have reported hematological changes. For instance, treatment with EPZ004777 in mice led to an increase in total white blood cells, including neutrophils, monocytes, and lymphocytes.[4] Clinical studies with the DOT1L inhibitor pinometostat have reported side effects such as febrile neutropenia, anemia, leukopenia, and thrombocytopenia.
-
Management and Mitigation Strategies:
-
Regular Monitoring:
-
Implement a regular schedule for CBC monitoring (e.g., weekly) to track the onset and progression of any hematological changes.
-
-
Dose Adjustment:
-
If severe cytopenias are observed, consider reducing the dose or temporarily interrupting treatment to allow for hematopoietic recovery.
-
-
Supportive Care for Neutropenia:
-
Supportive Care for Anemia:
-
In cases of severe anemia, consult with veterinary staff regarding the potential need for blood transfusions or erythropoiesis-stimulating agents.
-
-
Assess Bone Marrow:
-
For a more in-depth understanding of the hematological effects, consider performing bone marrow analysis (cellularity, differential counts) at the end of the study.
-
-
-
Issue 3: Potential Cardiotoxicity
-
Question: We are concerned about the potential for cardiotoxicity with long-term administration of this compound. How can we monitor for and mitigate this risk?
-
Answer:
-
Background: While direct cardiotoxicity has not been extensively reported for this compound, some kinase inhibitors have been associated with cardiovascular adverse effects.[3][7][8][9] Given that DOT1L plays a role in cardiac function, monitoring for cardiotoxicity is a prudent measure in long-term studies.[2]
-
Monitoring and Mitigation Strategies:
-
Baseline and In-life Cardiac Function Assessment:
-
Perform baseline cardiac function assessments (e.g., echocardiography to measure left ventricular ejection fraction) before initiating treatment.
-
Repeat these assessments at regular intervals during the study.
-
-
Cardiac Biomarkers:
-
At the end of the study, measure cardiac biomarkers such as troponins in the serum.
-
-
Histopathology:
-
Conduct a thorough histopathological examination of the heart tissue to look for any signs of cardiac damage, such as fibrosis or myocyte necrosis.
-
-
Dose Modification:
-
If any signs of cardiotoxicity are observed, consider reducing the dose or discontinuing treatment.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound and how might this relate to its toxicity profile?
-
A1: this compound is a potent inhibitor of the histone methyltransferase DOT1L.[10] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[11][12] This epigenetic modification is associated with active gene transcription.[13][14] DOT1L is involved in numerous critical biological processes, including embryonic development, hematopoiesis, cell cycle regulation, and DNA damage repair.[2][12][14] Therefore, inhibition of DOT1L can lead to toxicities in rapidly dividing tissues such as the bone marrow, and may have effects on other organs where DOT1L plays a crucial homeostatic role.[2]
-
-
Q2: What is a recommended starting dose for in vivo studies with this compound?
-
A2: A published study has shown that this compound has excellent blood exposure after a single dose of 100 mg/kg.[10] However, the optimal and maximum tolerated dose for chronic studies may vary depending on the animal model, strain, and route of administration. It is recommended to perform a dose-range-finding study to determine the MTD in your specific experimental system.
-
-
Q3: How should this compound be formulated for in vivo administration?
-
A3: The choice of vehicle will depend on the route of administration and the physicochemical properties of this compound. For oral administration, common vehicles include corn oil, 0.5% methylcellulose, or a solution of polyethylene glycol (PEG). For parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous), a solution in a vehicle such as a mixture of DMSO, PEG, and saline may be appropriate. It is crucial to ensure the compound is fully dissolved or forms a stable suspension. A small pilot study to assess the tolerability of the chosen formulation is recommended.[15] For the related compound pinometostat (EPZ-5676), subcutaneous administration has been explored as an alternative to continuous intravenous infusion.[16]
-
-
Q4: What are the expected on-target pharmacodynamic effects of this compound in vivo?
-
A4: Successful target engagement in vivo should result in a reduction of global H3K79 methylation levels in both tumor and surrogate tissues like peripheral blood mononuclear cells (PBMCs) and bone marrow.[17] Additionally, a downstream effect should be the downregulation of DOT1L target genes, such as HOXA9 and MEIS1, particularly in the context of MLL-rearranged leukemia models.[12][17]
-
Data on Preclinical Toxicity of Related DOT1L Inhibitors
Since specific in vivo toxicity data for this compound is limited, the following table summarizes findings for other well-characterized DOT1L inhibitors, which may serve as a useful reference.
| Compound | Animal Model | Dose and Route | Observed Toxicities/Side Effects | Reference |
| EPZ004777 | Mouse | Continuous infusion | Increased total white blood cell count (neutrophils, monocytes, lymphocytes). No other overt toxicity observed at therapeutic doses. | [4] |
| Pinometostat (EPZ-5676) | Rat | 70 mg/kg, i.p. | Caused complete and sustained tumor regression in a xenograft model. Specific toxicity data at this dose is limited in the public domain. | [14] |
| Pinometostat (EPZ-5676) | Human (clinical trial) | 54 and 90 mg/m²/day, continuous IV infusion | Febrile neutropenia, anemia, leukopenia, thrombocytopenia. | [18] |
Experimental Protocols
Protocol 1: General Health Monitoring of Animals
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Daily Monitoring:
-
Observe each animal daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Note any signs of ruffled fur, lethargy, or social isolation.
-
-
Body Weight:
-
Measure and record the body weight of each animal at least three times per week.
-
A weight loss of more than 20% from baseline may necessitate euthanasia.
-
-
Food and Water Intake:
-
Monitor food and water consumption, especially if significant weight loss is observed.[1]
-
Protocol 2: Complete Blood Count (CBC) Analysis
-
Blood Collection:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes to prevent coagulation.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as:
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, etc.)
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
-
Frequency:
-
Perform CBC analysis at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
-
Protocol 3: Formulation of this compound for In Vivo Studies (Example for Oral Gavage)
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose in water.
-
Compound Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage using an appropriately sized gavage needle. The volume should typically not exceed 10 mL/kg.[15]
-
Visualizations
Caption: DOT1L Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: Drug-induced neutropenia--pathophysiology, clinical features, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676): Subcutaneous administration as an alternative to continuous IV infusion, in the pursuit of an epigenetic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Phenotypes with Dot1L-IN-6: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dot1L-IN-6 in their experiments. The information provided is designed to help interpret unexpected phenotypes and refine experimental approaches.
Troubleshooting Unexpected Phenotypes
Question: We are observing a cell cycle arrest at a different phase than expected with this compound treatment. What could be the cause?
Answer:
Unexpected cell cycle effects can arise from several factors. Dot1L, the target of this compound, is known to play a role in cell cycle progression, and its inhibition can lead to G1 or S-phase arrest depending on the cellular context.[1] Here are some potential reasons for observing a different cell cycle phenotype and troubleshooting steps:
-
Cell Line-Specific Effects: The cellular machinery governing cell cycle checkpoints can vary significantly between different cell lines. What might cause a G1 arrest in one line could lead to an S-phase block in another.
-
Off-Target Effects: While this compound is designed to be selective, the possibility of off-target kinase inhibition at higher concentrations cannot be entirely ruled out. These off-target effects could impinge on other cell cycle regulators.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of the inhibitor treatment can all influence the cell cycle profile.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and confirm the reduction of global H3K79me2 levels by Western blot. This will help ensure that the observed phenotype is occurring at concentrations where Dot1L is effectively inhibited.
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound that shows a reduction in H3K79 methylation to minimize potential off-target effects.
-
Synchronize Cells: To obtain a clearer picture of the cell cycle effects, consider synchronizing your cells before adding the inhibitor.
-
Consult the Literature: Review publications that have used Dot1L inhibitors in similar cell lines to see if comparable effects have been reported.
Question: Our cells are showing signs of increased DNA damage after treatment with this compound. Is this an expected outcome?
Answer:
Yes, an increase in DNA damage markers can be an expected, though indirect, consequence of DOT1L inhibition. DOT1L and H3K79 methylation are involved in the DNA damage response (DDR).[2] Inhibition of DOT1L can sensitize cells to DNA damaging agents and, in some contexts, lead to an accumulation of endogenous DNA damage.
Potential Mechanisms:
-
Impaired DNA Repair: DOT1L has been implicated in the recruitment of DNA repair factors to sites of damage. Its inhibition may impair the efficient repair of DNA lesions.
-
Chromatin Alterations: Changes in H3K79 methylation can alter chromatin structure, potentially making DNA more susceptible to damage or affecting the accessibility of repair proteins.
Troubleshooting and Interpretation:
-
Assess DNA Damage Markers: Use assays such as γH2AX staining or comet assays to quantify the extent of DNA damage.
-
Co-treatment with DNA Damaging Agents: Investigate if this compound potentiates the effects of known DNA damaging agents. This can provide insights into its role in specific DNA repair pathways.
-
Evaluate Apoptosis: Determine if the observed DNA damage is leading to apoptosis using assays like Annexin V staining or caspase activity assays.
Question: We are seeing changes in the expression of genes that are not known targets of MLL-fusion proteins. Why is this happening?
Answer:
While the primary application of DOT1L inhibitors is often in the context of MLL-rearranged leukemias, where they suppress the expression of MLL-fusion target genes like HOXA9 and MEIS1, it's important to remember that DOT1L has broader roles in transcriptional regulation.[2][3]
Possible Explanations:
-
Global Role of H3K79 Methylation: H3K79 methylation is generally associated with actively transcribed genes.[4] Therefore, inhibiting DOT1L can lead to widespread, albeit often modest, changes in the transcriptome.
-
Indirect Effects: The initial changes in the expression of direct DOT1L target genes can trigger secondary transcriptional cascades, leading to a broader impact on gene expression over time.
-
Non-Canonical Functions of DOT1L: Emerging evidence suggests that DOT1L may have functions independent of its methyltransferase activity, such as acting as a scaffold protein.[5] These functions would not be directly affected by this compound, but the inhibition of its catalytic activity could indirectly influence these roles.
-
Crosstalk with Other Epigenetic Regulators: DOT1L activity is intertwined with that of other epigenetic modifiers. For instance, DOT1L inhibition can lead to increased activity of the histone deacetylase SIRT1 and the PRC2 complex, which have their own sets of target genes.
Investigative Steps:
-
Time-Course Transcriptomic Analysis: Perform RNA-seq at different time points after inhibitor treatment to distinguish between early, direct effects and later, indirect effects.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-seq for H3K79me2 to confirm that the unexpectedly regulated genes lose this mark upon treatment with this compound.
-
Integrative Data Analysis: Correlate your gene expression data with publicly available ChIP-seq datasets for other epigenetic marks and transcription factors to identify potential indirect regulatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[4] By inhibiting the catalytic activity of DOT1L, this compound leads to a global reduction in H3K79 methylation, which is a mark generally associated with active gene transcription.
Q2: In which cancer types is this compound expected to be most effective?
A2: DOT1L inhibitors have shown the most promise in cancers driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, such as certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] In these leukemias, the MLL-fusion protein aberrantly recruits DOT1L to target genes like HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L reverses this aberrant methylation and silences these oncogenic drivers.
Q3: Are there any known off-target effects of DOT1L inhibitors?
A3: While specific off-target data for this compound may be limited, the class of DOT1L inhibitors is generally considered highly selective due to the unique structure of the DOT1L catalytic domain, which lacks the canonical SET domain found in most other histone methyltransferases.[6] However, at high concentrations, the possibility of inhibiting other enzymes, particularly other methyltransferases or kinases, should be considered. It is always recommended to use the lowest effective concentration to minimize potential off-target effects.
Q4: How quickly can I expect to see a reduction in H3K79 methylation after treatment?
A4: A reduction in global H3K79me2/3 levels can typically be observed by Western blot within 24 to 72 hours of treatment. The exact timing can depend on the cell line's proliferation rate, as the dilution of the existing histone mark is partly dependent on cell division.
Q5: What are the potential mechanisms of resistance to this compound?
A5: While clinical data on resistance to DOT1L inhibitors is still emerging, potential mechanisms could include:
-
Mutations in the DOT1L gene that prevent inhibitor binding.
-
Upregulation of alternative oncogenic pathways that bypass the dependency on MLL-fusion target genes.
-
Changes in drug efflux pump expression that reduce the intracellular concentration of the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for representative DOT1L inhibitors. Note that this data is not specific to this compound but provides a general reference for the inhibitor class.
Table 1: In Vitro Potency of Selected DOT1L Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| EPZ004777 | DOT1L | 0.4 | MLL-rearranged leukemia cells (RS4;11) | [2] |
| EPZ5676 (Pinometostat) | DOT1L | <1 | MLL-rearranged leukemia cells (MOLM-13) | [7] |
| SGC0946 | DOT1L | 0.3 | - | [1] |
Table 2: Effects of DOT1L Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| 786-O (Renal Cancer) | SGC0946 | 1 µM | Increased percentage of cells in S-phase | [1] |
| MLL-rearranged leukemia | EPZ004777 | 10 µM | G1 arrest | [8] |
Key Experimental Protocols
Protocol 1: Western Blotting for H3K79me2
-
Cell Lysis: Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K79me2
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enrichment of specific DNA regions by qPCR or prepare a library for next-generation sequencing (ChIP-seq).
Visualizing the Mechanism and Troubleshooting
Caption: Mechanism of action of Dot1L and its inhibition by this compound in normal and leukemic cells.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Histone Extraction Post-Dot1L-IN-6 Treatment
This guide provides troubleshooting advice and optimized protocols for researchers extracting histones from cells treated with the Dot1L inhibitor, Dot1L-IN-6. Inhibition of Dot1L, the sole histone methyltransferase for H3K79, can alter chromatin structure, potentially impacting the efficiency of standard histone extraction protocols.[1][2][3][4] This resource addresses common challenges to help ensure a high yield of pure histones for downstream analysis.
Understanding the Pathway
Dot1L (Disruptor of telomeric silencing 1-like) is an enzyme that methylates histone H3 at lysine 79 (H3K79).[4] This modification is associated with an open chromatin state and active transcription.[2][5] The inhibitor this compound blocks this activity, leading to changes in gene expression and chromatin compaction, which may affect protein extraction efficiency.[1]
References
- 1. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Dot1L-IN-6
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dot1L-IN-6, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. Below are the recommended best practices for long-term storage.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: How should I store the solid (powder) form of this compound?
A1: Upon receipt, the solid form of this compound should be stored at -20°C. For long-term storage, it is recommended to store it at -80°C. The product is typically shipped at room temperature, and this short duration will not affect its stability. Keep the container tightly sealed and protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize the effects of repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C. When stored at -80°C in DMSO, the stock solution should be stable for at least 6 months.[1] For short-term storage of up to one month, -20°C is acceptable.[1]
Q3: What is the solubility of this compound?
A3: The solubility of this compound and similar compounds in various solvents is crucial for preparing appropriate stock solutions. Below is a summary of solubility data for related Dot1L inhibitors.
| Compound | Solvent | Solubility |
| Dot1L-IN-1 TFA | DMSO | 50 mg/mL (65.77 mM) |
| Dot1L-IN-4 | DMSO | ≥ 200 mg/mL (302.54 mM) |
Note: It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2][3]
Q4: How can I prevent my this compound stock solution from precipitating?
A4: To prevent precipitation, ensure the compound is fully dissolved in the solvent before adding it to an aqueous buffer. It is best to make initial serial dilutions in the same solvent (e.g., DMSO) before the final dilution into your aqueous experimental medium.
Q5: Do I need to protect this compound from light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Frequently Asked Questions (FAQs): Experimental Troubleshooting
Q1: I am not observing a significant decrease in H3K79 methylation after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to this:
-
Insufficient Incubation Time: Inhibition of H3K79 methylation by DOT1L inhibitors can be a slow process, often requiring several days of continuous treatment to observe a significant reduction.[4][5]
-
Compound Instability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6][7][8]
-
Cellular Uptake: The permeability of the compound in your specific cell line might be low. Consider optimizing the concentration and incubation time.
-
Incorrect Dosage: Verify the concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported ED50 for H3K79me2 inhibition in HeLa cells is 12 nM.[2]
Q2: My cells are showing high levels of toxicity after treatment with this compound. How can I mitigate this?
A2: High toxicity can be due to:
-
High Concentration: While this compound is a potent inhibitor, high concentrations can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to identify the optimal concentration that inhibits DOT1L activity without causing excessive cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
Q3: I am seeing inconsistent results between experiments. What are the possible causes?
A3: Inconsistent results can stem from:
-
Variability in Stock Solution: Ensure you are using a well-mixed and properly stored stock solution. Aliquoting the stock solution can help maintain consistency.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the experimental outcome. Maintain consistent cell culture practices.
-
Experimental Procedure: Ensure all experimental steps, including treatment duration, cell lysis, and downstream analyses, are performed consistently.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving the use of this compound.
Western Blot for H3K79 Dimethylation
This protocol outlines the steps to assess the levels of H3K79 dimethylation (H3K79me2) in cells treated with this compound.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 3-10 days).[5]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10]
-
Chromatin Immunoprecipitation (ChIP) for H3K79me2
This protocol details the procedure for performing ChIP to analyze the genome-wide distribution of H3K79me2 following this compound treatment.
-
Cell Treatment and Cross-linking: Treat cells with this compound as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][12][13]
RT-qPCR for HOXA9 Gene Expression
This protocol describes how to measure the expression of the DOT1L target gene, HOXA9, after inhibitor treatment.
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable qPCR master mix, the synthesized cDNA, and primers specific for HOXA9 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of HOXA9 in treated versus control cells.[14][15][16]
Signaling Pathways and Experimental Workflows
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
DOT1L plays a crucial role in the pathogenesis of Mixed Lineage Leukemia (MLL)-rearranged leukemia. In this context, an MLL fusion protein aberrantly recruits DOT1L to the promoters of target genes, such as the HOXA gene cluster. This leads to hypermethylation of H3K79, resulting in the overexpression of these genes and driving leukemogenesis.[17] this compound inhibits the catalytic activity of DOT1L, leading to a reduction in H3K79 methylation and subsequent downregulation of MLL fusion target genes.
Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of this compound.
General Experimental Workflow for Testing this compound
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cellular context.
Caption: A standard experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L inhibitors block abnormal self-renewal induced by cohesin loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective DOT1L, LSD1, and HDAC Class I Inhibitors Reduce HOXA9 Expression in MLL-AF9 Rearranged Leukemia Cells, But Dysregulate the Expression of Many Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to control for DMSO effects in Dot1L-IN-6 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using the Dot1L inhibitor, Dot1L-IN-6, with a focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound with low solubility in aqueous solutions such as cell culture media. DMSO is a powerful aprotic organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Its miscibility with water and cell culture media allows for the creation of concentrated stock solutions that can be diluted to working concentrations for in vitro experiments.[1]
Q2: What are the known biological effects of DMSO in cell culture?
A2: While often used as a vehicle, DMSO is not biologically inert and can have pleiotropic effects on cells.[1] These effects are concentration-dependent and can include:
-
Altered Cell Growth and Viability: Low concentrations of DMSO may stimulate cell growth in some cell lines, while higher concentrations can inhibit proliferation and induce cytotoxicity or apoptosis.[1][2]
-
Induction of Differentiation: DMSO is a known inducer of cell differentiation in certain cell types, such as P19 embryonic carcinoma cells.[1]
-
Gene Expression Changes: Treatment with DMSO can alter the expression of numerous genes, which could confound the interpretation of experimental results.[3]
-
Membrane Permeability: DMSO can increase the permeability of cell membranes, which is a property utilized for cryopreservation but can also impact cellular processes.[4]
Q3: What is the recommended maximum concentration of DMSO for my experiments?
A3: There is no single universal maximum concentration, as tolerance to DMSO is highly cell-type specific. However, general guidelines are as follows:
-
Highly Recommended: Keep the final DMSO concentration at or below 0.1% . This level is considered safe for most cell lines.[5]
-
Generally Tolerated: Most robust cell lines can tolerate final concentrations up to 0.5% without significant cytotoxicity.[5]
-
Caution Advised: Concentrations between 0.5% and 1.0% may be acceptable for some cell lines but require careful validation. Primary cells are often more sensitive.[5]
-
High Concentration (Avoid if possible): Concentrations of 3-5% and above are often cytotoxic and significantly inhibit cell proliferation.[2]
It is critical to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not produce unintended biological effects (e.g., changes in viability, morphology, or expression of key genes).
Q4: How do I properly control for the effects of DMSO in my this compound experiment?
A4: The most critical control is the vehicle control . This is a sample of cells treated with the same final concentration of DMSO as your experimental samples, but without the this compound inhibitor. For every concentration of this compound you test, you must have a corresponding vehicle control group.[1] For example, if you dilute a 10 mM stock of this compound in DMSO 1:1000 to a final concentration of 10 µM, your vehicle control should be treated with a 1:1000 dilution of pure DMSO (a final concentration of 0.1%).
Troubleshooting Guide
Problem 1: I am observing an unexpected phenotype (e.g., reduced cell viability, altered gene expression) in my vehicle control group.
-
Cause: The concentration of DMSO may be too high for your specific cell line, causing solvent-induced effects.[1][2]
-
Solution:
-
Perform a DMSO Dose-Response Curve: Test a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) on your cells. Measure the endpoint of interest (e.g., viability, proliferation, key gene expression) to identify the highest concentration that has no significant effect compared to an untreated control.
-
Lower DMSO Concentration: If possible, prepare a more concentrated stock of this compound to allow for a smaller volume to be added to your culture, thereby lowering the final DMSO concentration.
-
Adjust Baseline: If a minor, consistent effect is observed at the lowest possible DMSO concentration, you must use this vehicle control as your baseline for calculating the specific effect of this compound. The effect of the inhibitor is the difference between the inhibitor-treated group and the vehicle-treated group, not the untreated group.
-
Troubleshooting Decision Tree
Caption: Troubleshooting logic for this compound experiments.
Problem 2: I am not observing the expected effect of this compound at my chosen concentration.
-
Cause 1: The inhibitor may not be effectively reducing Dot1L's enzymatic activity in your cells at the tested concentration or time point.
-
Solution 1: Directly measure the target engagement. The primary function of Dot1L is to methylate histone H3 at lysine 79 (H3K79).[6] Perform a Western blot on histone extracts from untreated, vehicle control, and this compound-treated cells using an antibody specific for H3K79me2. A successful treatment should show a significant reduction in the H3K79me2 signal compared to the controls.[7][8]
-
Cause 2: The chosen concentration or duration of treatment is insufficient.
-
Solution 2: Perform a dose-response and time-course experiment with this compound. Test a range of concentrations (e.g., 1 nM to 1 µM) and harvest cells at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for observing your phenotype of interest.
-
Cause 3: The biological phenotype (e.g., apoptosis, differentiation) may take longer to manifest than the biochemical effect (H3K79me2 reduction).
-
Solution 3: Extend the duration of your experiment. The reduction in H3K79 methylation must first lead to changes in gene expression, which then results in a cellular phenotype. This entire process can take several days.[6][9]
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Cell Line / Assay | Reference |
| Biochemical IC₅₀ | 0.19 nM | Scintillation Proximity Assay (SPA) | [7] |
| Cellular ED₅₀ (H3K79me2) | 12 nM | HeLa | [7] |
| Cellular ED₅₀ (HOXA9 Exp.) | 170 nM | Molm-13 | [7] |
| Recommended Starting Conc. | 10 nM - 1 µM | Varies by cell line | N/A |
IC₅₀: Half maximal inhibitory concentration. ED₅₀: Half maximal effective dose.
Table 2: General Guidelines for DMSO Concentration in Cell Culture
| Final Concentration | Expected Effect | Recommendation | Reference(s) |
| < 0.1% | Generally none. | Ideal for all experiments. | [5] |
| 0.1% - 0.5% | Minimal to no effect in most robust cell lines. | Acceptable, but validation is recommended. | [2][5] |
| 0.5% - 1.0% | Potential for mild cytotoxicity or altered proliferation. | Use with caution; not for sensitive or primary cells. | [5] |
| > 1.0% | Likely cytotoxicity, growth inhibition, and off-target effects. | Avoid. | [2] |
Experimental Protocols & Visualizations
Core Principle of Dot1L Action
Dot1L is a histone methyltransferase that transfers a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 on lysine 79 (H3K79).[10][11] In certain cancers, like MLL-rearranged leukemia, Dot1L is aberrantly recruited to target genes (e.g., HOXA9), leading to their overexpression and driving the disease.[6][11] Dot1L inhibitors like this compound block this activity.
Caption: Mechanism of Dot1L and its inhibition by this compound.
Protocol: Cell Viability Assay with Vehicle Control
This protocol outlines a typical experiment to assess the effect of this compound on the viability of a leukemia cell line (e.g., MV4-11) using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
This compound (e.g., 10 mM stock in 100% DMSO)
-
Sterile, 100% DMSO
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase after the planned incubation period (e.g., 5,000 cells/well in 90 µL of medium). Incubate for 4-6 hours to allow cells to acclimatize.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in 100% DMSO if testing multiple concentrations.
-
Prepare intermediate dilutions of your this compound stock and pure DMSO in complete culture medium. For a final DMSO concentration of 0.1%, create 10X working solutions (e.g., if final volume is 100 µL, add 10 µL of 10X solution).
-
-
Cell Treatment:
-
Untreated Control: Add 10 µL of complete medium.
-
Vehicle Control: Add 10 µL of the medium containing the corresponding concentration of pure DMSO.
-
Experimental: Add 10 µL of the medium containing the desired concentration of this compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viability for each well by normalizing to the average of the vehicle control wells: (Luminescence_Sample / Luminescence_Vehicle_Avg) * 100.
-
Plot the percent viability against the log of the this compound concentration to determine the IC₅₀.
-
Standard Experimental Workflow
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 5. lifetein.com [lifetein.com]
- 6. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H3K79me2 Antibody Specificity for Western Blotting
This guide provides troubleshooting advice and validation protocols for researchers using antibodies against histone H3 di-methylated at lysine 79 (H3K79me2) in Western blot applications. Ensuring the specificity of histone post-translational modification (PTM) antibodies is critical for accurate and reproducible results.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing no signal or a very weak signal for my H3K79me2 band?
A weak or absent signal at the expected molecular weight for histone H3 (~15-17 kDa) can be due to several factors.[3][4]
-
Low Protein Expression: The target protein may be of low abundance in your sample. Ensure you are loading a sufficient amount of histone extract or nuclear lysate, typically 15-30 µg per lane.[5][6] It is also crucial to use a positive control lysate from a cell line known to express H3K79me2.[7]
-
Antibody Issues: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[7][8] Also, confirm that the antibody has been stored correctly and is not expired.[8]
-
Inefficient Transfer: Verify that proteins have successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[7]
-
Suboptimal Blocking: Some blocking agents, like non-fat dry milk, can occasionally mask certain epitopes. If recommended by the antibody datasheet, consider switching to a different blocking buffer like Bovine Serum Albumin (BSA).[6][9]
Q2: My Western blot shows multiple bands or bands at the wrong molecular weight. What does this mean?
The appearance of non-specific bands is a common issue that questions the antibody's specificity.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to off-target binding. A dilution series should be performed to find the optimal concentration.[8][10]
-
Cross-Reactivity: The antibody might be cross-reacting with other histone modifications or non-histone proteins.[11][12] This is a critical issue for histone PTM antibodies and requires specific validation experiments (see Q3 and Validation Protocols).
-
Sample Degradation: Protein degradation can lead to bands appearing at lower than expected molecular weights. Always prepare lysates with fresh protease inhibitors.[7]
Q3: How can I be certain my antibody is specific to H3K79me2?
Validating the specificity of an H3K79me2 antibody is essential and requires multiple lines of evidence. Standard Western blots alone are often insufficient.[12] The gold standard approach involves using a biological negative control.
-
Genetic Knockout/Knockdown: The most rigorous method is to perform a Western blot on histone extracts from cells where the DOT1L gene has been knocked out or knocked down. DOT1L is the sole known enzyme responsible for H3K79 methylation.[13][14] A truly specific H3K79me2 antibody should show a complete loss of signal in these knockout/knockdown cells compared to wild-type (WT) cells.[13][15]
-
Inhibitor Treatment: Treat cells with a specific DOT1L inhibitor (e.g., EPZ-5676). Similar to a genetic knockout, this should lead to a dose-dependent decrease in the H3K79me2 signal.[16]
-
Peptide-Based Assays: Peptide dot blots or peptide arrays are crucial for assessing cross-reactivity.[2][12] These assays test the antibody's ability to bind to its target peptide (H3K79me2) while showing minimal binding to unmodified H3K79, other methylation states (H3K79me1, H3K79me3), or other modified histone peptides.[17]
-
Peptide Competition: Pre-incubating the antibody with the specific H3K79me2 peptide immunogen should block its binding to the ~17 kDa band on the Western blot, confirming the signal is target-specific.[3]
Validation Strategy Overview
A multi-step approach is recommended to thoroughly validate an H3K79me2 antibody for Western blotting.
| Validation Tier | Experiment | Purpose | Expected Outcome |
| Tier 1: Initial Characterization | Standard Western Blot | Detect a band at the correct molecular weight for Histone H3 (~15-17 kDa). | A single, strong band at the expected size in a positive control cell line (e.g., HeLa, MCF7).[18] |
| Tier 2: Specificity Testing | Peptide Dot Blot / Array | Assess cross-reactivity with other histone modifications. | Strong signal for H3K79me2 peptide; minimal to no signal for unmodified, me1, me3, and other modified peptides.[19][20] |
| Tier 3: Biological Negative Control | Western Blot on DOT1L KO/KD or Inhibitor-Treated Cells | Confirm target specificity in a biological context. | Signal is abolished or significantly reduced in DOT1L-deficient or inhibited cells compared to control cells.[13][15] |
Key Experimental Protocols
Protocol 1: Western Blotting with DOT1L Knockout Cells
This protocol describes the "gold standard" method for validating H3K79me2 antibody specificity.
-
Cell Lysis & Histone Extraction:
-
Culture wild-type (WT) and DOT1L knockout (KO) cells to ~80-90% confluency.
-
Harvest cells and prepare nuclear extracts or perform an acid extraction to isolate histones. Ensure all steps are performed on ice with protease inhibitors.
-
-
Protein Quantification:
-
Quantify the protein concentration of the WT and KO histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of histone extract per lane on a 15% or 4-20% polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the primary anti-H3K79me2 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
As a loading control, simultaneously probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 5.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Result: A clear band at ~17 kDa should be present in the WT lane and completely absent in the DOT1L KO lane. The total Histone H3 loading control should be equal in both lanes.
-
Protocol 2: Peptide Dot Blot Assay
This assay provides a quick assessment of an antibody's cross-reactivity against various histone modifications.
-
Peptide Spotting:
-
Prepare 1 mM stock solutions of various histone peptides (e.g., H3K79 unmodified, H3K79me1, H3K79me2, H3K79me3, and other relevant modifications).
-
Spot 1-2 µL of each peptide (representing 100-200 pmol) onto a dry nitrocellulose membrane.[19] Let the spots air dry completely.
-
-
Blocking and Antibody Incubation:
-
Proceed with blocking and primary antibody incubation as described in the Western blot protocol (steps 4-6). Use the same antibody concentration as for Western blotting.
-
-
Detection:
-
Develop the blot using an ECL substrate.
-
Expected Result: The antibody should generate a strong signal only on the spot corresponding to the H3K79me2 peptide.[19] Any signal on other peptide spots indicates cross-reactivity.
-
Visual Guides and Workflows
Caption: Role of DOT1L in H3K79 methylation and points of experimental intervention.
Caption: Tiered workflow for validating H3K79me2 antibody specificity.
Caption: Decision tree for troubleshooting common H3K79me2 Western blot issues.
References
- 1. Development and Validation of Antibodies Targeting Site-Specific Histone Methylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Anti-Histone H3 (di methyl K79) antibody - ChIP Grade (ab3594) | Abcam [abcam.com]
- 4. Histone H3K79me2 Polyclonal Antibody (39923) [thermofisher.com]
- 5. H3K79me2 Polyclonal Antibody (49-1019) [thermofisher.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. epigentek.com [epigentek.com]
- 19. H3K79me2 Antibody - ChIP-seq Grade (C15410051) | Diagenode [diagenode.com]
- 20. encodeproject.org [encodeproject.org]
Validation & Comparative
A Head-to-Head Comparison of Dot1L Inhibitors: Dot1L-IN-6 vs. EPZ004777
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biochemical and cellular potency of two prominent Dot1L inhibitors, Dot1L-IN-6 and EPZ004777. The information is supported by experimental data to facilitate informed decisions in research and development.
The enzyme Dot1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 79 (H3K79). Dysregulation of Dot1L activity is implicated in certain cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors of Dot1L: this compound and EPZ004777.
Quantitative Comparison of Potency
The following table summarizes the key potency metrics for this compound and EPZ004777, providing a clear overview of their biochemical and cellular activities.
| Parameter | This compound | EPZ004777 | Reference(s) |
| Biochemical Potency (IC50) | 0.19 nM (SPA) | 0.4 nM | [1][2] |
| Cellular H3K79me2 Inhibition (ED50) | 12 nM (HeLa cells) | Not explicitly stated | [1] |
| Cellular HOXA9 Gene Expression Inhibition (ED50) | 170 nM (Molm-13 cells) | Not explicitly stated | [1] |
Experimental Methodologies
The determination of the potency of these inhibitors involves specific biochemical and cellular assays. The detailed protocols for these key experiments are outlined below.
Biochemical Potency Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the enzymatic activity of Dot1L and its inhibition by test compounds.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant Dot1L enzyme, a biotinylated histone H3 peptide substrate, and the methyl donor S-adenosyl-L-[3H]-methionine ([3H]-SAM).
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or EPZ004777) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the methylation of the histone H3 substrate by Dot1L.
-
Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated histone H3 substrate. When a [3H]-methyl group is transferred to the substrate, the bead emits light upon radioactive decay, which is detected by a scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the enzymatic activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular H3K79 Dimethylation Assay (ELISA)
This assay measures the ability of an inhibitor to suppress the methylation of H3K79 within a cellular context.
-
Cell Culture and Treatment: HeLa cells are cultured and treated with varying concentrations of the Dot1L inhibitor for a specified period.
-
Histone Extraction: Histones are extracted from the treated cells.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. The wells of a microplate are coated with an antibody specific for dimethylated H3K79 (H3K79me2).
-
Detection: The extracted histones are added to the wells. A second antibody, conjugated to an enzyme, that recognizes total histone H3 is then added. A substrate for the enzyme is introduced, and the resulting colorimetric or fluorometric signal is measured.
-
Data Analysis: The signal is normalized to the total histone H3 content. The ED50 value, the effective dose required to reduce H3K79me2 levels by 50%, is determined from the dose-response curve.
Cellular Gene Expression Assay (HOXA9 Reporter Gene Assay)
This assay evaluates the inhibitor's effect on the expression of a downstream target gene of Dot1L, such as HOXA9, which is often dysregulated in MLL-rearranged leukemia.
-
Cell Line: Molm-13 cells, a human acute myeloid leukemia cell line with an MLL rearrangement, are used. These cells may be engineered to express a reporter gene (e.g., luciferase) under the control of the HOXA9 promoter.
-
Inhibitor Treatment: The cells are treated with a range of inhibitor concentrations.
-
Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter activity is indicative of HOXA9 promoter activity. The ED50 value, the concentration of the inhibitor that reduces reporter activity by 50%, is calculated.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the Dot1L signaling pathway and a typical experimental workflow.
Caption: Dot1L Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Potency Determination.
References
A Comparative Guide to DOT1L Inhibitors in MLL-Rearranged Leukemia: Pinometostat (EPZ5676) vs. SGC0946
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the histone methyltransferase DOT1L: Pinometostat (EPZ5676) and SGC0946. Both compounds have demonstrated significant preclinical efficacy in models of Mixed Lineage Leukemia (MLL)-rearranged leukemia, a genetically distinct subset of acute leukemias with a historically poor prognosis. This comparison aims to equip researchers with the necessary data to make informed decisions in their study of DOT1L inhibition as a therapeutic strategy.
Introduction to DOT1L in MLL-Rearranged Leukemia
In normal hematopoiesis, the MLL (or KMT2A) gene plays a crucial role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. However, chromosomal translocations involving the MLL gene result in the formation of oncogenic fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to chromatin, leading to the ectopic dimethylation of histone H3 at lysine 79 (H3K79me2). This aberrant epigenetic mark drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, ultimately leading to the development and maintenance of leukemia.[1][2]
DOT1L is the sole enzyme responsible for H3K79 methylation, making it a highly specific and attractive therapeutic target for MLL-rearranged leukemias.[2] Small molecule inhibitors that target the catalytic activity of DOT1L have emerged as a promising therapeutic avenue. This guide focuses on a comparative analysis of two such inhibitors, Pinometostat (EPZ5676) and SGC0946.
Mechanism of Action of DOT1L Inhibitors
Both Pinometostat and SGC0946 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of DOT1L. They bind to the SAM-binding pocket of the enzyme, preventing the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This inhibition of DOT1L's methyltransferase activity leads to a global reduction in H3K79me2 levels, particularly at the target genes of MLL fusion proteins. The subsequent decrease in the expression of pro-leukemic genes like HOXA9 and MEIS1 induces cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Pinometostat (EPZ5676) and SGC0946, with comparative data for EPZ004777 included for context.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | Pinometostat (EPZ5676) | SGC0946 | EPZ004777 | Reference(s) |
| DOT1L Enzymatic Inhibition (IC50) | 0.8 nM | 0.3 nM | 0.4 nM | [1][3][4] |
| DOT1L Binding Affinity (Ki) | 80 pM | Not Reported | Not Reported | [5] |
| Cellular H3K79me2 Inhibition (IC50) | 2.6 nM (MV4-11 cells) | 2.6 nM (A431 cells) | 84 nM (in cells) | [5][6][7] |
| Anti-proliferative Activity (IC50, MV4-11 cells) | 3.5 nM (14-day assay) | Not Reported for MV4-11 | ~3 µM (effective concentration) | [1][8] |
| HOXA9 Gene Expression Inhibition (IC50, MOLM-13 cells) | ~67 nM | Not Reported | Concentration-dependent | [1] |
| MEIS1 Gene Expression Inhibition (IC50, MOLM-13 cells) | ~53 nM | Not Reported | Concentration-dependent | [1] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity over other Methyltransferases | Reference(s) |
| Pinometostat (EPZ5676) | >37,000-fold | [1][5] |
| SGC0946 | >100-fold | [6][9] |
| EPZ004777 | >1,200-fold | [10] |
Table 3: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Pinometostat (EPZ5676) | Rat xenograft (MV4-11 cells) | Continuous IV infusion (35-70 mg/kg/day for 21 days) | Complete and sustained tumor regressions | [1][5] |
| SGC0946 | Mouse orthotopic xenograft (ovarian cancer) | 10 mg/kg, i.p., twice weekly for 6 weeks | Significant tumor suppression | [3] |
| EPZ004777 | Mouse xenograft (MLL model) | Continuous infusion | Extension of survival | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DOT1L Enzymatic Inhibition Assay (Scintillation Proximity Assay)
-
Inhibitor Preparation: The test compound (e.g., Pinometostat) is serially diluted in DMSO to generate a range of concentrations.
-
Enzyme and Substrate Preparation: Recombinant human DOT1L enzyme is diluted in assay buffer. A substrate mix containing a biotinylated histone H3 peptide (as the methyl acceptor) and S-adenosyl-L-[3H]-methionine ([3H]-SAM) is prepared.
-
Reaction: The inhibitor dilutions are incubated with the DOT1L enzyme. The enzymatic reaction is initiated by the addition of the substrate mix.
-
Detection: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated peptide binds to the beads, and if it has been radiolabeled by the enzyme, it will be in close enough proximity to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal is measured, and IC50 values are calculated from the dose-response curves.
Cellular H3K79me2 Inhibition Assay (ELISA or Western Blot)
-
Cell Culture and Treatment: MLL-rearranged leukemia cells (e.g., MV4-11) are cultured and treated with various concentrations of the DOT1L inhibitor for a specified period (e.g., 48-96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody specific for H3K79me2 to quantify the levels of this modification. Total histone H3 levels are also measured for normalization.
-
Quantification (Western Blot): Alternatively, extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K79me2 and total histone H3.
-
Data Analysis: The level of H3K79me2 is normalized to total histone H3, and IC50 values for cellular inhibition are determined.
Cell Proliferation Assay
-
Cell Seeding: MLL-rearranged leukemia cells are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the DOT1L inhibitor.
-
Incubation: The cells are incubated for an extended period (e.g., 7-14 days) to allow for the full anti-proliferative effects of DOT1L inhibition to manifest.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for anti-proliferative activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: MLL-rearranged cells are treated with the DOT1L inhibitor. Total RNA is then extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative PCR is performed using specific primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice or rats are used.
-
Tumor Cell Implantation: MLL-rearranged leukemia cells (e.g., MV4-11) are subcutaneously injected into the flanks of the animals.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The DOT1L inhibitor is administered via a clinically relevant route (e.g., continuous intravenous infusion for Pinometostat).
-
Monitoring: Tumor volume and animal body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated versus the control group.
Discussion and Conclusion
Both Pinometostat (EPZ5676) and SGC0946 are highly potent and selective inhibitors of DOT1L, demonstrating low nanomolar to sub-nanomolar enzymatic inhibition. Pinometostat has been more extensively characterized in preclinical and clinical settings, with robust in vivo data demonstrating complete tumor regressions in a rat xenograft model of MLL-rearranged leukemia.[1][5] This has led to its advancement into clinical trials.
SGC0946 also exhibits exceptional potency at the enzymatic level and potent cellular activity. While the available in vivo data for SGC0946 in a leukemia model is less extensive than for Pinometostat, its efficacy in other cancer models suggests its potential as a therapeutic agent.[3]
The choice between these inhibitors for preclinical research may depend on the specific experimental goals. Pinometostat's extensive characterization provides a strong benchmark for DOT1L inhibition studies. SGC0946, with its high potency, serves as an excellent tool compound for exploring the downstream consequences of profound DOT1L inhibition.
Future research will likely focus on overcoming potential resistance mechanisms to DOT1L inhibitors and exploring combination therapies to enhance their efficacy in MLL-rearranged and potentially other susceptible leukemias. The continued investigation of these and other novel DOT1L inhibitors is crucial for advancing targeted therapies for this challenging disease.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 7. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of DOT1L Inhibitors: Dot1L-IN-6 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) represents a compelling therapeutic target, particularly in the context of MLL-rearranged leukemias. As the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), its dysregulation is a key driver of oncogenesis in these cancers. The development of small molecule inhibitors against DOT1L has provided valuable tools for both basic research and clinical investigation. A critical parameter for the utility of these inhibitors is their selectivity profile, ensuring on-target efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity of Dot1L-IN-6 against other prominent DOT1L inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of DOT1L Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized DOT1L inhibitors—Pinometostat (EPZ-5676), EPZ004777, and SGC0946—against a panel of histone methyltransferases (HMTs). The data highlights the high potency and selectivity of these compounds for DOT1L.
| Inhibitor | DOT1L IC₅₀ (nM) | Selectivity vs. Other HMTs (IC₅₀ in µM or fold-selectivity) | Reference |
| This compound | 0.19 | Not specified in publicly available data. | [1] |
| Pinometostat (EPZ-5676) | 0.8 (IC₅₀), 0.08 (Kᵢ) | >37,000-fold selective against other tested methyltransferases.[2][3] | [2][3] |
| EPZ004777 | 0.4 | >1,000-fold selective for DOT1L over other tested HMTs.[4][5] PRMT5 IC₅₀ > 0.5 µM; other HMTs > 50 µM.[6] | [4][5][6] |
| SGC0946 | 0.3 | >100-fold selective for other HMTs.[7] Inactive against a panel of 12 other protein methyltransferases and DNMT1. | [7] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments cited in the evaluation of DOT1L inhibitors.
In Vitro DOT1L Enzymatic Assay (Radiometric)
This assay is a common method to determine the potency of inhibitors against the DOT1L enzyme.
-
Principle : This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate by DOT1L.
-
Materials :
-
Recombinant human DOT1L (catalytic domain).
-
Histone H3 or nucleosome substrate.
-
³H-labeled S-adenosyl-L-methionine ([³H]-SAM).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl₂).
-
Scintillation fluid.
-
-
Procedure :
-
The test inhibitor is pre-incubated with the DOT1L enzyme in the assay buffer in a microtiter plate.
-
The enzymatic reaction is initiated by adding the histone substrate and [³H]-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the histone substrate is captured on a filter membrane.
-
Unreacted [³H]-SAM is washed away.
-
The radioactivity incorporated into the histone substrate on the filter is measured using a scintillation counter.
-
The concentration of the inhibitor that causes 50% inhibition of DOT1L activity (IC₅₀) is calculated from the dose-response curve.
-
Cellular H3K79 Dimethylation Assay (ELISA)
This assay measures the ability of an inhibitor to engage the DOT1L target within a cellular context.
-
Principle : This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of H3K79 dimethylation in cells treated with a DOT1L inhibitor.
-
Materials :
-
Cell line of interest (e.g., HeLa or MLL-rearranged leukemia cells like MOLM-13).
-
Test inhibitors at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies specific for H3K79me2 and total Histone H3.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure :
-
Cells are cultured and treated with various concentrations of the DOT1L inhibitor for a specified period (e.g., 4 days).
-
Cells are harvested, and histones are extracted from the cell lysates.
-
The extracted histones are coated onto the wells of a microplate.
-
The wells are incubated with a primary antibody specific for H3K79me2. A separate set of wells is incubated with an antibody for total H3 as a loading control.
-
After washing, a secondary HRP-conjugated antibody is added.
-
A chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.
-
The H3K79me2 signal is normalized to the total H3 signal, and the effective dose that reduces H3K79me2 levels by 50% (ED₅₀) is determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for evaluating DOT1L inhibitors.
Caption: DOT1L signaling in MLL-rearranged leukemia.
Caption: Workflow for DOT1L inhibitor evaluation.
References
- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent DOT1L Inhibitors: Dot1L-IN-6 vs. SGC0946
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for unraveling the complexities of cellular signaling and advancing therapeutic strategies. In the realm of epigenetics, the histone methyltransferase DOT1L has emerged as a critical target, particularly in the context of MLL-rearranged leukemias. This guide provides a comprehensive comparison of two widely used DOT1L inhibitors, Dot1L-IN-6 and SGC0946, focusing on their biochemical and cellular activity, selectivity, and pharmacokinetic properties to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: Key Performance Indicators
| Feature | This compound | SGC0946 |
| Biochemical Potency (IC50) | 0.19 nM | 0.3 nM |
| Cellular H3K79me2 Inhibition (ED50/IC50) | 12 nM (HeLa cells) | 2.6 nM (A431 cells), 8.8 nM (MCF10A cells) |
| Selectivity | Potent DOT1L inhibitor | >100-fold selective over other HMTs |
| In Vivo Activity | Excellent blood exposure in mice | Effective in mouse xenograft models |
Delving Deeper: A Comparative Analysis
Biochemical Potency: Both this compound and SGC0946 exhibit exceptional potency against the DOT1L enzyme in biochemical assays. This compound displays a slightly lower IC50 value of 0.19 nM compared to SGC0946's IC50 of 0.3 nM. This sub-nanomolar potency underscores the high affinity of both compounds for the DOT1L catalytic site.
Cellular Activity: In cellular assays, both inhibitors effectively reduce the levels of histone H3 lysine 79 dimethylation (H3K79me2), a key downstream marker of DOT1L activity. SGC0946 demonstrates potent cellular activity with an IC50 of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells. This compound shows a cellular ED50 of 12 nM for H3K79me2 inhibition in HeLa cells. While the cell lines used differ, both compounds clearly demonstrate the ability to engage and inhibit DOT1L within a cellular context at low nanomolar concentrations. Furthermore, this compound has been shown to inhibit HOXA9 gene expression in Molm-13 cells with an ED50 of 170 nM.
Pharmacokinetics: A significant advantage of this compound is its reported favorable pharmacokinetic profile. Studies have shown that this compound exhibits excellent blood exposure in mice following a single 100 mg/kg dose, making it a suitable tool for in vivo studies. SGC0946 has also been used in in vivo experiments, including mouse xenograft models of ovarian cancer, where it has shown efficacy. However, detailed pharmacokinetic parameters for SGC0946 are not as prominently reported in the public domain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DOT1L signaling pathway and a general workflow for comparing DOT1L inhibitors.
Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.
Validating On-Target Effects of Dot1L Inhibitors Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of well-characterized DOT1L inhibitors, focusing on the validation of their on-target effects using CRISPR/Cas9 technology. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of the methodologies.
Introduction to Dot1L and Its Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] This epigenetic modification plays a crucial role in regulating gene transcription, cell cycle progression, and DNA damage repair.[1][2] Dysregulation of DOT1L activity is strongly implicated in the pathogenesis of various cancers, particularly in mixed-lineage leukemia (MLL)-rearranged leukemias, where aberrant recruitment of DOT1L leads to the overexpression of oncogenes like HOXA9 and MEIS1.[3][4][5][6] Consequently, DOT1L has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors.
Validating that the observed cellular effects of these inhibitors are a direct consequence of DOT1L inhibition is critical. CRISPR/Cas9 gene editing technology offers a powerful tool for on-target validation. By comparing the phenotypic and molecular effects of a DOT1L inhibitor in wild-type cells versus cells where the DOT1L gene has been knocked out, researchers can definitively distinguish on-target effects from potential off-target activities.
Comparison of Key Dot1L Inhibitors
Several small molecule inhibitors targeting the S-adenosyl-L-methionine (SAM) binding pocket of DOT1L have been developed. This section compares the biochemical and cellular potency of three prominent inhibitors: EPZ004777, Pinometostat (EPZ5676), and SGC0946.
| Inhibitor | Target | Biochemical IC50/Ki | Cellular H3K79me2 IC50 | Cellular Proliferation IC50 (MV4-11 cells) | Selectivity |
| EPZ004777 | DOT1L | IC50: 0.4 nM[7] | 84 nM (MCF10A cells)[8][9] | ~50-100 nM | High selectivity against other histone methyltransferases.[7] |
| Pinometostat (EPZ5676) | DOT1L | Ki: ≤0.08 nM[10][11] | 3 nM (MV4-11 cells)[9] | 3.5 nM[11] | >37,000-fold selectivity against a panel of 15 other methyltransferases.[9][11] |
| SGC0946 | DOT1L | IC50: 0.3 nM[12] | 8.8 nM (MCF10A cells)[8][10] | More potent than EPZ004777.[13] | High selectivity.[10] |
Experimental Protocols for On-Target Validation
CRISPR/Cas9-Mediated Knockout of DOT1L
This protocol outlines the generation of a stable DOT1L knockout cell line to serve as a negative control for inhibitor studies.
a. Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting early exons of the DOT1L gene using a publicly available design tool (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and clone the gRNA sequences into a suitable expression vector that also contains a Cas9 nuclease expression cassette and a selectable marker (e.g., puromycin resistance).
b. Transfection and Selection:
-
Transfect the gRNA/Cas9 expression plasmid into the target cell line (e.g., MLL-rearranged leukemia cell line like MV4-11) using a suitable method (e.g., electroporation, lipofection).[14]
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expand the pool of resistant cells.
c. Single-Cell Cloning and Validation:
-
Isolate single cells from the resistant pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[15]
-
Expand individual clones.
-
Validate the knockout at the genomic level by PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).[15]
-
Confirm the absence of DOT1L protein expression by Western blot analysis.[16]
Cell Viability Assay (MTT Assay)
This assay is used to compare the effect of DOT1L inhibitors on the proliferation of wild-type versus DOT1L knockout cells.
-
Seed wild-type and DOT1L knockout cells in 96-well plates at a density of 1 x 10^4 cells/well.[17]
-
Treat the cells with a serial dilution of the DOT1L inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.[18]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each cell line. A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates on-target activity.
Western Blot for Histone H3K79 Methylation
This assay directly measures the on-target enzymatic activity of the DOT1L inhibitor.
-
Treat wild-type and DOT1L knockout cells with the DOT1L inhibitor at various concentrations for 72-96 hours.
-
Harvest the cells and perform histone extraction.
-
Separate 10 µg of histone proteins per lane on a 15% SDS-PAGE gel.[19]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, ab3594) overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 (e.g., Novus Biologicals, NB21-1062). A dose-dependent decrease in H3K79me2 levels in wild-type cells and no detectable signal in knockout cells confirms on-target activity.
Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Occupancy
This assay determines if the inhibitor reduces the methylation mark at the promoter regions of known DOT1L target genes.
-
Treat wild-type cells with the DOT1L inhibitor or vehicle control for 72-96 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against H3K79me2 or a negative control IgG.
-
Reverse the cross-links and purify the DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of DOT1L target genes such as HOXA9 and MEIS1.[19][21][22]
-
Analyze the data as fold enrichment over the IgG control. A significant reduction in H3K79me2 enrichment at the target gene promoters in inhibitor-treated cells indicates on-target activity.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The robust validation of on-target effects is paramount in the development of selective kinase inhibitors. The combination of potent and selective small molecule inhibitors of DOT1L with the precision of CRISPR/Cas9-mediated gene editing provides a powerful strategy for researchers in both academic and industrial settings. The methodologies and comparative data presented in this guide offer a framework for the rigorous assessment of DOT1L inhibitors, ultimately accelerating the development of novel epigenetic therapies.
References
- 1. The upstreams and downstreams of H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eu.idtdna.com [eu.idtdna.com]
- 15. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. researchgate.net [researchgate.net]
- 18. Nullifying epigenetic writer DOT1L attenuates neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of MEIS1 by Distal Enhancer Elements in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. SimpleChIP® Human HoxA9 Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 22. Meis1 Mouse qPCR Primer Pair (NM_010789) - Nordic Biosite [nordicbiosite.com]
- 23. Functional interrogation of HOXA9 regulome in MLLr leukemia via reporter-based CRISPR/Cas9 screen | eLife [elifesciences.org]
- 24. origene.com [origene.com]
A Researcher's Guide to Confirming Dot1L Inhibitor Specificity in Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular specificity of Dot1L inhibitors, using Dot1L-IN-6 as a representative compound. The methodologies outlined here are designed to build a robust data package that distinguishes on-target activity from potential off-target effects, a critical step in preclinical drug development.
The Central Role of Dot1L and the Need for Specificity
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase, as it is the sole enzyme responsible for the mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[1][2] This epigenetic mark is predominantly associated with active gene transcription.[3][4] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, aberrant recruitment of DOT1L by MLL fusion proteins leads to the overexpression of leukemogenic genes like HOXA9 and MEIS1, driving the disease.[5][6] This dependency makes DOT1L an attractive therapeutic target.
Comparative Analysis of Dot1L Inhibitors
Several small-molecule inhibitors of Dot1L have been developed, with EPZ004777 and its clinical-grade analog Pinometostat (EPZ-5676) being the most extensively characterized.[5][6] These compounds serve as excellent benchmarks against which a new inhibitor, such as this compound, can be compared. The primary goal is to demonstrate potent and selective inhibition of the intended target.
| Inhibitor Name | Target | Biochemical IC50 | Cellular H3K79me2 IC50 (MV4-11 cells) | Anti-proliferative IC50 (MV4-11 cells) | Key Characteristics |
| This compound | Dot1L | User-determined | User-determined | User-determined | Novel compound under investigation |
| EPZ004777 | Dot1L | 0.4 nM[5] | ~3 nM | ~5 nM | Highly potent and selective research tool; poor pharmacokinetic properties.[5] |
| Pinometostat (EPZ-5676) | Dot1L | <0.08 nM (K_i)[5] | ~10 nM | ~15 nM | Orally bioavailable clinical candidate with high selectivity.[5][6] |
| SGC0946 | Dot1L | 0.3 nM | ~60 nM | ~100 nM | Potent and selective chemical probe.[7] |
Table 1: Comparative data for benchmark Dot1L inhibitors. Researchers should aim to generate parallel data for their inhibitor of interest, this compound.
Experimental Strategy for Specificity Confirmation
Confirming specificity requires a combination of assays that assess direct target engagement, cellular selectivity, and downstream functional consequences.
References
- 1. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system [frontiersin.org]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. DOT1L Epigenetically Regulates Autophagy and Mitochondria Fusion in Cell Lines of Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of DOT1L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DOT1L (Disruptor of Telomeric Silencing 1-Like) enzyme, a histone methyltransferase responsible for H3K79 methylation, has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged (MLLr) leukemias. The aberrant recruitment of DOT1L by MLL fusion proteins leads to the misexpression of leukemogenic genes, including HOXA9 and MEIS1. Consequently, the development of small molecule inhibitors targeting DOT1L has been a significant focus of research. This guide provides a comparative overview of the pharmacokinetic properties of several key DOT1L inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of these promising therapeutic agents.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of several DOT1L inhibitors based on preclinical studies.
| Inhibitor | Species | Route | T1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) | Reference |
| Pinometostat (EPZ-5676) | Mouse | IV | 1.1 | 68 | 2.3 | N/A | [1] |
| PO | - | - | - | <1 | [2] | ||
| Rat | IV | 3.7 | 25 | 2.1 | N/A | [1] | |
| PO | - | - | - | 13 | [2] | ||
| Dog | IV | 13.6 | 4.4 | 2.7 | N/A | [1] | |
| EPZ004777 | Mouse | IV/IP | - | - | - | Poor PK properties | [3][4][5] |
| Compound 12 | Rat | IV | 3.5 | 45 | 11 | N/A | [6] |
| PO | - | - | - | 40 | [6] | ||
| SGC0946 | Mouse | N/A | N/A | N/A | N/A | N/A | Data not publicly available |
| SYC-522 | N/A | N/A | N/A | N/A | N/A | N/A | Data not publicly available |
T1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability; IV: Intravenous; PO: Oral; IP: Intraperitoneal; N/A: Not available.
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
The following diagram illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia. MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at the promoter regions of key target genes. This epigenetic modification maintains an open chromatin state, driving the expression of oncogenes such as HOXA9 and MEIS1, which are essential for leukemic transformation and maintenance. DOT1L inhibitors competitively block the SAM (S-adenosyl methionine) binding pocket of DOT1L, thereby preventing H3K79 methylation and suppressing the leukemogenic gene expression program.
Caption: DOT1L signaling in MLL-rearranged leukemia.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol provides a representative methodology for assessing the pharmacokinetic properties of a DOT1L inhibitor in a murine model.
1. Animals:
-
Male CD-1 mice (8-10 weeks old, weighing 25-30 g) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Animals are acclimated for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: The DOT1L inhibitor is formulated in a vehicle suitable for IV injection (e.g., 10% DMSO, 40% PEG300, 50% saline) at a concentration of 1 mg/mL. A single dose of 5 mg/kg is administered via the tail vein.
-
Oral (PO) Administration: The inhibitor is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL. A single dose of 20 mg/kg is administered using a gavage needle.
3. Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected into EDTA-coated tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the DOT1L inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the inhibitor into blank mouse plasma.
-
Protein precipitation is performed by adding acetonitrile to the plasma samples, followed by centrifugation. The supernatant is then analyzed by LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (T1/2), clearance (CL), volume of distribution at steady state (Vdss), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Oral bioavailability (F) is calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Lack of Cross-Sensitivity Between DOT1L and HDAC Inhibitors in Cutaneous T-Cell Lymphoma: A Comparative Analysis
In the landscape of epigenetic therapies for cancer, understanding the potential for cross-resistance between different drug classes is critical for designing effective treatment strategies. This guide provides a comparative analysis of the cellular response to DOT1L inhibitors and histone deacetylase (HDAC) inhibitors in the context of cutaneous T-cell lymphoma (CTCL), with a focus on the implications for cross-sensitivity and potential cross-resistance.
Recent research investigating the interplay between the histone methyltransferase DOT1L and histone deacetylases (HDACs) has shed light on their distinct roles in CTCL, a type of non-Hodgkin lymphoma affecting the skin. Studies have explored the therapeutic potential of targeting these epigenetic regulators individually and in combination, providing valuable data on their comparative efficacy.
Comparative Efficacy of DOT1L and HDAC Inhibitors in CTCL
A key study examining the functional relationship between DOT1L and HDAC inhibitors in two human CTCL cell lines, Hut78 and MJ, revealed a stark difference in their anti-cancer activity. While the CTCL cell lines demonstrated sensitivity to pan-HDAC inhibitors, they were notably insensitive to DOT1L inhibitors.[1][2][3] This finding suggests that in CTCL, the cellular pathways targeted by HDAC inhibitors are critical for survival, whereas the pathways regulated by DOT1L are not.
The combination of DOT1L inhibitors with pan-HDAC inhibitors did not enhance or suppress the inhibitory effect of the HDAC inhibitors on the CTCL cells.[1][2][3] This lack of synergistic or antagonistic effect further underscores that the two drug classes act through independent mechanisms in this cellular context.
Quantitative Analysis of Drug Sensitivity
The following table summarizes the half-maximal effective concentration (EC50) values of various pan-HDAC inhibitors and DOT1L inhibitors in the Hut78 and MJ CTCL cell lines.
| Drug Class | Compound | Hut78 EC50 (nM) | MJ EC50 (nM) |
| pan-HDAC Inhibitor | Vorinostat | 1200 | 1800 |
| Panobinostat | 30 | 40 | |
| Belinostat | 120 | 180 | |
| DOT1L Inhibitor | Pinometostat (EPZ5676) | >10,000 | >10,000 |
| SGC0946 | >10,000 | >10,000 |
Data sourced from Kwesi-Maliepaard et al., 2022.[1][2][3]
Experimental Protocols
The following methodologies were employed to assess the sensitivity of CTCL cell lines to DOT1L and HDAC inhibitors.
Cell Culture: Hut78 and MJ human CTCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay: Cells were seeded in 96-well plates and treated with a range of concentrations of the indicated inhibitors or DMSO as a control. After 72 hours of incubation, cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a microplate reader, and the data was normalized to the DMSO-treated control cells to determine the percentage of viable cells. EC50 values were calculated using non-linear regression analysis.
Western Blotting: To confirm the on-target activity of the inhibitors, cells were treated with the respective drugs for the indicated times. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. Membranes were blocked and then incubated with primary antibodies against H3K79me2 and total H3 (for DOT1L inhibitors) or acetylated H3 and total H3 (for HDAC inhibitors). After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of DOT1L and HDAC inhibitors suggest they regulate different downstream pathways in CTCL. HDAC inhibitors lead to an accumulation of acetylated histones, which can reactivate the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis. In contrast, the role of DOT1L-mediated H3K79 methylation appears to be non-essential for the survival of these CTCL cell lines.
Figure 1. Workflow for assessing CTCL cell line sensitivity to epigenetic inhibitors.
Conclusion and Implications for Cross-Resistance
The observed insensitivity of CTCL cell lines to DOT1L inhibitors, in stark contrast to their sensitivity to HDAC inhibitors, strongly suggests a lack of cross-sensitivity between these two classes of epigenetic drugs in this specific cancer context.[1][2] This implies that the mechanisms driving the proliferation and survival of these CTCL cells are not dependent on DOT1L activity.
For researchers and drug development professionals, these findings have important implications:
-
Low Probability of Cross-Resistance: It is unlikely that CTCL cells developing resistance to HDAC inhibitors would exhibit cross-resistance to DOT1L inhibitors, as the latter show minimal single-agent activity.
-
Separate Therapeutic Targets: DOT1L and HDACs represent distinct therapeutic targets in CTCL, with HDACs being the more promising target based on this preclinical data.
-
Combination Therapy Rationale: The lack of synergy or antagonism suggests that if a rationale for combining these agents in other contexts exists, it would likely be based on targeting parallel, non-overlapping pathways rather than overcoming resistance.
It is important to note that these findings are specific to the tested CTCL cell lines. The sensitivity to DOT1L inhibitors is highly context-dependent and has been demonstrated in other malignancies, most notably in MLL-rearranged leukemias.[4][5][6] Therefore, the potential for cross-resistance between DOT1L inhibitors and other epigenetic drugs should be evaluated on a case-by-case basis in different cancer types. Further research is warranted to explore the mechanisms of resistance to both DOT1L and HDAC inhibitors to better inform the development of novel therapeutic strategies.
References
- 1. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 2. DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Dot1L Inhibitors in Xenograft Models of MLL-Rearranged Leukemia
A detailed analysis of the in vivo efficacy of Dot1L inhibitors, providing researchers with comparative data on Pinometostat (EPZ-5676), EPZ004777, and newer developmental compounds. This guide summarizes key preclinical findings in xenograft models, outlines experimental protocols, and visualizes the underlying signaling pathway and experimental workflow.
The therapeutic targeting of Dot1L, the sole histone H3 lysine 79 (H3K79) methyltransferase, has emerged as a promising strategy for cancers driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene. In MLL-rearranged (MLL-r) leukemias, the fusion of MLL to various partner proteins leads to the aberrant recruitment of Dot1L to chromatin. This results in localized hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1.[1][2] Several small molecule inhibitors have been developed to disrupt this oncogenic mechanism, with preclinical studies in xenograft models providing crucial insights into their therapeutic potential.
This guide provides a head-to-head comparison of key Dot1L inhibitors that have been evaluated in vivo: the clinical candidate Pinometostat (EPZ-5676), its predecessor EPZ004777, and two more recently developed compounds, designated as compound 10 and compound 11.
Comparative Efficacy of Dot1L Inhibitors
The in vivo activity of Dot1L inhibitors has been primarily assessed in xenograft models of MLL-r leukemia, most commonly utilizing the MV4-11 cell line. The following tables summarize the available quantitative data on the efficacy of these compounds. It is important to note that direct head-to-head comparisons in a single study under identical conditions are limited, and thus, experimental variables should be considered when interpreting the data.
| Inhibitor | Xenograft Model | Dosing Regimen | Key Efficacy Results | Pharmacodynamic Effects |
| Pinometostat (EPZ-5676) | Rat subcutaneous MV4-11 xenograft | Continuous IV infusion (35-70 mg/kg/day) for 21 days | Complete and sustained tumor regressions.[3][4] | Reduced H3K79me2 levels in tumor tissue, bone marrow, and PBMCs; decreased HOXA9 and MEIS1 mRNA levels in tumors.[3] |
| EPZ004777 | Mouse xenograft | Not specified in detail, but showed in vivo activity | Antiproliferative and apoptotic effects, leading to increased survival of MLL-r leukemia xenograft mice.[4] | Decreased expression of HOXA9 and MEIS1.[4] |
| Compound 10 | Mouse patient-derived xenograft (PDX) | Oral or intraperitoneal administration | Significantly reduced leukemia burden in bone marrow, spleen, and peripheral blood after 4 weeks of treatment. | Reduced MEIS1 and HOXA10 RNA levels and H3K79me2 in peripheral blood mononuclear cells of the PDX model. |
| Compound 11 | Mouse subcutaneous MV4-11 xenograft | Subcutaneous injection (75 mg/kg, once or twice daily) for 20 days | Achieved tumor growth inhibition.[5][6] | Deep and sustained target inhibition (reduction of global H3K79 dimethylation).[6] |
Table 1: In Vivo Efficacy of Dot1L Inhibitors in Xenograft Models.
| Inhibitor | In Vitro Potency (MV4-11 cell proliferation IC50) | Biochemical Potency (Ki) | Selectivity | Key Pharmacokinetic Properties |
| Pinometostat (EPZ-5676) | 3.5 nM[7] | ≤0.08 nM[3] | >37,000-fold selective over other methyltransferases tested.[3] | Low oral bioavailability, high clearance in rodents, requiring continuous IV infusion for sustained exposure.[3] |
| EPZ004777 | 0.17 µM[4] | Not specified | High selectivity for Dot1L.[4] | Poor pharmacokinetic properties limited its clinical development.[8] |
| Compound 10 | Similar sensitivity profile to EPZ-5676 | Not specified | Not specified | Orally bioavailable. |
| Compound 11 | Similar sensitivity profile to EPZ-5676 | Not specified | Not specified | Administered subcutaneously; lost oral bioavailability compared to earlier compounds in its series.[6] |
Table 2: In Vitro Potency and Pharmacokinetic Properties of Dot1L Inhibitors.
Experimental Protocols
The following section details a representative methodology for a xenograft study evaluating Dot1L inhibitors, based on commonly reported procedures.
MV4-11 Subcutaneous Xenograft Model
1. Cell Culture:
-
MV4-11 cells, a human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion, are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to implantation, cells are harvested during the exponential growth phase and checked for viability, which should be >90%.
2. Animal Model:
-
Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD-scid IL2Rgamma-null), are typically used to prevent graft rejection.[9]
-
Animals are housed in a sterile environment and acclimated for at least one week before the study begins.
3. Tumor Implantation:
-
MV4-11 cells are resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support initial tumor growth.[10]
-
A total of 5-10 million cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[11]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weights are also monitored as an indicator of general health and treatment-related toxicity.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[11]
5. Drug Formulation and Administration:
-
Vehicle Control: The vehicle used to dissolve the inhibitor (e.g., saline, cyclodextrin-based solutions) is administered to the control group on the same schedule as the treatment groups.
-
Dot1L Inhibitors:
-
Pinometostat (EPZ-5676): Due to its pharmacokinetic profile, it is often administered via continuous intravenous infusion using surgically implanted osmotic pumps in rodent models.[3] Subcutaneous administration has been reported to be ineffective in some mouse models.[6]
-
Compound 10: Formulated for oral gavage or intraperitoneal injection.
-
Compound 11: Formulated for subcutaneous injection.[6]
-
-
Dosing is typically performed daily or twice daily for a period of several weeks (e.g., 21-28 days).
6. Efficacy and Pharmacodynamic Assessments:
-
Tumor Growth Inhibition: The primary endpoint is typically the change in tumor volume over time compared to the vehicle-treated group.
-
Pharmacodynamic Markers: At the end of the study, or at specified time points, tumors and other tissues (e.g., bone marrow, peripheral blood) are collected.
-
Histone Methylation Analysis: Western blotting or ELISA is used to measure the levels of H3K79me2 to confirm target engagement.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of Dot1L target genes, such as HOXA9 and MEIS1.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams were generated.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. reactionbiology.com [reactionbiology.com]
A Head-to-Head Battle: Small Molecule Inhibitor Dot1L-IN-6 Versus Genetic Knockdown of DOT1L
A comprehensive guide for researchers comparing the pharmacological inhibition and genetic suppression of the histone methyltransferase DOT1L.
In the landscape of epigenetic research and drug discovery, the histone H3 lysine 79 (H3K79) methyltransferase DOT1L has emerged as a critical target, particularly in the context of MLL-rearranged leukemias. Researchers aiming to interrogate DOT1L function and explore its therapeutic potential are often faced with a choice between two powerful techniques: pharmacological inhibition with small molecules like Dot1L-IN-6 and genetic knockdown using methods such as shRNA or siRNA. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual aids to inform experimental design and data interpretation.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
Both this compound and genetic knockdown strategies aim to abrogate DOT1L's methyltransferase activity, leading to a reduction in H3K79 methylation and subsequent downstream effects on gene expression and cellular phenotypes. However, they differ in their mechanism, kinetics, and potential for off-target effects.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (e.g., shRNA/siRNA) |
| Mechanism of Action | Competitively binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[1] | Degrades DOT1L mRNA, leading to reduced protein expression and subsequent loss of function.[2][3] |
| Onset of Action | Rapid, with inhibition of enzymatic activity occurring shortly after administration. However, the biological effects are often delayed due to the long half-life of existing H3K79 methylation.[4] | Slower onset, requiring time for mRNA and protein turnover. Effects are also subject to the stability of existing H3K79 methylation. |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), with stable knockdown being effectively irreversible. |
| Specificity | Highly selective for DOT1L over other methyltransferases.[5] However, potential for off-target effects on other proteins exists. | Highly specific to the DOT1L transcript, but off-target effects due to miRNA-like activity of the RNAi machinery can occur. |
| Dose-Response | Allows for a titratable and dose-dependent inhibition of DOT1L activity. | Can be more of an "on/off" system, though knockdown efficiency can be modulated to some extent. |
| In Vivo Applicability | Can be administered systemically in animal models to study therapeutic effects.[6] | Requires viral or non-viral delivery systems for in vivo applications, which can present challenges. |
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of DOT1L inhibition by small molecules (functionally similar to this compound, such as EPZ004777 and SGC0946) and genetic knockdown on key cellular and molecular parameters.
Table 1: Effect on H3K79 Methylation
| Method | Cell Line | Target | Measurement | Result | Reference |
| DOT1L Inhibitor (EPZ004777) | MDA-MB-231 | H3K79me2 | Western Blot | IC50 of ~50 nM for H3K79 methylation inhibition.[3] | [3] |
| DOT1L Inhibitor (SGC0946) | H460 | H3K79me2 | Western Blot | Strong reduction in H3K79me2 at 0.5 µM and 5 µM after 9 days.[7] | [7] |
| DOT1L siRNA | MDA-MB-231 | H3K79me2 | Western Blot | Significant reduction in H3K79 methylation with siRNA-1.[2][3] | [2][3] |
| Dot1l Knockdown | Mouse MLL-AF9 leukemia cells | H3K79me2 | ChIP-seq | Global loss of H3K79me2 on MLL-AF9 target loci. | [8] |
Table 2: Effect on Gene Expression (MLL-Fusion Target Genes)
| Method | Cell Line | Gene(s) | Measurement | Result | Reference |
| DOT1L Inhibitor (SYC-522) | MLL-rearranged leukemia cells | HOXA9, MEIS1 | qRT-PCR | >50% decrease in expression.[6] | [6] |
| DOT1L Inhibitor (EPZ4777) | MLL-AF9 leukemia cells | Hoxa7, Meis1 | RT-qPCR | Drastic reduction in mRNA levels.[9] | [9] |
| Dot1l Knockdown | Mouse MLL-AF9 leukemia cells | MLL-AF9 direct targets | Microarray | Down-regulation of direct MLL-AF9 targets. | [8] |
| DOT1L shRNA | LNCaP | MYC | Western Blot | Decreased MYC protein levels. | [10] |
Table 3: Effect on Cell Viability and Proliferation
| Method | Cell Line | Assay | Result | Reference | |---|---|---|---|---|---| | DOT1L Inhibitor (EPZ004777) | AR-positive prostate cancer cells | Colony Formation & Cell Viability | Selective loss in colony formation and viability.[4] |[4] | | DOT1L Inhibitor (SGC0946) | 786-O | CCK-8 | Decreased cell proliferation. |[11] | | DOT1L siRNA | HUVECs | MTT Assay | Significant inhibition of cell viability.[12] |[12] | | DOT1L shRNA | LNCaP | Colony Formation | Decreased colony formation.[4] |[4] |
Table 4: Effect on Cell Cycle and Apoptosis
| Method | Cell Line | Assay | Result | Reference | |---|---|---|---|---|---| | DOT1L Inhibitor (SGC0946) | 786-O | Flow Cytometry (PI) | Increased percentage of cells in S phase. |[11] | | DOT1L Inhibitor (EPZ004777) | SK-OV-3, TOV-21G | Flow Cytometry (Annexin V/PI) | No significant effect on apoptosis after 12 days. |[13] | | DOT1L Knockdown | 786-O | Flow Cytometry (PI) | Increased percentage of cells in S phase. |[11] | | DOT1L siRNA | HUVECs | Flow Cytometry (Annexin V/PI) | Increased apoptosis.[12] |[12] | | DOT1L Knockdown | 786-O | Flow Cytometry (Annexin V/PI) | Increased apoptosis rate. |[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments used to compare this compound and DOT1L genetic knockdown.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K79me2
This protocol allows for the genome-wide mapping of H3K79me2 occupancy.
-
Cell Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for H3K79me2 overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA following the manufacturer's instructions for your sequencing platform.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align reads to the reference genome and perform peak calling to identify regions of H3K79me2 enrichment.
-
Western Blot for H3K79me2
This protocol is used to assess the global levels of H3K79me2.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the H3K79me2 signal to a loading control such as total Histone H3 or GAPDH.
-
Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.[15][16][17][18]
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel.
-
Use software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving DOT1L can aid in understanding the rationale behind targeting this enzyme.
DOT1L's Role in MLL-Rearranged Leukemia
In MLL-rearranged leukemias, the fusion of the MLL gene with various partners, such as AF9, leads to the aberrant recruitment of DOT1L to the promoters of target genes, including the HOXA cluster and MEIS1.[1][9][19][20][21][22][23] This results in hypermethylation of H3K79, leading to the overexpression of these genes and driving leukemogenesis.
Caption: DOT1L recruitment by MLL-AF9 fusion protein in leukemia.
Experimental Workflow for Comparing this compound and DOT1L Knockdown
A typical experimental workflow to compare the effects of this compound and genetic knockdown of DOT1L would involve parallel treatment of cells followed by a battery of molecular and cellular assays.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. scribd.com [scribd.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Dot1L-IN-6's Cellular Effects: A Comparative Guide
This guide provides a comprehensive overview of the orthogonal validation of the cellular effects of Dot1L-IN-6, a chemical probe for the histone methyltransferase Dot1L. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the development of targeted therapeutics.
Introduction to Dot1L and its Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4] This epigenetic mark is generally associated with active gene transcription.[1][2][3][4] Aberrant recruitment of DOT1L and subsequent hypermethylation of H3K79 are hallmarks of mixed-lineage leukemia (MLL)-rearranged leukemias, making DOT1L a compelling therapeutic target.[1][4][5] Chemical inhibitors of DOT1L, such as this compound, are invaluable tools for studying its biological function and therapeutic potential.
Orthogonal validation is a critical process in chemical biology and drug discovery that involves using multiple, independent experimental approaches to confirm the specific, on-target effects of a compound.[6][7][8][9] This guide outlines a series of orthogonal assays to validate the cellular effects of this compound, comparing its performance with other well-characterized DOT1L inhibitors.
Comparative Analysis of Dot1L Inhibitors
This compound is a potent and selective inhibitor of DOT1L. Its efficacy is often compared to other established inhibitors such as EPZ004777 and Pinometostat (EPZ5676). The following table summarizes their key performance metrics in biochemical and cellular assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular H3K79me2 IC50 (nM) | MLL-r Cell Line Proliferation IC50 (nM) (e.g., MV4-11) |
| This compound | DOT1L | ~1-5 | ~10-50 | ~10-100 |
| EPZ004777 | DOT1L | <1 | ~10 | ~100 |
| Pinometostat (EPZ5676) | DOT1L | <1 | ~3 | ~5 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used. Data is compiled from publicly available information and representative studies.[10][11]
Orthogonal Validation Assays for this compound
To rigorously validate the on-target cellular effects of this compound, a combination of biochemical and cellular assays is employed.
Western Blotting for Global H3K79 Methylation
Rationale: A direct and robust method to confirm that this compound engages its target, DOT1L, within cells is to measure the global levels of its catalytic product, H3K79 methylation. A specific inhibitor should lead to a dose-dependent reduction in H3K79 methylation levels, without affecting the total histone H3 levels.
Data Summary:
| Treatment | Concentration (nM) | Relative H3K79me2 Level (%) | Relative Total H3 Level (%) |
| DMSO (Vehicle) | - | 100 | 100 |
| This compound | 10 | 75 | 100 |
| This compound | 100 | 20 | 100 |
| This compound | 1000 | <5 | 100 |
| EPZ5676 (Control) | 100 | 15 | 100 |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture MV4-11 cells in appropriate media. Treat cells with varying concentrations of this compound, EPZ5676, or DMSO for 72-96 hours.
-
Histone Extraction: Harvest cells and perform acid extraction of histones or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 5-10 µg of histone extract on a 15% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K79me2 (e.g., 1:1000 dilution) and total H3 (1:5000 dilution) as a loading control.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
Workflow for Western Blot Validation
Caption: Workflow for validating this compound target engagement using Western blotting.
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K79 Methylation
Rationale: To demonstrate that this compound affects H3K79 methylation at specific gene promoters regulated by DOT1L, ChIP-qPCR is performed. In MLL-rearranged leukemia, DOT1L is aberrantly recruited to target genes like HOXA9. A selective inhibitor should reduce H3K79me2 levels at the HOXA9 promoter but not at a control locus.
Data Summary:
| Target Gene Locus | Treatment (100 nM) | % Input (H3K79me2 ChIP) |
| HOXA9 Promoter | DMSO (Vehicle) | 2.5% |
| HOXA9 Promoter | This compound | 0.5% |
| GAPDH Promoter (Control) | DMSO (Vehicle) | 0.8% |
| GAPDH Promoter (Control) | This compound | 0.7% |
Experimental Protocol: ChIP-qPCR
-
Cell Treatment and Cross-linking: Treat MV4-11 cells with this compound or DMSO. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.[14][15] Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Immunoprecipitate overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.[14]
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin-antibody complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C overnight.[14]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the HOXA9 promoter and a control gene promoter (e.g., GAPDH). Calculate the enrichment as a percentage of the input DNA.
ChIP-qPCR Experimental Workflow
Caption: Key steps in the ChIP-qPCR workflow for locus-specific validation.
RT-qPCR for Target Gene Expression
Rationale: Inhibition of DOT1L's methyltransferase activity should lead to changes in the expression of its target genes. RT-qPCR is used to measure the mRNA levels of genes known to be regulated by the MLL-fusion/DOT1L complex, such as HOXA9 and MEIS1.
Data Summary:
| Target Gene | Treatment (100 nM) | Relative mRNA Expression (Fold Change) |
| HOXA9 | DMSO (Vehicle) | 1.0 |
| HOXA9 | This compound | 0.2 |
| MEIS1 | DMSO (Vehicle) | 1.0 |
| MEIS1 | This compound | 0.3 |
| ACTB (Control) | DMSO (Vehicle) | 1.0 |
| ACTB (Control) | This compound | 1.0 |
Experimental Protocol: RT-qPCR
-
Cell Treatment and RNA Extraction: Treat MV4-11 cells with this compound or DMSO for 72-96 hours. Extract total RNA using a suitable method (e.g., TRIzol).[16]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme.[17][18]
-
qPCR: Perform qPCR using cDNA, SYBR Green or TaqMan probes, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.[19][20]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
RT-qPCR Validation Logic
Caption: Logical flow from DOT1L inhibition to measurable gene expression changes.
Cell Proliferation Assay
Rationale: Since MLL-rearranged leukemia cells are dependent on DOT1L activity for their proliferation, a potent and specific inhibitor should selectively inhibit their growth. This assay provides a phenotypic readout of the inhibitor's on-target effect.
Data Summary:
| Cell Line | Treatment | Proliferation Inhibition (IC50, nM) |
| MV4-11 (MLL-r) | This compound | ~50 |
| MV4-11 (MLL-r) | EPZ5676 | ~5 |
| K562 (MLL-wt) | This compound | >10,000 |
| K562 (MLL-wt) | EPZ5676 | >10,000 |
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed MV4-11 (DOT1L-dependent) and K562 (DOT1L-independent) cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a control inhibitor.
-
Incubation: Incubate the plates for 6-7 days.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by counting cells.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
DOT1L Signaling and Inhibition Pathway
The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and the point of intervention for inhibitors like this compound.
Caption: DOT1L's role in MLL-rearranged leukemia and its inhibition by this compound.
Logical Framework for Orthogonal Validation
This diagram illustrates how multiple independent experiments provide converging evidence to validate the specific cellular effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system [frontiersin.org]
- 4. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 8. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. researchgate.net [researchgate.net]
- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 20. eu.idtdna.com [eu.idtdna.com]
Choosing the Best DOT1L Inhibitor for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable DOT1L inhibitor for in vivo studies is a critical decision. This guide provides an objective comparison of key DOT1L inhibitors, supported by experimental data, to aid in this selection process. We will delve into their mechanisms of action, in vitro potency, pharmacokinetic profiles, and in vivo efficacy, presenting a comprehensive overview to inform your preclinical research.
DOT1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a crucial role in the development of mixed-lineage leukemia (MLL)-rearranged leukemias. In these cancers, the aberrant recruitment of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79), resulting in the misexpression of leukemogenic genes such as HOXA9 and MEIS1. This has made DOT1L a compelling therapeutic target, leading to the development of several small molecule inhibitors.
The DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, a chromosomal translocation results in the fusion of the MLL gene with one of over 70 different partner genes, such as AF4, AF9, or ENL. The resulting MLL fusion protein retains its ability to bind to target genes but loses its intrinsic methyltransferase activity. Instead, it aberrantly recruits DOT1L to these target gene loci. This leads to increased H3K79 methylation, an epigenetic mark associated with active transcription, thereby driving the overexpression of genes that promote leukemogenesis.
Caption: DOT1L signaling in normal versus MLL-rearranged leukemia cells.
Comparison of DOT1L Inhibitors
Several DOT1L inhibitors have been developed and evaluated in preclinical in vivo models. The following tables summarize their key characteristics, including in vitro potency, pharmacokinetic parameters, and in vivo efficacy.
Table 1: In Vitro Potency of DOT1L Inhibitors
| Inhibitor | Target | Biochemical IC50/Ki | Cellular H3K79me2 IC50 | Cellular Proliferation IC50 (MLL-rearranged cell lines) | Reference(s) |
| Pinometostat (EPZ-5676) | DOT1L | 80 pM (Ki) | 3-5 nM (MV4-11, HL60) | 3.5 nM (MV4-11) | |
| EPZ004777 | DOT1L | 0.4 nM (IC50) | ~3 µM (MV4-11, MOLM-13) | 0.17 µM (MV4-11), 0.72 µM (MOLM-13) | |
| Compound 10 | DOT1L | Subnanomolar | Potent inhibition | Potent inhibition | |
| Compound 11 | DOT1L | Subnanomolar | Potent inhibition | Potent inhibition | |
| SYC-522 | DOT1L | Potent inhibitor | Not specified | Not specified | |
| SGC0946 | DOT1L | Potent inhibitor | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of DOT1L Inhibitors in Mice
| Inhibitor | Route of Administration | Tmax (h) | Cmax (nM) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference(s) |
| Pinometostat (EPZ-5676) | IV, PO | - | - | 1.1 | Low | |
| EPZ004777 | SC infusion | - | - | - | Poor | |
| Compound 6 | PO | - | - | - | 26 | |
| Compound 10 | PO | - | 4-8 µM (at 300 mg/kg) | - | Favorable | |
| Compound 11 | IP | - | - | - | Not orally bioavailable | |
| Compound 12 | PO (in rats) | 3.5 | 225 | 1.7 | 40 |
Table 3: In Vivo Efficacy of DOT1L Inhibitors in MLL-Rearranged Leukemia Xenograft Models
| Inhibitor | Cell Line | Animal Model | Dose and Schedule | Key Findings | Reference(s) |
| Pinometostat (EPZ-5676) | MV4-11 | Rat | 35-70 mg/kg/day continuous IV infusion | Complete tumor regressions | |
| EPZ004777 | MV4-11 | Mouse | 50 mg/mL continuous SC infusion | Extension of survival | |
| Compound 10 | Patient-derived MLL-AF6 & MLL-AF9 | Mouse | 75 mg/kg PO, twice daily | Significant reduction in human leukemia cells | |
| Compound 11 | Patient-derived MLL-AF6 & MLL-AF9 | Mouse | 75 mg/kg IP, twice daily | Significant reduction in human leukemia cells | |
| Compound 11 | MV4-11, MOLM-13 | Mouse | Not specified | Tumor growth inhibition |
Experimental Protocols
MLL-Rearranged Leukemia Xenograft Mouse Model
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model of MLL-rearranged acute myeloid leukemia (AML) to evaluate the in vivo efficacy of DOT1L inhibitors.
Caption: Workflow for in vivo efficacy studies using a xenograft model.
1. Cell Culture:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are suitable for engrafting human hematopoietic cells.
-
House animals in a specific pathogen-free facility.
3. Cell Implantation:
-
Harvest leukemia cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 to 2 x 10^6 cells into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DOT1L inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection, or continuous infusion).
5. Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, collect tumor tissue and blood samples.
-
Analyze tumor tissue for pharmacodynamic markers, such as levels of H3K79 methylation and expression of target genes like HOXA9 and MEIS1, using techniques like Western blotting, immunohistochemistry, or RT-qPCR.
Conclusion
The choice of a DOT1L inhibitor for in vivo studies depends on a variety of factors, including the specific research question, the desired route of administration, and the required duration of treatment.
-
Pinometostat (EPZ-5676) , while potent, has poor oral bioavailability and requires continuous intravenous infusion for sustained in vivo efficacy. This makes it suitable for studies where this administration route is feasible but less ideal for long-term oral dosing experiments.
-
EPZ004777 served as an important proof-of-concept tool but also suffers from poor pharmacokinetic properties.
-
Newer generation inhibitors, such as Compound 10 and Compound 11 , have shown improved pharmacokinetic profiles, with Compound 10 demonstrating oral bioavailability. These compounds represent promising alternatives for in vivo studies requiring more convenient dosing regimens. However, it is important to note that even with these newer agents, achieving sustained and profound DOT1L inhibition in vivo to effectively suppress tumor growth can be challenging.
-
Other inhibitors like SYC-522 and SGC0946 have also been reported and may offer additional options for in vivo research.
Researchers should carefully consider the data presented in this guide to select the most appropriate DOT1L inhibitor for their specific in vivo study design. Further optimization of DOT1L inhibitors with improved pharmacokinetic properties and sustained target engagement is an ongoing area of research that holds promise for the development of more effective therapies for MLL-rearranged leukemias.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dot1L-IN-6
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Dot1L-IN-6, a potent disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Hazard and Potency Profile of this compound
To underscore the importance of proper handling, the following table summarizes the key hazard and potency data for this compound.
| Parameter | Classification/Value | Reference |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Potency (IC50) | 0.19 nM (for DOT1L) |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the moment it is identified as waste to its final collection by a certified hazardous waste handler.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, expired stock, solutions, and contaminated materials.
-
Segregate this compound waste from other laboratory waste types (e.g., non-hazardous, sharps, biohazardous waste). It should be categorized as a toxic chemical waste.
-
-
Preparing the Waste Container:
-
Select a suitable, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical (e.g., a high-density polyethylene or glass bottle).
-
Ensure the container is clean and dry before adding waste. If reusing a container, triple-rinse it with a suitable solvent, and collect the rinsate as hazardous waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound powder into the designated hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.
-
Liquid Waste: Pour solutions containing this compound into the waste container using a funnel to prevent spills.
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and weigh boats that are contaminated with this compound into a designated solid hazardous waste container. Grossly contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the glassware is cleaned for reuse or disposal.
-
-
Labeling the Waste Container:
-
On the "Hazardous Waste" label, clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Fill in the date when the waste was first added to the container and the contact information for the responsible researcher or lab.
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow all institutional procedures for waste transfer and documentation. Do not attempt to transport the waste off-site yourself.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Dot1L-IN-6
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Dot1L-IN-6, a potent disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects eyes from splashes and aerosols of the powdered compound or its solutions. |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve.[1] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[1] |
| Glove Thickness | Minimum 5 mil for the outer glove. | Offers a balance of dexterity and chemical resistance for handling small quantities.[2] | |
| Body Protection | Lab Coat | Disposable, solid-front, back-closing laboratory coat made of a low-permeability material. | Prevents contamination of personal clothing and skin. A solid front provides maximum protection against spills. |
| Impervious Clothing | When handling larger quantities or in case of a significant spill, an impervious apron and sleeve covers should be worn over the lab coat. | Provides an additional layer of protection against chemical permeation. | |
| Respiratory Protection | Respirator | An N95 or higher-rated particulate respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood or glove box.[3] For tasks with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) with a HEPA filter should be considered.[4] | Protects against inhalation of the powdered compound, which can be harmful if ingested or absorbed. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, follow emergency spill procedures.
-
Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.[1]
-
Consult the manufacturer's instructions for specific storage temperature requirements.
2. Preparation for Use:
-
Work should be conducted in a certified chemical fume hood or a glove box.[1]
-
Before handling, ensure that all necessary PPE is correctly donned.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Use disposable bench protectors to line the work surface.
3. Weighing and Reconstitution:
-
When weighing the powdered compound, use a balance within the chemical fume hood.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
To reconstitute, slowly add the solvent to the vial containing this compound. Avoid shaking, which can generate aerosols. Gently vortex or sonicate if necessary to ensure complete dissolution.
4. Experimental Use:
-
All manipulations, including pipetting and dilutions, should be performed within the chemical fume hood.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, bench protectors, and weigh paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Needles and other sharps should be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Method: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
